molecular formula C12H10O2S B188898 4-Methyl-5-phenylthiophene-2-carboxylic acid CAS No. 40133-12-8

4-Methyl-5-phenylthiophene-2-carboxylic acid

Cat. No.: B188898
CAS No.: 40133-12-8
M. Wt: 218.27 g/mol
InChI Key: HBQAYKRLPQFBBP-UHFFFAOYSA-N
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Description

4-Methyl-5-phenylthiophene-2-carboxylic acid is a useful research compound. Its molecular formula is C12H10O2S and its molecular weight is 218.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-methyl-5-phenylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S/c1-8-7-10(12(13)14)15-11(8)9-5-3-2-4-6-9/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBQAYKRLPQFBBP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356337
Record name 4-methyl-5-phenylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40133-12-8
Record name 4-methyl-5-phenylthiophene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356337
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and Characterization of 4-Methyl-5-phenylthiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 4-Methyl-5-phenylthiophene-2-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. This document outlines a plausible and detailed synthetic pathway, experimental protocols, and expected analytical data for the target compound and its intermediate.

Synthesis

The synthesis of this compound can be achieved through a two-step process. The first step involves the construction of the substituted thiophene ring system to form an ester precursor, ethyl 4-methyl-5-phenylthiophene-2-carboxylate, via a Fiesselmann-type thiophene synthesis. The subsequent step is the hydrolysis of the ethyl ester to yield the final carboxylic acid.

Synthesis of Ethyl 4-methyl-5-phenylthiophene-2-carboxylate

A plausible route to the ethyl ester precursor is the reaction of a β-ketoester with a thioglycolate derivative. Specifically, the reaction of ethyl 2-chloro-3-oxo-3-phenylbutanoate with ethyl thioglycolate in the presence of a base can yield the desired tetrasubstituted thiophene.

Reaction Scheme:

(Intermediate: Ethyl 4-methyl-5-phenylthiophene-2-carboxylate) --[Base Hydrolysis]--> (Final Product: this compound)

Spectral Analysis of 4-Methyl-5-phenylthiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectral data for 4-methyl-5-phenylthiophene-2-carboxylic acid, a molecule of interest for researchers, scientists, and professionals in drug development and materials science. This document outlines predicted nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data, supported by established principles and spectral information from analogous compounds. Detailed experimental protocols for acquiring such data are also presented.

Predicted Spectral Data

Due to the limited availability of direct experimental spectra for this compound in publicly accessible databases, the following data tables are based on predictions derived from closely related structures and established spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to reveal signals corresponding to the aromatic protons of the phenyl and thiophene rings, the methyl group, and the carboxylic acid proton. The chemical shifts are influenced by the electronic environment of each proton.

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
Carboxylic Acid (-COOH)12.0 - 13.0Singlet (broad)-
Thiophene-H37.8 - 8.0Singlet-
Phenyl-H (ortho)7.5 - 7.7Multiplet
Phenyl-H (meta, para)7.3 - 7.5Multiplet
Methyl (-CH₃)2.4 - 2.6Singlet-
Table 2: Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carboxylic acid carbonyl, the aromatic carbons of both rings, and the methyl group.

Carbon Assignment Predicted Chemical Shift (δ, ppm)
Carboxylic Acid (C=O)165 - 175
Thiophene-C5140 - 150
Thiophene-C2135 - 145
Thiophene-C4130 - 140
Phenyl-C (ipso)130 - 135
Phenyl-C (ortho, meta, para)125 - 130
Thiophene-C3120 - 130
Methyl (-CH₃)15 - 20
Table 3: Predicted IR Absorption Data

The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of the functional groups present in the molecule.

Functional Group Predicted Absorption Range (cm⁻¹) Intensity
O-H stretch (Carboxylic Acid)2500 - 3300Broad, Strong
C=O stretch (Carboxylic Acid)1680 - 1710Strong
C=C stretch (Aromatic)1450 - 1600Medium to Strong
C-O stretch (Carboxylic Acid)1200 - 1300Strong
C-H stretch (Aromatic)3000 - 3100Medium
C-H stretch (Alkyl)2850 - 3000Medium
Table 4: Predicted Mass Spectrometry Data

Mass spectrometry will provide information on the molecular weight and fragmentation pattern of the molecule. The molecular ion peak (M⁺) is expected to be prominent.

m/z Value Predicted Assignment
232[M]⁺ (Molecular Ion)
215[M - OH]⁺
187[M - COOH]⁺
115[C₉H₇]⁺
77[C₆H₅]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

  • ¹H NMR Acquisition:

    • Acquire a one-dimensional proton spectrum.

    • Set the spectral width to cover the range of -2 to 14 ppm.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a one-dimensional carbon spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 200 ppm.

    • Employ a sufficient number of scans and a suitable relaxation delay to ensure quantitative detection of all carbon signals, including quaternary carbons.

    • Reference the spectrum to the solvent peak.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • KBr Pellet Method: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a thin, transparent pellet using a hydraulic press.

    • Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment (or clean ATR crystal).

    • Place the sample in the spectrometer and record the sample spectrum.

    • The spectrum is typically collected over a range of 4000 to 400 cm⁻¹.

    • The final spectrum is presented as percent transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable ionization method. Electron ionization (EI) is a common technique for this type of molecule.

  • Instrumentation: Employ a mass spectrometer, such as a quadrupole or time-of-flight (TOF) analyzer.

  • Data Acquisition:

    • Ionize the sample in the ion source.

    • Separate the resulting ions based on their mass-to-charge ratio (m/z).

    • Detect the ions to generate a mass spectrum, which is a plot of ion intensity versus m/z.

    • The high-resolution mass spectrometry (HRMS) can be used for the determination of the exact mass and elemental composition.

Visualizations

The following diagrams illustrate the logical workflow of spectral analysis and the structural correlations of the target molecule.

experimental_workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis & Interpretation Sample 4-Methyl-5-phenylthiophene- 2-carboxylic acid NMR_Sample Dissolution in Deuterated Solvent Sample->NMR_Sample IR_Sample KBr Pellet or ATR Sample->IR_Sample MS_Sample Direct Infusion or GC/LC Sample->MS_Sample NMR_Spec NMR Spectrometer (¹H & ¹³C) NMR_Sample->NMR_Spec IR_Spec FTIR Spectrometer IR_Sample->IR_Spec MS_Spec Mass Spectrometer MS_Sample->MS_Spec NMR_Data Chemical Shifts & Coupling Constants NMR_Spec->NMR_Data IR_Data Absorption Bands IR_Spec->IR_Data MS_Data Molecular Ion & Fragmentation MS_Spec->MS_Data Structure_Elucidation Structure Elucidation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation molecular_structure_correlation cluster_structure This compound cluster_nmr NMR Correlations cluster_ir IR Correlations cluster_ms MS Correlations mol Chemical Structure (Image Placeholder) H_COOH ¹H: ~12-13 ppm (COOH) mol->H_COOH H_Aromatic ¹H: ~7.3-8.0 ppm (Ar-H) mol->H_Aromatic H_CH3 ¹H: ~2.4-2.6 ppm (CH₃) mol->H_CH3 C_COOH ¹³C: ~165-175 ppm (C=O) mol->C_COOH C_Aromatic ¹³C: ~120-150 ppm (Ar-C) mol->C_Aromatic C_CH3 ¹³C: ~15-20 ppm (CH₃) mol->C_CH3 IR_OH ~2500-3300 cm⁻¹ (O-H) mol->IR_OH IR_CO ~1680-1710 cm⁻¹ (C=O) mol->IR_CO IR_Aromatic ~1450-1600 cm⁻¹ (C=C) mol->IR_Aromatic MS_M m/z 232 [M]⁺ mol->MS_M MS_M_COOH m/z 187 [M-COOH]⁺ mol->MS_M_COOH

Crystal Structure of 4-Methyl-5-phenylthiophene-2-carboxylic acid: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the anticipated crystal structure of 4-Methyl-5-phenylthiophene-2-carboxylic acid. While a definitive crystal structure for this specific compound is not publicly available in crystallographic databases as of December 2025, this document outlines the expected molecular geometry, potential intermolecular interactions, and the experimental and computational methodologies that would be employed for its structural elucidation. By examining closely related thiophene derivatives, we can infer and discuss the likely structural characteristics of the title compound, offering valuable insights for researchers in medicinal chemistry and materials science.

Introduction

Thiophene-based compounds are a significant class of heterocyclic molecules widely explored in drug discovery and materials science due to their diverse biological activities and unique electronic properties. The substituent pattern on the thiophene ring plays a crucial role in determining the molecule's conformation, crystal packing, and, consequently, its physicochemical and biological properties. This compound combines the structural features of a carboxylic acid, a methyl group, and a phenyl ring attached to a central thiophene scaffold. Understanding its three-dimensional structure is paramount for rational drug design, polymorphism screening, and the development of novel materials.

This guide will detail the anticipated structural features and the standard experimental and computational workflows used to analyze such crystalline solids.

Predicted Molecular and Crystal Structure

Based on the analysis of analogous thiophene-carboxylic acid derivatives, the crystal structure of this compound is expected to exhibit several key features.

Molecular Geometry

The core of the molecule consists of a planar thiophene ring. The phenyl group at the 5-position is likely to be twisted with respect to the thiophene ring due to steric hindrance with the adjacent methyl group at the 4-position. The carboxylic acid group at the 2-position will have its own planarity, but its orientation relative to the thiophene ring can vary.

Table 1: Predicted Bond Lengths and Angles

FeaturePredicted Value (Å)
C-S (thiophene)1.70 - 1.74
C=C (thiophene)1.36 - 1.38
C-C (thiophene)1.42 - 1.45
C(thiophene)-C(phenyl)1.48 - 1.50
C(thiophene)-C(COOH)1.47 - 1.49
C=O (carboxyl)1.20 - 1.23
C-O (carboxyl)1.30 - 1.34

Note: These values are estimations based on related structures and may vary in the actual crystal structure.

Intermolecular Interactions

The carboxylic acid moiety is a strong hydrogen bond donor and acceptor. Therefore, the most prominent intermolecular interaction anticipated in the crystal structure is the formation of hydrogen-bonded dimers between the carboxylic acid groups of adjacent molecules. These dimers are a common supramolecular synthon in the crystal engineering of carboxylic acids.

Furthermore, π-π stacking interactions between the phenyl and/or thiophene rings of neighboring molecules may contribute to the overall crystal packing. C-H···O and C-H···π interactions are also likely to be present, further stabilizing the three-dimensional crystal lattice.

Experimental Protocols

The definitive determination of the crystal structure of this compound would necessitate the following experimental procedures.

Synthesis and Crystallization

A potential synthetic route to this compound could involve a multi-step process starting from commercially available thiophene derivatives. The general workflow for such a synthesis is outlined below.

start Starting Materials (e.g., Thiophene derivative) step1 Functionalization/ Substitution Reactions start->step1 Reagents step2 Introduction of Methyl and Phenyl Groups step1->step2 Intermediate step3 Carboxylation step2->step3 Intermediate product 4-Methyl-5-phenylthiophene- 2-carboxylic acid step3->product Crude Product purification Purification (e.g., Recrystallization, Chromatography) product->purification crystals Single Crystal Growth (e.g., Slow Evaporation, Vapor Diffusion) purification->crystals

Caption: Generalized synthetic and crystallization workflow.

Single crystals suitable for X-ray diffraction would be grown, typically by slow evaporation of a saturated solution, vapor diffusion, or slow cooling techniques. A variety of solvents would be screened to find the optimal conditions for crystal growth.

X-ray Diffraction Analysis

The experimental workflow for determining the crystal structure using single-crystal X-ray diffraction is a well-established process.

crystal Single Crystal Selection xray X-ray Diffraction Data Collection crystal->xray processing Data Processing (Integration, Scaling, Absorption Correction) xray->processing solution Structure Solution (e.g., Direct Methods, Patterson Function) processing->solution refinement Structure Refinement (Full-Matrix Least-Squares) solution->refinement validation Structure Validation (e.g., CheckCIF) refinement->validation database Deposition in CCDC validation->database

Caption: Standard workflow for single-crystal X-ray diffraction.

A suitable single crystal would be mounted on a diffractometer, and diffraction data would be collected at a specific temperature (typically 100 K to reduce thermal motion). The collected data would then be processed to determine the unit cell parameters and space group. The structure would be solved using direct methods or other algorithms and subsequently refined to obtain the final atomic coordinates, bond lengths, angles, and other crystallographic parameters.

Table 2: Hypothetical Crystallographic Data Table

ParameterHypothetical Value
Chemical formulaC₁₂H₁₀O₂S
Formula weight218.27
Crystal systemMonoclinic
Space groupP2₁/c
a (Å)10.123(4)
b (Å)8.456(2)
c (Å)12.345(5)
β (°)105.67(2)
Volume (ų)1018.9(6)
Z4
Calculated density (g/cm³)1.423
Absorption coefficient (mm⁻¹)0.25
F(000)456
Crystal size (mm³)0.20 x 0.15 x 0.10
Theta range for data collection (°)2.5 to 28.0
Reflections collected5678
Independent reflections2345 [R(int) = 0.034]
Final R indices [I > 2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.062, wR2 = 0.125
Goodness-of-fit on F²1.05

Note: This table presents hypothetical data for illustrative purposes only.

Conclusion

While the specific crystal structure of this compound remains to be experimentally determined, this technical guide provides a robust framework for understanding its likely structural characteristics and the methodologies required for its elucidation. The anticipated formation of carboxylic acid dimers and the potential for π-π stacking interactions are key features that will influence its solid-state properties. The detailed experimental and computational workflows described herein represent the standard approach to characterizing the crystal structure of novel organic compounds, providing a roadmap for future research in this area. The determination of this crystal structure would be a valuable contribution to the fields of medicinal chemistry and materials science, enabling a deeper understanding of structure-property relationships in this important class of molecules.

Physical and chemical properties of 4-Methyl-5-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-phenylthiophene-2-carboxylic acid, a substituted thiophene derivative, presents a scaffold of significant interest in medicinal chemistry and materials science. Its unique structural features, combining a thiophene core with methyl and phenyl substitutions, offer a platform for the development of novel therapeutic agents and functional organic materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological activities.

Core Physical and Chemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. The following tables summarize the key quantitative data available for this compound.

PropertyValueReference
Molecular Formula C₁₂H₁₀O₂S[1][2]
Molecular Weight 218.27 g/mol [3]
CAS Number 40133-12-8[1][2]
Boiling Point 376.2 °C at 760 mmHg[4]
Flash Point 181.3 °C[4]
Refractive Index 1.622[4]
Predicted pKa As a carboxylic acid derivative of thiophene, the pKa is predicted to be in the acidic range, likely between 3 and 5, influenced by the electron-withdrawing nature of the thiophene ring and the phenyl group. However, an experimentally determined value is not readily available in the literature.
Solubility Data on the quantitative solubility of this compound in water and various organic solvents is not extensively documented. Based on its structure, it is expected to have low solubility in water and higher solubility in organic solvents like dimethyl sulfoxide (DMSO), and alcohols.

Table 1: Physical Properties of this compound

PropertyDescription
Appearance Solid (form not specified in available literature)
Stability Expected to be stable under standard laboratory conditions.

Table 2: Chemical Properties of this compound

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. While specific spectra for this exact compound are not widely published, the expected spectral characteristics can be inferred from the known properties of similar structures.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the phenyl and thiophene rings, a singlet for the methyl group, and a broad singlet for the carboxylic acid proton, typically downfield.

¹³C NMR Spectroscopy: The carbon NMR spectrum will exhibit signals for the carbonyl carbon of the carboxylic acid group (typically in the 160-180 ppm region), as well as distinct signals for the carbons of the thiophene and phenyl rings, and a signal for the methyl group.

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad O-H stretching band for the carboxylic acid, typically in the range of 2500-3300 cm⁻¹, and a strong C=O stretching absorption around 1700 cm⁻¹. Characteristic C-H and C=C stretching and bending vibrations for the aromatic rings will also be present.

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (218.27 g/mol ). Fragmentation patterns would likely involve the loss of the carboxylic acid group and other characteristic fragments of the thiophene and phenyl rings.

Experimental Protocols

The synthesis of this compound can be approached through several established methods for thiophene ring formation. The choice of method often depends on the availability of starting materials and the desired substitution pattern. Below are detailed conceptual methodologies for key synthetic strategies that could be adapted for the synthesis of the target molecule.

General Synthetic Strategies for the Thiophene Ring

Several named reactions are fundamental to the synthesis of substituted thiophenes and can be adapted for the preparation of this compound.

  • Gewald Synthesis: This versatile method involves the condensation of a ketone or aldehyde with an active methylene compound (like a cyanoacetate) in the presence of elemental sulfur and a base. For the target molecule, a potential precursor could be a β-keto ester or a related compound that can react with a sulfur source to form the substituted thiophene ring.

  • Fiesselmann Thiophene Synthesis: This approach utilizes the reaction of a β-keto ester with a thioglycolic acid derivative. This method is particularly useful for synthesizing 3-hydroxythiophene-2-carboxylates, which can be further modified.

  • Hinsberg Thiophene Synthesis: This synthesis involves the reaction of a 1,2-dicarbonyl compound with a thiodiacetate derivative.

  • Paal-Knorr Thiophene Synthesis: This classic method involves the reaction of a 1,4-dicarbonyl compound with a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.

Hypothetical Synthesis of this compound

A plausible synthetic route could involve a multi-step process starting from more readily available precursors. The following diagram illustrates a conceptual workflow.

G cluster_reactants Starting Materials cluster_synthesis Synthesis Pathway cluster_product Final Product A Phenylacetic acid derivative C Condensation to form a 1,4-dicarbonyl precursor A->C B Methyl acetoacetate B->C D Cyclization with a sulfurizing agent (e.g., Lawesson's reagent) to form the thiophene ring C->D E Ester Hydrolysis D->E F This compound E->F

Caption: Conceptual workflow for the synthesis of the target compound.

Detailed Methodologies (Hypothetical):

Step 1: Synthesis of a 1,4-dicarbonyl precursor A Claisen condensation between a phenylacetic acid ester and methyl acetoacetate could be employed to generate a suitable 1,4-dicarbonyl intermediate.

  • Materials: Sodium ethoxide, ethanol, ethyl phenylacetate, methyl acetoacetate.

  • Procedure:

    • Prepare a solution of sodium ethoxide in absolute ethanol.

    • Add a mixture of ethyl phenylacetate and methyl acetoacetate dropwise to the sodium ethoxide solution at a controlled temperature.

    • Reflux the reaction mixture for several hours.

    • After cooling, pour the mixture into a solution of hydrochloric acid and ice.

    • Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.

Step 2: Paal-Knorr Thiophene Synthesis The resulting 1,4-dicarbonyl compound would then be cyclized using a sulfurizing agent.

  • Materials: 1,4-dicarbonyl precursor, Lawesson's reagent or phosphorus pentasulfide, toluene.

  • Procedure:

    • Dissolve the 1,4-dicarbonyl precursor in an inert solvent such as toluene.

    • Add Lawesson's reagent or phosphorus pentasulfide portion-wise.

    • Heat the mixture to reflux for several hours, monitoring the reaction by TLC.

    • After completion, cool the reaction, filter off any solids, and wash the filtrate.

    • Purify the resulting thiophene ester by column chromatography.

Step 3: Hydrolysis to the Carboxylic Acid The final step involves the hydrolysis of the ester to the desired carboxylic acid.

  • Materials: Thiophene ester, sodium hydroxide, ethanol, water, hydrochloric acid.

  • Procedure:

    • Dissolve the thiophene ester in a mixture of ethanol and water.

    • Add a solution of sodium hydroxide and reflux the mixture.

    • After the reaction is complete (monitored by TLC), cool the mixture and remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with hydrochloric acid to precipitate the carboxylic acid.

    • Filter the solid, wash with water, and recrystallize from a suitable solvent to obtain the pure this compound.

Potential Biological Activity and Signaling Pathways

While direct studies on the biological activity of this compound are limited in publicly available literature, the thiophene scaffold is a well-established pharmacophore present in numerous approved drugs and biologically active compounds. Derivatives of thiophene-2-carboxylic acid have been investigated for a range of therapeutic applications.

Potential Areas of Biological Relevance:

  • Anti-inflammatory Activity: Many thiophene derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes like cyclooxygenase (COX) and lipoxygenase (LOX). The structural features of this compound make it a candidate for investigation in this area.

  • Antimicrobial Activity: The thiophene ring is a component of various antimicrobial agents. The lipophilicity imparted by the phenyl and methyl groups, combined with the acidic functionality, could contribute to potential antibacterial or antifungal effects.

  • Anticancer Activity: Substituted thiophenes have been explored as potential anticancer agents, acting through various mechanisms, including kinase inhibition and induction of apoptosis.

The following diagram illustrates a hypothetical signaling pathway that could be modulated by a thiophene-based anti-inflammatory agent.

G Stimulus Inflammatory Stimulus PLA2 Phospholipase A2 Stimulus->PLA2 activates ArachidonicAcid Arachidonic Acid PLA2->ArachidonicAcid produces COX COX Enzymes ArachidonicAcid->COX LOX LOX Enzymes ArachidonicAcid->LOX Prostaglandins Prostaglandins COX->Prostaglandins Leukotrienes Leukotrienes LOX->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation ThiopheneCompound Thiophene Derivative (e.g., this compound) ThiopheneCompound->COX inhibits ThiopheneCompound->LOX inhibits

Caption: Hypothetical inhibition of inflammatory pathways by a thiophene derivative.

Conclusion

This compound is a compound with significant potential for further investigation in both medicinal chemistry and materials science. This technical guide has summarized its known physical and chemical properties and provided a framework for its synthesis and analysis based on established chemical principles. The lack of extensive biological data highlights a clear opportunity for future research to explore the therapeutic potential of this and related substituted thiophene derivatives. The methodologies and conceptual frameworks presented herein are intended to serve as a valuable resource for scientists and researchers embarking on the study of this promising molecule.

References

An In-depth Technical Guide to the Solubility of 4-Methyl-5-phenylthiophene-2-carboxylic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Methyl-5-phenylthiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound with potential applications in pharmaceutical research and material science.[1] Understanding its solubility in different organic solvents is crucial for its synthesis, purification, formulation, and application in these fields. Solubility dictates the choice of solvent for reactions, crystallization, and the preparation of solutions for various assays. This guide outlines the methodologies for determining the solubility of this compound and presents a template for organizing the resulting data.

Data Presentation

A systematic presentation of solubility data is essential for easy comparison and interpretation. The following table illustrates how quantitative solubility data for this compound should be structured.

Table 1: Solubility of this compound in Various Organic Solvents (Illustrative Data)

SolventTemperature (°C)Solubility (g/L)Solubility (mol/L)Method
Methanol25Data not availableData not availableEquilibrium Solubility
Ethanol25Data not availableData not availableEquilibrium Solubility
Acetone25Data not availableData not availableEquilibrium Solubility
Isopropanol25Data not availableData not availableEquilibrium Solubility
Ethyl Acetate25Data not availableData not availableEquilibrium Solubility
Toluene25Data not availableData not availableEquilibrium Solubility
Acetonitrile25Data not availableData not availableEquilibrium Solubility
Dichloromethane25Data not availableData not availableEquilibrium Solubility
N,N-Dimethylformamide (DMF)25Data not availableData not availableEquilibrium Solubility
Dimethyl Sulfoxide (DMSO)25Data not availableData not availableEquilibrium Solubility

Experimental Protocols

The following is a generalized experimental protocol for determining the equilibrium solubility of a solid organic compound like this compound in an organic solvent. This method is based on the principle of saturating a solvent with the solute and then determining the concentration of the dissolved solute.

Objective: To determine the concentration of a saturated solution of this compound in a specific organic solvent at a controlled temperature.

Materials:

  • This compound (solid)

  • Selected organic solvents (e.g., methanol, ethanol, acetone, etc.)[2]

  • Analytical balance

  • Vials or test tubes with screw caps

  • Constant temperature shaker bath or incubator

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is necessary to ensure that the solution reaches saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). The samples should be agitated for a sufficient period to ensure equilibrium is reached. A common practice is to agitate for at least 24 to 48 hours.[3] To confirm that equilibrium has been reached, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is confirmed when the concentration of subsequent samples does not change significantly.

  • Sample Collection and Preparation: After equilibration, allow the vials to stand undisturbed at the set temperature for a period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a syringe filter to remove any undissolved solid particles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent using volumetric flasks to bring the concentration within the working range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a calibrated analytical method, such as HPLC or UV-Vis spectrophotometry, to determine the concentration of this compound.

  • Calculation: Calculate the solubility from the measured concentration of the diluted sample, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.

General Solubility Tests:

For a more qualitative understanding, simple solubility tests can be performed.[4][5][6] These tests involve adding a small amount of the compound (e.g., 25 mg) to a small volume of the solvent (e.g., 0.75 mL) and observing whether it dissolves at room temperature with vigorous shaking.[4] This can provide a preliminary assessment of solubility (e.g., soluble, partially soluble, or insoluble).

Mandatory Visualization

The following diagram illustrates the general workflow for determining the solubility of this compound.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_results Results start Start add_excess Add excess solid to a known volume of solvent start->add_excess agitate Agitate at constant temperature (e.g., 24-48h) add_excess->agitate settle Allow excess solid to settle agitate->settle filter Filter supernatant settle->filter dilute Dilute sample filter->dilute analyze Analyze concentration (e.g., HPLC, UV-Vis) dilute->analyze calculate Calculate solubility analyze->calculate end End calculate->end

Caption: Experimental workflow for determining equilibrium solubility.

References

An In-depth Technical Guide on the Discovery and History of Substituted Thiophene Carboxylic Acids

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and development of substituted thiophene carboxylic acids. From the initial discovery of the thiophene nucleus by Viktor Meyer in 1882, this class of compounds has evolved into a cornerstone of medicinal chemistry. Thiophene carboxylic acids serve as crucial scaffolds in a variety of therapeutic agents, acting as bioisosteres for phenyl rings and enabling nuanced modulation of pharmacological targets. This document details the foundational synthetic methodologies, presents in-depth case studies on the anti-inflammatory drug Tiaprofenic Acid and the modern application of thiophene derivatives as FTO inhibitors in oncology, and provides detailed experimental protocols and quantitative data to support researchers in the field.

The Discovery of the Thiophene Nucleus

The history of thiophene begins not with its synthesis, but with its discovery as an impurity in benzene derived from coal tar. In 1882, Viktor Meyer observed that the well-known "indophenin" blue dye reaction, which occurred when mixing crude benzene with isatin and sulfuric acid, failed when highly purified benzene was used.[1][2][3] This led him to correctly deduce the presence of a sulfur-containing contaminant responsible for the color change. Meyer successfully isolated this new five-membered heterocyclic compound and named it "thiophene," derived from the Greek words theion (sulfur) and phaino (to appear or shine).[3][4][5] This discovery marked the beginning of a rich field of heterocyclic chemistry. In the years following, Meyer and his collaborators published over 100 articles on thiophene and its derivatives, culminating in his 1888 book, Die Thiophengruppe.[1][5]

Foundational Syntheses of the Thiophene Ring

The construction of the thiophene ring is central to accessing its derivatives. Several classical methods were developed that remain relevant today.

2.1 Paal-Knorr Thiophene Synthesis The Paal-Knorr synthesis involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[6][7] This method is effective for producing a variety of substituted thiophenes. The reaction proceeds through the thionation of one or both carbonyl groups, followed by cyclization and dehydration to form the aromatic ring.[7][8]

2.2 Gewald Aminothiophene Synthesis Reported by Karl Gewald in 1966, this multicomponent reaction is a highly efficient method for synthesizing 2-aminothiophenes.[9][10] It involves the condensation of a ketone or aldehyde with an α-cyanoester and elemental sulfur in the presence of a base.[11][12] The reaction begins with a Knoevenagel condensation, followed by the addition of sulfur and subsequent cyclization.[10][11] The resulting 2-aminothiophenes are versatile intermediates that can be further modified, for instance, by converting the amino group into other functionalities or by manipulating the ester to form a carboxylic acid.[13][14]

Gewald_Workflow cluster_start Starting Materials Ketone Ketone/Aldehyde Knoevenagel Knoevenagel Condensation Ketone->Knoevenagel Cyanoester α-Cyanoester Cyanoester->Knoevenagel Sulfur Elemental Sulfur Cyclization Sulfur Addition & Cyclization Sulfur->Cyclization Base Base (e.g., Morpholine) Base->Knoevenagel Intermediate Stable Intermediate (Acrylonitrile derivative) Knoevenagel->Intermediate Intermediate->Cyclization Product 2-Aminothiophene Derivative Cyclization->Product

A simplified workflow for the Gewald Aminothiophene Synthesis.

The Emergence of Substituted Thiophene Carboxylic Acids in Medicinal Chemistry

The thiophene ring is a "privileged" scaffold in drug discovery, largely due to its role as a bioisostere of a benzene ring. It shares similarities in size, planarity, and aromaticity, yet its heteroatom introduces distinct electronic properties, polarity, and potential for hydrogen bonding. Thiophene-2-carboxylic acid, in particular, has been a foundational building block for numerous pharmaceuticals, including anti-inflammatory agents, antivirals, and anticancer drugs.[4][15]

Case Study 1: Tiaprofenic Acid - An Anti-Inflammatory Agent

Tiaprofenic acid (5-benzoyl-α-methyl-2-thiopheneacetic acid) is a non-steroidal anti-inflammatory drug (NSAID) of the propionic acid class, developed for the treatment of pain and inflammation associated with conditions like arthritis.[16][17] Its development highlights a classic application of the thiophene scaffold in mimicking phenyl-containing drugs like ibuprofen.

4.1 Key Synthetic Routes Multiple industrial syntheses for tiaprofenic acid have been developed, often starting from thiophene. A common strategy involves a multi-step process including Friedel-Crafts acylation, introduction of the α-methylacetic acid side chain, and a final benzoylation step.

Tiaprofenic_Acid_Synthesis Thiophene Thiophene Propionyl Propionylation Thiophene->Propionyl Step1 2-Propionylthiophene Propionyl->Step1 Bromination α-Bromination Step1->Bromination Step2 α-Bromo-2-propionylthiophene Bromination->Step2 Rearrangement Rearrangement (e.g., via Ketal) Step2->Rearrangement Step3 α-Methyl-2-thiopheneacetic acid intermediate Rearrangement->Step3 Benzoylation Friedel-Crafts Benzoylation Step3->Benzoylation Product Tiaprofenic Acid Benzoylation->Product

Generalized synthetic workflow for Tiaprofenic Acid.

4.2 Detailed Experimental Protocol: Synthesis via Propionylation and Rearrangement The following protocol is a composite representation based on common patented industrial methods.[16]

  • Step 1: Synthesis of 2-Propionylthiophene: To a 250mL flask, add thiophene (32mL, 0.4mol), propionic anhydride (64mL, 0.5mol), phosphoric acid (4mL), and phosphorus pentoxide (0.8g, 6mmol). Heat the mixture to reflux at 95-100°C. The reaction is typically complete within 6-8 hours. After cooling to room temperature, quench the reaction with 100mL of water. Extract the product with dichloromethane (3 x 50mL). The combined organic layers are washed with 15% NaOH solution and saturated brine, then dried over anhydrous sodium sulfate. The solvent is removed under reduced pressure to yield 2-propionylthiophene.

  • Step 2: Synthesis of α-Bromo-2-propionylthiophene: Dissolve 2-propionylthiophene (14g, 0.1mol) in 60mL of diethyl ether in a 250mL flask. Cool the system to 0°C in an ice-salt bath and add anhydrous aluminum trichloride (1.4g, 0.01mol). Add bromine (8g, 0.1mol) dropwise with stirring. The reaction progress is indicated by the dissipation of the bromine color. After the addition is complete, the reaction is worked up to isolate the α-bromo intermediate.

  • Step 3: Ketal Protection and Rearrangement: The crude α-bromo-2-propionylthiophene (44.0g, 0.2mol) is dissolved in toluene (240mL) with p-toluenesulfonic acid (4.4g). The mixture is heated to reflux, and ethylene glycol (2 equivalents) is added. Reflux is maintained for 12 hours. After cooling, the organic layer is washed with saturated brine, dried, and concentrated to yield the ketal-protected intermediate. This intermediate undergoes rearrangement, often catalyzed by cuprous oxide, to form the precursor to the acetic acid side chain.

  • Step 4: Friedel-Crafts Benzoylation: The rearranged intermediate is subjected to a Friedel-Crafts reaction with benzoyl chloride, typically using a Lewis acid catalyst like aluminum trichloride, to install the 5-benzoyl group.

  • Step 5: Hydrolysis and Acidification: The final ester or ketal intermediate is hydrolyzed using a strong base (e.g., NaOH or KOH solution) followed by careful acidification with HCl to a pH of 2. This step removes the protecting group and forms the carboxylic acid, which precipitates and can be collected by filtration to yield tiaprofenic acid.[18]

4.3 Quantitative Data Summary

Step/ParameterReported YieldMelting Point (°C)Reference
Overall Yield (from thiophene)71%-[18]
Ketal Formation (Step 3)99.3%-[16]
Hydrolysis/Decarboxylation84-89%-[18]
Final Product (Tiaprofenic Acid)-95-97[18]

Note: Yields are highly dependent on the specific patented process.

Case Study 2: Thiophene Carboxylic Acids as FTO Inhibitors for Acute Myeloid Leukemia (AML)

A modern application of this scaffold is in the development of inhibitors for the fat mass and obesity-associated protein (FTO), an RNA demethylase. FTO is overexpressed in certain subtypes of AML and acts as an oncogene.[19][20]

5.1 The Role of FTO in AML FTO removes the N⁶-methyladenosine (m⁶A) modification from messenger RNA (mRNA).[21] In AML, FTO targets the transcripts of key regulatory genes, such as ASB2 (Ankyrin Repeat And SOCS Box Containing 2) and RARA (Retinoic Acid Receptor Alpha).[19][22] By removing the m⁶A marks, which can signal for mRNA degradation, FTO stabilizes these transcripts. However, in the context of leukemogenesis, it negatively regulates their expression, leading to a decrease in the ASB2 and RARA proteins.[19][22] This reduction blocks myeloid differentiation and enhances the expression of oncogenes like MYC, thereby promoting leukemia cell proliferation and survival.[22][23] Inhibiting FTO with small molecules restores m⁶A levels, promotes the expression of differentiation-associated genes, and shows potent antileukemia activity.[20][21]

5.2 Signaling Pathway Diagram

FTO_Pathway cluster_FTO FTO Activity in AML cluster_downstream Downstream Effects FTO FTO (High Expression) Demethylation Demethylation FTO->Demethylation m6A m6A on mRNA (ASB2, RARA) m6A->Demethylation ASB2_RARA_mRNA ASB2, RARA mRNA Stability ↓ Demethylation->ASB2_RARA_mRNA leads to ASB2_RARA_Protein ASB2, RARA Protein Level ↓ ASB2_RARA_mRNA->ASB2_RARA_Protein MYC MYC Expression ↑ ASB2_RARA_Protein->MYC inhibits Differentiation Myeloid Differentiation Blocked ASB2_RARA_Protein->Differentiation promotes Proliferation Leukemic Cell Proliferation ↑ MYC->Proliferation promotes Inhibitor Thiophene Carboxylic Acid Inhibitor Inhibitor->FTO Inhibits

The oncogenic signaling pathway of FTO in AML and its inhibition.

5.3 Discovery and Structure-Activity Relationship (SAR) Researchers have identified 3-arylaminothiophenic-2-carboxylic acid derivatives as a new class of potent FTO inhibitors.[21] Structure-activity relationship (SAR) studies have explored modifications to the aryl amino group and other positions on the thiophene ring to optimize potency and selectivity. The carboxylic acid moiety is often crucial for binding to the active site of the enzyme.

5.4 Quantitative Biological Data The efficacy of novel inhibitors is quantified by their half-maximal inhibitory concentration (IC₅₀) against the target enzyme and their antiproliferative effects on cancer cell lines.

Compound ClassFTO IC₅₀ (µM)Antiproliferative IC₅₀ (µM)Cell LineReference
Acylhydrazone Scaffold (8t)7.1 - 9.40.35MOLM13 (AML)[24]
Acylhydrazone Scaffold (8t)7.1 - 9.40.59NB4 (AML)[24]
3-Arylaminothiophenic acidPotent ActivityPotent ActivityAML Cells[21]

5.5 Experimental Protocol: General FTO Inhibition Assay A common method to assess FTO inhibition is a biochemical assay that measures the demethylation of an m⁶A-containing oligonucleotide substrate.

  • Reagents: Recombinant human FTO protein, a single-stranded oligonucleotide substrate containing a central m⁶A modification, α-ketoglutarate, ascorbic acid, ammonium iron(II) sulfate, and a suitable buffer (e.g., HEPES).

  • Procedure: The FTO enzyme is pre-incubated with the test compound (e.g., a thiophene carboxylic acid derivative) at various concentrations in the reaction buffer for a set period (e.g., 15 minutes) at room temperature.

  • Reaction Initiation: The demethylation reaction is initiated by the addition of the m⁶A-containing oligonucleotide substrate. The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.

  • Detection: The reaction is quenched, and the amount of demethylated product (containing a standard adenosine) is quantified. This is often done using liquid chromatography-mass spectrometry (LC-MS/MS) or a fluorescence-based method where the removal of the methyl group allows for enzymatic cleavage and signal generation.

  • Data Analysis: The percentage of inhibition at each compound concentration is calculated relative to a control (e.g., DMSO). The IC₅₀ value is determined by fitting the concentration-response data to a suitable sigmoidal dose-response curve.

Conclusion

From its serendipitous discovery in coal tar to its current status as a privileged scaffold in modern drug design, the thiophene ring system, particularly in the form of substituted carboxylic acids, has had a profound impact on chemistry and medicine. The historical development of foundational syntheses enabled the exploration of its chemical space, leading to key therapeutics like Tiaprofenic Acid. Today, this versatile core continues to fuel innovation, providing potent and selective inhibitors for challenging new targets like the FTO RNA demethylase in oncology. The ongoing exploration of novel synthetic routes and biological applications ensures that substituted thiophene carboxylic acids will remain a vital tool for researchers and drug development professionals for the foreseeable future.

References

Theoretical calculations on the electronic structure of thiophene derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Theoretical Calculations on the Electronic Structure of Thiophene Derivatives

Executive Summary

Thiophene and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural basis for numerous pharmaceuticals and organic electronic materials.[1][2][3] Understanding the electronic structure of these heterocyclic compounds is paramount for predicting their reactivity, stability, and potential as drug candidates or functional materials.[4][5] This technical guide provides a comprehensive overview of the theoretical and computational methods employed to elucidate the electronic properties of thiophene derivatives. It is intended for researchers, scientists, and drug development professionals who leverage computational chemistry to guide synthesis and functional analysis. The guide details common theoretical methodologies, summarizes key quantitative data from recent studies, and outlines the computational protocols necessary for such investigations.

Introduction to Thiophene Derivatives

Thiophene is a five-membered aromatic heterocycle containing a sulfur atom. Its derivatives are integral to a wide array of applications, from organic light-emitting diodes (OLEDs) and solar cells to a multitude of FDA-approved drugs, including the antiplatelet agent clopidogrel and the antipsychotic olanzapine.[1][2] The electronic properties of the thiophene ring, influenced by various substituents, dictate its biological activity and material function.[6] Theoretical calculations provide a powerful, cost-effective means to probe these properties, offering insights that guide the rational design of novel compounds with tailored characteristics.[7]

Theoretical Methods for Electronic Structure Calculation

The electronic structure of thiophene derivatives is primarily investigated using quantum chemical methods. These ab initio and semi-empirical approaches solve approximations of the Schrödinger equation to determine molecular properties.[8][9]

  • Density Functional Theory (DFT): DFT is the most widely used method for studying thiophene derivatives due to its favorable balance of accuracy and computational cost.[10] It calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction. The B3LYP hybrid functional is frequently employed, often paired with basis sets like 6-31G*, 6-311G(d,p), or 6-311++G(d,p) to achieve reliable results for geometries, orbital energies, and other electronic properties.[6][10]

  • Hartree-Fock (HF) Theory: HF is an ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While foundational, it neglects electron correlation, which can affect the accuracy of certain predictions. It is often used as a starting point for more advanced methods.[11]

  • Semi-empirical Methods: Methods like AM1 are computationally less demanding and can be applied to larger systems. They use parameters derived from experimental data to simplify calculations. These are useful for initial screenings, though they are generally less accurate than DFT or HF.[6]

  • Time-Dependent DFT (TD-DFT): To study excited states and predict electronic absorption spectra (UV-Vis), TD-DFT is the standard approach. It provides information on vertical excitation energies and oscillator strengths, which can be compared with experimental spectroscopic data.[12][13]

Key Electronic Properties and Their Significance

Theoretical calculations yield several quantitative descriptors that characterize the electronic nature of thiophene derivatives.

  • Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The HOMO energy (EHOMO) relates to the ability to donate an electron (ionization potential), while the LUMO energy (ELUMO) relates to the ability to accept an electron (electron affinity). A higher EHOMO suggests greater reactivity towards electrophiles.[14]

  • HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical indicator of molecular stability and reactivity. A small energy gap generally implies a softer, more polarizable, and more reactive molecule.[14][15] In materials science, this gap is analogous to the band gap of a semiconductor.[16]

  • Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity indices can be derived, including chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω). These descriptors, based on conceptual DFT, provide a quantitative framework for comparing the reactivity of different derivatives.[14][16]

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of intermolecular interactions, which is critical in drug-receptor binding.

Computational Workflow and Data Integration

The process of theoretically evaluating a thiophene derivative follows a structured workflow. This involves defining the molecular structure, selecting an appropriate computational method and basis set, performing the calculation, and analyzing the output to derive meaningful chemical and physical insights. These computational results are then ideally correlated with experimental data (e.g., spectroscopy, cyclic voltammetry) to validate the theoretical model.

G Computational Workflow for Thiophene Derivatives cluster_setup 1. Setup & Definition cluster_calc 2. Calculation cluster_analysis 3. Analysis & Interpretation cluster_validation 4. Validation & Application Mol_Def Define Molecular Structure Method_Select Select Method & Basis Set (e.g., DFT/B3LYP/6-311G(d,p)) Mol_Def->Method_Select Geom_Opt Geometry Optimization Method_Select->Geom_Opt Freq_Calc Frequency Calculation (Confirm Minimum Energy) Geom_Opt->Freq_Calc Props_Calc Electronic Properties Calculation Freq_Calc->Props_Calc Data_Extract Extract Data: Energies (HOMO, LUMO) Geometries, Charges Props_Calc->Data_Extract Visualize Visualize Results: Orbitals, MEP Maps Data_Extract->Visualize Interpret Interpret Properties: Reactivity, Stability Visualize->Interpret Exp_Compare Compare with Experimental Data (Spectroscopy, CV) Interpret->Exp_Compare App_Predict Predict Application Performance (Drug Activity, Material Efficiency) Exp_Compare->App_Predict

Caption: A typical workflow for the theoretical analysis of thiophene derivatives.

Quantitative Data Summary

The tables below summarize representative quantitative data from various theoretical studies on thiophene and its derivatives, illustrating the impact of different computational methods and substituents on key electronic properties.

Table 1: Calculated Bond Lengths (in Å) of Thiophene using Various Methods

BondDFT/B3LYP[11]Ab initio/HF[11]MP2[17]Experimental[11]
C=C1.345 - 1.358~1.35~1.37~1.37
C-C1.43 - 1.45~1.42~1.421.423
C-S1.801 - 1.854~1.71~1.721.714
C-H~1.077~1.07~1.081.078

Table 2: Calculated Frontier Orbital Energies (in eV) for Various Thiophene Derivatives

CompoundMethod/Basis SetEHOMOELUMOΔE (Gap)Reference
ThiopheneB3LYP/3-21G-6.46-0.266.20[11]
Thiophene Sulfonamide Derivative 3B3LYP/6-311G(d,p)-7.11-2.464.65[14]
Thiophene Sulfonamide Derivative 7B3LYP/6-311G(d,p)-6.21-2.773.44[14]
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylateB3LYP/6-311++G(d,p)-4.994-1.1423.852[10][18]
Fused Thiophene (DFPT-TTA)B3LYP/6-31G(d,p)-5.46-2.712.75[19]
Fused Thiophene (DFPT-DTT)B3LYP/6-31G(d,p)-5.73-2.573.16[19]

Computational Protocols

Reproducibility and accuracy in theoretical calculations hinge on a detailed and precise methodology. Below are examples of computational protocols as cited in the literature.

Protocol Example 1: DFT Calculation for Reactivity Analysis [10]

  • Software: Gaussian 09W, GaussView 6.0.

  • Method: Density Functional Theory (DFT).

  • Functional: Becke's three-parameter hybrid functional (B3LYP).

  • Basis Set: 6-311++G(d,p).

  • Procedure:

    • The initial molecular structure is drawn using GaussView and a preliminary geometry optimization is performed.

    • The final geometry is fully optimized in the gas phase using the specified functional and basis set without any symmetry constraints.

    • A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

    • From the final output, the energies of the HOMO and LUMO are extracted.

    • Global reactivity descriptors (hardness, chemical potential, etc.) are calculated from the HOMO/LUMO energies.

    • Molecular orbitals and MEP maps are generated for visualization.

Protocol Example 2: TD-DFT Calculation for Absorption Spectra [13]

  • Software: Gaussian 09.

  • Method: Time-Dependent Density Functional Theory (TD-DFT).

  • Functional/Basis Set: B3LYP/6-31G(d).

  • Solvent Model: A Polarizable Continuum Model (PCM) can be used to simulate solvent effects (e.g., THF).

  • Procedure:

    • Perform a ground-state geometry optimization using DFT as described in Protocol 1.

    • Using the optimized ground-state geometry, perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths for a specified number of excited states (e.g., the first 20 singlet states).

    • The calculated excitation energies (in eV) are converted to wavelengths (in nm) to predict the absorption maxima (λmax).

    • The results are compared with the experimental UV-Vis absorption spectrum.

Application in Drug Development

In drug development, theoretical calculations on thiophene derivatives provide crucial insights that guide the design-synthesize-test cycle. By predicting how substituent changes will affect electronic properties, researchers can prioritize the synthesis of compounds with a higher likelihood of desired activity and bioavailability. For instance, calculations can predict a molecule's reactivity and metabolic stability or model its interaction with a biological target.

G Role of Theoretical Calculations in Thiophene-Based Drug Development cluster_design Computational Design cluster_synthesis Experimental Phase cluster_feedback Optimization Loop start Identify Biological Target (e.g., Enzyme, Receptor) calc Perform Electronic Structure Calculations on Thiophene Derivative Library start->calc props Predict Properties: - Reactivity (HOMO/LUMO) - Binding Affinity (MEP) - ADMET Properties calc->props select Select & Prioritize Lead Candidates props->select Informs Selection synth Chemical Synthesis select->synth test In Vitro & In Vivo Testing synth->test results Analyze Experimental Results test->results feedback Refine Computational Model & Design New Derivatives results->feedback Provides Feedback feedback->calc

Caption: Integration of theoretical calculations into the drug discovery pipeline.

By using DFT calculations to determine Fukui functions, researchers can identify the most reactive sites within a thiophene derivative for both nucleophilic and electrophilic attacks.[10] This information is vital for understanding potential metabolic pathways and for designing prodrugs or analogues with improved stability. This predictive power significantly accelerates the identification of promising drug candidates for various therapeutic areas, including cancer, inflammation, and infectious diseases.[1][15]

References

Thermochemical Profile of 4-Methyl-5-phenylthiophene-2-carboxylic acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the thermochemical analysis of 4-Methyl-5-phenylthiophene-2-carboxylic acid. In the absence of direct experimental thermochemical data for this specific compound, this guide leverages data from structurally related thiophene derivatives to establish a comparative analysis. Detailed experimental protocols for key thermochemical techniques—bomb calorimetry, Differential Scanning Calorimetry (DSC), and Thermogravimetric Analysis (TGA)—are provided to facilitate future research. Furthermore, this guide discusses the application of computational methods for the theoretical estimation of thermochemical properties.

Introduction

This compound is a substituted thiophene carboxylic acid. Thiophene derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and electronic properties. A thorough understanding of the thermochemical properties of such compounds is crucial for drug development, process safety, and material stability assessments. This guide aims to provide a foundational understanding of the thermochemical characteristics of the title compound by examining available data on analogous structures and outlining the methodologies for its empirical determination.

Comparative Thermochemical Data

CompoundMolecular FormulaΔfH°m (cr, 298.15 K) / kJ·mol⁻¹ΔsubH°m (298.15 K) / kJ·mol⁻¹ΔfH°m (g, 298.15 K) / kJ·mol⁻¹
2-Thiophenecarboxylic acidC₅H₄O₂S-350.4 ± 1.4[1]91.2 ± 1.3[1]-259.2 ± 1.9[1]
3-Thiophenecarboxylic acidC₅H₄O₂S-353.7 ± 1.4[1]91.9 ± 0.9[1]-261.8 ± 1.7[1]
3-Methyl-2-thiophenecarboxylic acidC₆H₆O₂S-393.6 ± 1.798.0 ± 0.4-295.6 ± 1.8
5-Methyl-2-thiophenecarboxylic acidC₆H₆O₂S-395.7 ± 1.6101.9 ± 0.3-293.8 ± 1.6
2,5-Thiophenedicarboxylic acidC₆H₄O₄S-761.3 ± 1.8128.7 ± 2.2-632.6 ± 2.8

Data for 3-Methyl-2-thiophenecarboxylic acid, 5-Methyl-2-thiophenecarboxylic acid, and 2,5-Thiophenedicarboxylic acid are sourced from studies on thiophene derivatives. The presence of the methyl and phenyl groups in this compound is expected to influence its enthalpy of formation relative to these compounds.

Experimental Protocols for Thermochemical Analysis

To determine the thermochemical properties of this compound, the following experimental procedures are recommended.

Rotating-Bomb Combustion Calorimetry

This technique is used to determine the enthalpy of combustion of sulfur-containing organic compounds. From this, the standard enthalpy of formation can be derived.

Methodology:

  • Sample Preparation: A pellet of the solid sample (approximately 0.5-1.0 g) is accurately weighed.

  • Fuse Wire: A nickel-chromium fuse wire is attached to the electrodes of the bomb, with a cotton thread hanging from the wire and touching the sample to ensure ignition.

  • Bomb Assembly: The sample crucible is placed in the bomb, and 1 cm³ of distilled water is added to dissolve the sulfur and nitrogen oxides produced during combustion. The bomb is then sealed and purged with oxygen to remove atmospheric nitrogen.

  • Pressurization: The bomb is filled with high-purity oxygen to a pressure of 3.04 MPa.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter vessel. The system is allowed to reach thermal equilibrium.

  • Ignition and Data Acquisition: The sample is ignited by passing an electric current through the fuse wire. The temperature of the water is recorded at regular intervals until a constant temperature is reached.

  • Analysis: The energy of combustion is calculated from the temperature rise, taking into account the heat capacity of the calorimeter system (determined using a standard substance like benzoic acid) and corrections for the fuse wire ignition and the formation of nitric and sulfuric acids.

experimental_workflow_bomb_calorimetry cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_sample Weigh Sample prep_fuse Attach Fuse Wire prep_sample->prep_fuse prep_bomb Assemble Bomb prep_fuse->prep_bomb pressurize Pressurize with O2 prep_bomb->pressurize equilibrate Thermal Equilibration pressurize->equilibrate ignite Ignite Sample equilibrate->ignite record Record Temperature ignite->record calculate Calculate Energy of Combustion record->calculate derive Derive Enthalpy of Formation calculate->derive

Figure 1: Workflow for Rotating-Bomb Combustion Calorimetry.
Differential Scanning Calorimetry (DSC)

DSC is employed to measure changes in heat flow associated with thermal transitions in a material as a function of temperature. It can be used to determine the melting point and enthalpy of fusion.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum DSC pan. The pan is hermetically sealed.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The sample and reference pans are placed in the DSC cell.

  • Thermal Program: The temperature of the DSC cell is programmed to increase at a constant rate (e.g., 10 °C/min) over a specified temperature range that encompasses the expected melting point. A purge gas (e.g., nitrogen) is used to maintain an inert atmosphere.

  • Data Acquisition: The differential heat flow between the sample and the reference is recorded as a function of temperature.

  • Analysis: The melting point is identified as the onset or peak temperature of the endothermic transition. The enthalpy of fusion is determined by integrating the area of the melting peak.

experimental_workflow_dsc cluster_prep Preparation cluster_run Execution cluster_analysis Analysis weigh_sample Weigh Sample into Pan seal_pan Seal Pan weigh_sample->seal_pan load_instrument Load Sample and Reference seal_pan->load_instrument run_program Run Thermal Program load_instrument->run_program identify_peak Identify Melting Peak run_program->identify_peak integrate_peak Integrate Peak for Enthalpy identify_peak->integrate_peak

Figure 2: Workflow for Differential Scanning Calorimetry.
Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to determine the thermal stability and decomposition profile of a material.

Methodology:

  • Sample Preparation: A small amount of the sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Instrument Setup: The pan is placed on the TGA balance.

  • Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air).

  • Data Acquisition: The mass of the sample is continuously recorded as a function of temperature.

  • Analysis: The TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition and the temperature at which maximum mass loss occurs. The derivative of the TGA curve (DTG) can be used to more accurately identify these temperatures.

experimental_workflow_tga cluster_prep Preparation cluster_run Execution cluster_analysis Analysis weigh_sample Weigh Sample into Pan load_instrument Load Sample onto Balance weigh_sample->load_instrument run_program Run Heating Program load_instrument->run_program analyze_curve Analyze Mass Loss Curve run_program->analyze_curve determine_stability Determine Thermal Stability analyze_curve->determine_stability

References

Conformational Analysis of Phenyl-Substituted Thiophenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phenyl-substituted thiophenes are a class of bicyclic aromatic compounds that have garnered significant attention in medicinal chemistry and materials science. Their utility is deeply rooted in their structural and electronic properties, which are, in turn, governed by the rotational conformation around the central carbon-carbon single bond connecting the phenyl and thiophene rings. This torsional or dihedral angle dictates the extent of π-conjugation between the two aromatic systems, influencing properties such as absorption and fluorescence spectra, and importantly, the molecule's three-dimensional shape, which is critical for its interaction with biological targets.[1] The thiophene ring is often employed as a bioisostere for a phenyl ring in drug design, offering potential advantages in terms of metabolic stability and pharmacokinetic properties.[2][3]

This technical guide provides a comprehensive overview of the methods employed in the conformational analysis of phenyl-substituted thiophenes. It details the key experimental and computational techniques used to determine conformational preferences, rotational energy barriers, and the influence of substituents on these parameters.

Core Concepts in Conformational Analysis

The conformational landscape of phenyl-substituted thiophenes is primarily defined by the dihedral angle (θ) between the planes of the two aromatic rings. The rotation around the C-C single bond is not free and is hindered by a combination of steric and electronic effects.

  • Steric Effects: The van der Waals repulsion between the ortho-substituents on the phenyl ring and the atoms of the thiophene ring is a major determinant of the preferred conformation.[4] Bulky substituents in these positions will favor a more twisted, non-planar conformation to alleviate steric strain.

  • Electronic Effects: The degree of π-conjugation between the rings favors a planar conformation. Electron-donating or electron-withdrawing substituents can modulate the electron density of the rings and influence the strength of this conjugative effect.[5]

The interplay of these effects results in a potential energy surface with minima corresponding to stable conformers and transition states corresponding to the energy barriers for interconversion.

Experimental Methodologies

The determination of the conformational properties of phenyl-substituted thiophenes relies on a combination of experimental techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.

Single-Crystal X-ray Diffraction

Single-crystal X-ray diffraction provides the most definitive information about the solid-state conformation of a molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the molecule can be constructed, including precise bond lengths, bond angles, and the crucial dihedral angle between the phenyl and thiophene rings.[2][6]

Generalized Experimental Protocol:

  • Crystal Growth: High-quality single crystals of the phenyl-substituted thiophene derivative are grown. Common methods include slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a solution. The ideal crystal size is typically in the range of 0.1 to 0.3 mm.[7]

  • Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in a diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and diffraction data are collected as the crystal is rotated.[8]

  • Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The crystal structure is then solved using direct methods or Patterson methods to obtain an initial electron density map. The atomic positions and thermal parameters are refined iteratively to achieve the best fit between the observed and calculated diffraction patterns.[6]

  • Data Analysis: The final refined structure provides the precise dihedral angle between the phenyl and thiophene rings, as well as other geometric parameters.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the conformation of molecules in solution. Several NMR techniques can be employed to gain insight into the conformational preferences and dynamics of phenyl-substituted thiophenes.

VT-NMR is used to determine the energy barriers to rotation around the C-C single bond.[9][10] At low temperatures, the rotation is slow on the NMR timescale, and distinct signals for different conformers may be observed. As the temperature is increased, the rate of rotation increases, leading to broadening of the signals and eventually coalescence into a single time-averaged signal. The coalescence temperature (Tc) and the chemical shift difference between the signals of the conformers (Δν) can be used to calculate the free energy of activation (ΔG‡) for the rotational process using the Eyring equation.[8][11][12]

Generalized Experimental Protocol:

  • Sample Preparation: A solution of the phenyl-substituted thiophene is prepared in a suitable deuterated solvent that has a wide temperature range (e.g., deuterated toluene, dichloromethane, or dimethylformamide).

  • Spectra Acquisition: A series of ¹H or ¹⁹F NMR spectra are acquired at different temperatures, starting from a low temperature where distinct signals for the conformers are observed, and gradually increasing the temperature through the coalescence point to a high temperature where a single sharp peak is observed.

  • Data Analysis: The coalescence temperature (Tc) and the chemical shift difference (Δν) at the low-temperature limit are determined. The rate constant (k) at coalescence is calculated using the equation k = πΔν/√2. The free energy of activation (ΔG‡) is then calculated using the Eyring equation: ΔG‡ = RTc[2.303 log(kTc/h) - 2.303 log(k)].

NOESY is a 2D NMR technique that detects through-space interactions between protons that are close to each other (typically < 5 Å).[13][14] This information can be used to determine the relative orientation of the phenyl and thiophene rings in the preferred solution-state conformation. For example, an NOE between a proton on the ortho position of the phenyl ring and a proton on the thiophene ring would indicate a conformation where these protons are in close proximity.

Generalized Experimental Protocol:

  • Sample Preparation: A solution of the compound is prepared in a deuterated solvent. The concentration should be optimized to give good signal-to-noise without causing aggregation.

  • Spectrum Acquisition: A 2D NOESY spectrum is acquired. A key parameter is the mixing time, which determines the extent of NOE buildup. The optimal mixing time depends on the size of the molecule and should be chosen to maximize the desired cross-peaks.[13]

  • Data Analysis: The presence and intensity of cross-peaks between protons on the phenyl and thiophene rings are analyzed to deduce the preferred conformation(s) in solution.

Computational Methodology: Density Functional Theory (DFT)

Computational methods, particularly Density Functional Theory (DFT), are invaluable for complementing experimental data and providing a deeper understanding of the conformational landscape.[15][16] DFT calculations can be used to:

  • Calculate the potential energy surface for rotation around the C-C bond.

  • Determine the geometries and relative energies of stable conformers and transition states.

  • Predict rotational energy barriers.

  • Investigate the influence of different substituents on conformational preferences.

Generalized Computational Protocol:

  • Structure Building: A 3D model of the phenyl-substituted thiophene molecule is constructed.

  • Conformational Search (Optional but Recommended): For flexible molecules, a conformational search can be performed to identify low-energy starting structures.

  • Geometry Optimization: The geometry of the molecule is optimized to find the minimum energy structure. A popular and reliable functional for this purpose is B3LYP, often paired with a basis set such as 6-31G* or larger.[15]

  • Torsional Scan (Potential Energy Surface Scan): To determine the rotational barrier, a relaxed torsional scan is performed. The dihedral angle between the phenyl and thiophene rings is systematically varied (e.g., in 10° or 15° increments), and at each step, the rest of the molecule's geometry is optimized. This generates a plot of energy versus dihedral angle.[15][17]

  • Transition State Search and Frequency Calculation: The maxima on the potential energy surface from the torsional scan correspond to transition states. These can be further optimized using a transition state search algorithm. A frequency calculation is then performed to confirm that the structure is a true transition state (one imaginary frequency). The energy difference between the ground state and the transition state gives the rotational energy barrier.

Data Presentation

The following tables summarize representative quantitative data for the conformational analysis of phenyl-substituted thiophenes.

Table 1: Dihedral Angles of Phenyl-Substituted Thiophenes Determined by X-ray Crystallography

CompoundSubstituent(s)Dihedral Angle (θ) [°]Reference
5-(Phenylsulfonyl)-5,6-dihydrobenzo[7][9]thieno[3,2-j]phenanthridinePhenylsulfonyl88.1[15]
Ethyl 4-acetyl-3-phenyl-5-(phenylamino)thiophene-2-carboxylatePhenyl, Phenylamino, Acetyl, Ethyl carboxylate55.3 (between thiophene and 3-phenyl)[11]
2,5-dianthrylthiophene9-anthryl60.1, 65.7[18]
2,5-bis(10-methylanthracen-9-yl)thiophene10-methylanthracen-9-yl83.2, 85.1[18]

Table 2: Calculated Rotational Energy Barriers of Phenyl-Substituted Thiophenes

CompoundMethodRotational Barrier (kcal/mol)Reference
Biphenyl (for comparison)MP2(full)/aug-cc-pVTZ//MP2(full)/6-311G(d,p)2.1 (at 0°), 2.2 (at 90°)[17]
p-phenylthiophene dimerMP2~2.4 (10 kJ/mol)[19]
N-methyl-N-benzhydrylformamideM06-2X/6-311+G21.3[20][21]
ortho-iodo-N-benzhydrylformamideM06-2X/6-311+G9.8 (Aryl rotation)[20][21]

Note: Data for a systematic series of substituted phenylthiophenes with varying electronic and steric properties is often spread across multiple publications. The values presented are illustrative examples.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflow for the conformational analysis of phenyl-substituted thiophenes.

G Overall Workflow for Conformational Analysis cluster_synthesis Synthesis & Purification cluster_computational Computational Analysis cluster_experimental Experimental Analysis cluster_results Data Analysis & Interpretation Synthesis Synthesis of Phenyl-Substituted Thiophene Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification DFT_Scan DFT Torsional Scan Purification->DFT_Scan Input Structure XRay Single-Crystal X-ray Diffraction Purification->XRay Single Crystals VT_NMR Variable-Temperature NMR Purification->VT_NMR Pure Sample NOESY 2D NOESY NMR Purification->NOESY Pure Sample TS_Opt Transition State Optimization & Frequency Calculation DFT_Scan->TS_Opt DFT_Scan->XRay Comparison DFT_Scan->NOESY Comparison Dihedral_Angle Dihedral Angle DFT_Scan->Dihedral_Angle Conformational_Preference Conformational Preference DFT_Scan->Conformational_Preference TS_Opt->VT_NMR Comparison Rotational_Barrier Rotational Barrier TS_Opt->Rotational_Barrier XRay->Dihedral_Angle VT_NMR->Rotational_Barrier NOESY->Conformational_Preference Final_Analysis Final_Analysis Dihedral_Angle->Final_Analysis Structure-Property Relationship Rotational_Barrier->Final_Analysis Structure-Property Relationship Conformational_Preference->Final_Analysis Structure-Property Relationship

Caption: Workflow for Conformational Analysis.

G Decision Tree for Experimental Technique Selection Start Goal of Analysis SolidState Solid-State Conformation? Start->SolidState SolutionConformation Solution Conformation? Start->SolutionConformation RotationalDynamics Rotational Dynamics? Start->RotationalDynamics SolidState->SolutionConformation No XRay Single-Crystal X-ray Diffraction SolidState->XRay Yes SolutionConformation->RotationalDynamics No NOESY 2D NOESY NMR SolutionConformation->NOESY Yes VT_NMR Variable-Temperature NMR RotationalDynamics->VT_NMR Yes

Caption: Technique Selection Guide.

Conclusion

The conformational analysis of phenyl-substituted thiophenes is a critical aspect of understanding their chemical and physical properties, with significant implications for their application in drug discovery and materials science. A synergistic approach combining experimental techniques like single-crystal X-ray diffraction and variable-temperature NMR spectroscopy with computational methods such as DFT provides a robust framework for elucidating the conformational landscape of these important molecules. The detailed methodologies and data presented in this guide offer a valuable resource for researchers in the field, enabling a more informed and efficient investigation of this versatile class of compounds.

References

Spectroscopic Identification of 4-Methyl-5-phenylthiophene-2-carboxylic acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic techniques used to identify and characterize the novel compound 4-Methyl-5-phenylthiophene-2-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of spectroscopy and data from structurally similar compounds to predict its spectral characteristics. This document is intended to serve as a valuable resource for researchers involved in the synthesis, purification, and analysis of related heterocyclic compounds.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on the analysis of its structural analogs and fundamental spectroscopic principles.

Table 1: Predicted ¹H NMR Spectral Data

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Notes
COOH~12-13Singlet (broad)-Chemical shift is concentration and solvent dependent. Disappears upon D₂O exchange.
Phenyl-H (ortho)~7.5-7.7Multiplet-Deshielded due to proximity to the thiophene ring.
Phenyl-H (meta, para)~7.3-7.5Multiplet-
Thiophene-H (position 3)~7.2-7.4Singlet-
Methyl-H (position 4)~2.3-2.5Singlet-

Table 2: Predicted ¹³C NMR Spectral Data

Carbon AtomPredicted Chemical Shift (δ, ppm)Notes
C=O (Carboxylic Acid)~165-175
Thiophene C2~130-140Attached to the carboxylic acid group.
Thiophene C5~140-150Attached to the phenyl group.
Thiophene C4~135-145Attached to the methyl group.
Thiophene C3~125-135
Phenyl C1' (ipso)~130-140
Phenyl C2'/C6' (ortho)~128-130
Phenyl C3'/C5' (meta)~127-129
Phenyl C4' (para)~125-127
Methyl C~15-20

Table 3: Predicted Infrared (IR) Spectroscopy Data

Functional GroupPredicted Absorption Range (cm⁻¹)IntensityNotes
O-H (Carboxylic Acid)2500-3300BroadVery characteristic broad absorption due to hydrogen bonding.[1][2][3]
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-3000Medium
C=O (Carboxylic Acid)1680-1710StrongConjugation with the thiophene ring lowers the frequency.[1][3][4]
C=C (Aromatic/Thiophene)1400-1600Medium to StrongMultiple bands expected.
C-O (Carboxylic Acid)1210-1320Strong[2]
O-H Bend (Carboxylic Acid)910-950Medium, Broad[2]

Table 4: Predicted Mass Spectrometry (MS) Data

Fragment IonPredicted m/zNotes
[M]⁺232Molecular ion peak.
[M-OH]⁺215Loss of the hydroxyl radical from the carboxylic acid.[5]
[M-COOH]⁺187Loss of the carboxyl group.[5]
[M-45]⁺187Same as the loss of COOH.[5]

Experimental Protocols

The following section outlines a plausible experimental protocol for the synthesis and spectroscopic analysis of this compound, based on established methodologies for similar compounds.

2.1. Synthesis Protocol: A Representative Method

The synthesis of 4,5-disubstituted thiophene-2-carboxylic acids can be achieved through various synthetic routes. One common approach involves the construction of the thiophene ring followed by functionalization. A potential route to the target compound could involve a Gewald aminothiophene synthesis followed by Sandmeyer and Suzuki coupling reactions, and finally hydrolysis.

  • Step 1: Synthesis of a 2-amino-3-cyano-4,5-disubstituted thiophene precursor. This can often be achieved through a multi-component Gewald reaction.

  • Step 2: Diazotization of the amino group and subsequent conversion to a halide (e.g., bromide) via a Sandmeyer reaction.

  • Step 3: Suzuki coupling of the brominated thiophene with phenylboronic acid to introduce the phenyl group at the 5-position.

  • Step 4: Hydrolysis of the nitrile or ester group at the 2-position to the carboxylic acid.

2.2. Spectroscopic Analysis Protocols

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

    • ¹H NMR Data Acquisition: Acquire the spectrum on a 300 or 400 MHz spectrometer. Key parameters include a spectral width of 0-15 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR Data Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A spectral width of 0-200 ppm is standard. A longer acquisition time and a greater number of scans are typically required compared to ¹H NMR.

  • Infrared (IR) Spectroscopy:

    • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, mix a small amount of the sample with dry KBr powder and press into a thin, transparent disk.

    • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Mass Spectrometry (MS):

    • Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic method like Gas Chromatography (GC) or Liquid Chromatography (LC).

    • Ionization: Electron Impact (EI) or Electrospray Ionization (ESI) are common ionization techniques. EI is useful for observing fragmentation patterns.[6]

    • Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500 amu).

Visualizations

3.1. General Workflow for Spectroscopic Identification

The following diagram illustrates a typical workflow for the spectroscopic identification of a newly synthesized organic compound.

G cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Integration Data Integration and Fragment Analysis NMR->Data_Integration IR->Data_Integration MS->Data_Integration Structure_Confirmation Structure Confirmation Data_Integration->Structure_Confirmation

General workflow for spectroscopic identification.

3.2. Key Structural Features and Predicted Spectroscopic Signals

This diagram highlights the key functional groups of this compound and their anticipated spectroscopic signatures.

Key fragments and their predicted spectroscopic signals.

Disclaimer: The spectroscopic data presented in this guide are predicted values based on known chemical shift and absorption frequency trends. Actual experimental values may vary depending on the solvent, concentration, and instrument used. This guide should be used as a reference for the planning and interpretation of experiments.

References

Methodological & Application

Application Notes and Protocols: 4-Methyl-5-phenylthiophene-2-carboxylic acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data and specific applications for 4-Methyl-5-phenylthiophene-2-carboxylic acid (CAS: 40133-12-8) are not extensively available in the public domain. The following application notes and protocols are based on established chemical principles and analogous transformations of structurally similar thiophene derivatives. Researchers should treat these as representative examples and optimize conditions accordingly.

Introduction

This compound is a bifunctional aromatic compound possessing a thiophene core, a versatile platform in medicinal chemistry and materials science. The carboxylic acid moiety allows for a variety of derivatizations, while the substituted thiophene ring system can be a key pharmacophore or a component of organic electronic materials. Its structural features make it an attractive starting material for the synthesis of a diverse range of target molecules. Thiophene-containing compounds have shown a wide array of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2] In materials science, thiophene derivatives are integral to the development of organic semiconductors.[3][4]

Physicochemical Properties and Spectroscopic Data

While specific experimental data for the target molecule is scarce, typical properties for similar small organic molecules can be expected. Spectroscopic data for closely related compounds can provide a reference for characterization.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 40133-12-8
Molecular Formula C₁₂H₁₀O₂S
Molecular Weight 218.27 g/mol
IUPAC Name This compound
Appearance Off-white to pale yellow solid (predicted)
Solubility Soluble in organic solvents like DMF, DMSO, and alcohols; sparingly soluble in nonpolar solvents; likely soluble in aqueous base.
Melting Point Not reported

Table 2: Predicted Spectroscopic Data

TechniquePredicted Chemical Shifts / Peaks
¹H NMR (CDCl₃) δ ~2.4 (s, 3H, -CH₃), ~7.3-7.5 (m, 5H, Ar-H), ~7.8 (s, 1H, thiophene-H) ppm
¹³C NMR (CDCl₃) δ ~15 (-CH₃), ~125-145 (Ar-C and thiophene-C), ~170 (-COOH) ppm
IR (KBr) ~3000 cm⁻¹ (O-H stretch, broad), ~1700 cm⁻¹ (C=O stretch), ~1600, 1450 cm⁻¹ (C=C stretch)
Mass Spec (ESI-) m/z 217.0 [M-H]⁻

Applications in Organic Synthesis

This compound is a valuable building block for introducing a substituted thiophene moiety into larger molecules. The carboxylic acid group is a versatile handle for various chemical transformations.

Synthesis of Amide Derivatives for Biological Screening

Amide bond formation is a cornerstone of medicinal chemistry. The carboxylic acid can be activated and reacted with a wide range of amines to generate a library of amides for biological evaluation. Thiophene-2-carboxamides have been investigated for their potential as antioxidant and antibacterial agents.[1]

Experimental Protocol: General Procedure for Amide Synthesis

  • Acid Chloride Formation: To a solution of this compound (1.0 eq) in dry dichloromethane (DCM, 10 mL) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) followed by a catalytic amount of dimethylformamide (DMF, 1-2 drops). Stir the reaction mixture at room temperature for 2 hours or until the evolution of gas ceases. The solvent is then removed under reduced pressure to yield the crude acid chloride.

  • Amide Coupling: Dissolve the crude acid chloride in dry DCM (10 mL). In a separate flask, dissolve the desired amine (1.1 eq) and triethylamine (1.5 eq) in dry DCM (10 mL). Add the amine solution dropwise to the acid chloride solution at 0 °C. Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Work-up and Purification: Quench the reaction with water and separate the organic layer. Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.

Table 3: Representative Amide Synthesis Yields (Hypothetical)

AmineProductPredicted Yield (%)
AnilineN-phenyl-4-methyl-5-phenylthiophene-2-carboxamide85-95
BenzylamineN-benzyl-4-methyl-5-phenylthiophene-2-carboxamide80-90
Morpholine(4-Methyl-5-phenylthiophen-2-yl)(morpholino)methanone90-98

Workflow for Amide Library Synthesis

G Workflow for Amide Library Synthesis A 4-Methyl-5-phenylthiophene- 2-carboxylic acid B Acid Chloride Formation (Oxalyl Chloride, cat. DMF, DCM) A->B Step 1 C 4-Methyl-5-phenylthiophene- 2-carbonyl chloride B->C E Amide Coupling (Triethylamine, DCM) C->E Step 2 D Amine Library (R-NH2) D->E F Crude Amide Library E->F G Purification (Chromatography/Recrystallization) F->G Step 3 H Pure Amide Library G->H I Biological Screening H->I

Caption: A generalized workflow for the synthesis of an amide library from this compound for subsequent biological evaluation.

Synthesis of Ester Derivatives as Prodrugs or for Further Functionalization

Esterification of the carboxylic acid can be used to generate prodrugs with altered pharmacokinetic properties or to introduce functional handles for further synthetic transformations.

Experimental Protocol: Fischer Esterification

  • Dissolve this compound (1.0 eq) in an excess of the desired alcohol (e.g., methanol, ethanol).

  • Add a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 3-4 drops).

  • Heat the mixture to reflux for 4-8 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude ester by column chromatography.

Table 4: Representative Ester Synthesis Yields (Hypothetical)

AlcoholProductPredicted Yield (%)
MethanolMethyl 4-methyl-5-phenylthiophene-2-carboxylate75-85
EthanolEthyl 4-methyl-5-phenylthiophene-2-carboxylate70-80
Potential Application in the Synthesis of Bioactive Molecules

Thiophene derivatives are present in a number of approved drugs and are considered privileged structures in drug discovery. For instance, derivatives of 2-phenylthiazole-5-carboxylic acid have been investigated as xanthine oxidase inhibitors.[5] By analogy, derivatives of this compound could be explored for similar activities.

Hypothetical Signaling Pathway Inhibition

G Hypothetical Inhibition of a Kinase Pathway cluster_0 Cellular Signaling Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) RTK RTK Signaling Cascade (e.g., MAPK) Signaling Cascade (e.g., MAPK) RTK->Signaling Cascade (e.g., MAPK) Transcription Factors Transcription Factors Signaling Cascade (e.g., MAPK)->Transcription Factors Cell Proliferation / Survival Cell Proliferation / Survival Transcription Factors->Cell Proliferation / Survival Derivative 4-Methyl-5-phenylthiophene-2- carboxamide Derivative Derivative->Signaling Cascade (e.g., MAPK) Inhibition

Caption: A conceptual diagram illustrating how a derivative of this compound might inhibit a cellular signaling pathway, a common mechanism of action for anticancer agents.

Conclusion

This compound represents a promising, yet underexplored, building block for organic synthesis. Its structural features provide a solid foundation for the development of novel compounds in both medicinal chemistry and materials science. The provided protocols, while based on analogous systems, offer a starting point for researchers to explore the synthetic utility of this versatile molecule. Further investigation is warranted to fully elucidate its chemical reactivity and the biological and material properties of its derivatives.

References

Application Notes: 4-Methyl-5-phenylthiophene-2-carboxylic Acid in the Synthesis of Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Thiophene-2-carboxylic acid derivatives represent a significant class of heterocyclic compounds that have garnered substantial interest in medicinal chemistry due to their diverse pharmacological activities, including potent anticancer properties. While specific research on the direct application of 4-Methyl-5-phenylthiophene-2-carboxylic acid in anticancer agent synthesis is not extensively documented in publicly available literature, its structural motif is a key feature in numerous thiophene-based compounds exhibiting significant cytotoxicity against various cancer cell lines. This document provides a detailed overview of the application of the broader class of 5-arylthiophene-2-carboxamides, analogous to derivatives of this compound, in the discovery of novel anticancer agents. The protocols and data presented herein are based on established methodologies for these related compounds and serve as a comprehensive guide for researchers and drug development professionals.

The general structure of these anticancer agents involves the coupling of a substituted thiophene-2-carboxylic acid with various aniline derivatives to form a diverse library of thiophene-2-carboxamides. The substituents on both the thiophene and the phenyl rings play a crucial role in modulating the anticancer activity, selectivity, and pharmacokinetic properties of these compounds.

Mechanism of Action

The anticancer mechanisms of thiophene-2-carboxamide derivatives are often multifaceted and depend on their specific structural features. Several key pathways have been identified for analogous compounds:

  • Tubulin Polymerization Inhibition: A significant number of thiophene derivatives act as microtubule-targeting agents. They bind to the colchicine-binding site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis.

  • Kinase Inhibition: Certain thiophene-based compounds have been shown to inhibit the activity of protein kinases that are crucial for cancer cell proliferation, survival, and angiogenesis, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

  • Induction of Apoptosis: Many thiophene derivatives induce programmed cell death (apoptosis) in cancer cells through the activation of intrinsic and extrinsic pathways, often involving the activation of caspases and disruption of the mitochondrial membrane potential.

Data Presentation: Anticancer Activity of Representative Thiophene-2-Carboxamide Derivatives

The following table summarizes the in vitro anticancer activity of several thiophene-2-carboxamide derivatives against various human cancer cell lines. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDStructureCell LineIC50 (µM)Reference
Compound 1 5-(4-fluorophenyl)-N-(2,4,5-trimethoxyphenyl)thiophene-2-carboxamideHep3B5.46[1][2]
Compound 2 N-(4-chloro-2,5-dimethoxyphenyl)-5-(4-fluorophenyl)thiophene-2-carboxamideHep3B12.58[1][2]
Compound 3 5-Cyano-N-(4-methoxyphenyl)-2-phenylamino-4-(2-(phenylamino)acetamido)thiophene-3-carboxamideHepG-2IC50 comparable to Sorafenib[3]
Compound 4 5-Cyano-N-(4-methoxyphenyl)-4-(2-(4-methoxyphenylamino)acetamido)-2-phenylaminothiophene-3-carboxamideHepG-2More potent than Sorafenib[3]

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of thiophene-2-carboxamide derivatives as potential anticancer agents.

Protocol 1: General Synthesis of 5-Aryl-N-phenylthiophene-2-carboxamides

This protocol describes a general method for the synthesis of thiophene-2-carboxamide derivatives via amide coupling of a 5-arylthiophene-2-carboxylic acid with an appropriate aniline.

Materials:

  • 5-Arylthiophene-2-carboxylic acid (e.g., this compound) (1.0 eq)

  • Substituted aniline (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve the 5-arylthiophene-2-carboxylic acid (1.0 eq) and the substituted aniline (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (argon or nitrogen).

  • To this stirred solution, add 4-dimethylaminopyridine (DMAP) (0.2 eq) followed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 eq).

  • Allow the reaction mixture to stir at room temperature for 24-72 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated NaHCO3 solution, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the desired thiophene-2-carboxamide derivative.

  • Characterize the final product using spectroscopic methods (¹H NMR, ¹³C NMR, Mass Spectrometry).

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the procedure for determining the cytotoxic effects of the synthesized thiophene-2-carboxamide derivatives on cancer cell lines.

Materials:

  • Synthesized thiophene-2-carboxamide derivatives

  • Human cancer cell lines (e.g., HepG2, MCF-7, HCT116)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare stock solutions of the test compounds in DMSO and then prepare serial dilutions in the complete cell culture medium to achieve the desired final concentrations.

  • Replace the medium in the wells with the medium containing different concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug like doxorubicin).

  • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[1]

Protocol 3: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the thiophene derivatives on the cell cycle progression of cancer cells.

Materials:

  • Synthesized thiophene-2-carboxamide derivatives

  • Cancer cell lines

  • Propidium Iodide (PI) staining solution

  • RNase A

  • Phosphate-Buffered Saline (PBS)

  • 70% Ethanol (ice-cold)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat them with the test compound at its IC50 concentration for 24-48 hours.

  • Harvest the cells by trypsinization, wash with PBS, and fix them in ice-cold 70% ethanol overnight at -20°C.

  • Centrifuge the fixed cells, wash with PBS, and resuspend in PBS containing RNase A and Propidium Iodide.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the cell cycle distribution by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined.

Mandatory Visualizations

Synthesis_Workflow Thiophene_Acid 4-Methyl-5-phenyl- thiophene-2-carboxylic acid Coupling Amide Coupling (EDC, DMAP, DCM) Thiophene_Acid->Coupling Aniline Substituted Aniline Aniline->Coupling Purification Purification (Column Chromatography) Coupling->Purification Final_Product Thiophene-2-carboxamide Derivative Purification->Final_Product Biological_Eval Biological Evaluation (Cytotoxicity, etc.) Final_Product->Biological_Eval

Caption: General workflow for the synthesis and evaluation of thiophene-2-carboxamide anticancer agents.

Tubulin_Inhibition_Pathway cluster_Cell Cancer Cell Thiophene_Derivative Thiophene-2-carboxamide Derivative Tubulin α/β-Tubulin Dimers Thiophene_Derivative->Tubulin Binds to Colchicine Site Microtubule Microtubule Assembly Thiophene_Derivative->Microtubule Inhibits Tubulin->Microtubule Polymerization Mitotic_Spindle Mitotic Spindle Formation Microtubule->Mitotic_Spindle Cell_Cycle_Arrest G2/M Phase Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Proposed mechanism of action via tubulin polymerization inhibition.

References

Application Notes and Protocols for 4-Methyl-5-phenylthiophene-2-carboxylic acid in Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Published experimental data and specific applications for 4-Methyl-5-phenylthiophene-2-carboxylic acid in materials science are limited. The following application notes and protocols are based on the established uses of structurally similar thiophene-based carboxylic acids and serve as a representative guide for research and development. The experimental parameters provided are illustrative and may require optimization for this specific compound.

Introduction

This compound is a substituted thiophene derivative with potential applications in materials science, particularly in the field of organic electronics. Thiophene-containing compounds are known for their excellent electronic and optical properties, making them key building blocks for organic semiconductors.[1][2] The unique structure of this compound, featuring a phenyl group and a carboxylic acid moiety on the thiophene ring, allows for its use as a versatile precursor in the synthesis of advanced materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[1][3] The carboxylic acid group provides a reactive handle for further chemical modifications, enabling the fine-tuning of the material's electronic properties and processability.[4]

Potential Applications in Materials Science

  • Organic Light-Emitting Diodes (OLEDs): Thiophene derivatives are widely used in the emissive and charge-transporting layers of OLEDs.[5][6] this compound can be used to synthesize novel host materials, dopants, or electron-transporting materials. The extended π-conjugation provided by the phenyl-thiophene core can lead to materials with high photoluminescence quantum yields and good charge carrier mobility.

  • Organic Photovoltaics (OPVs): In OPVs, thiophene-based polymers and small molecules are commonly employed as the electron donor material in the active layer of bulk heterojunction solar cells. The carboxylic acid functionality can be utilized to anchor the molecule to metal oxide surfaces, such as TiO2, in dye-sensitized solar cells (DSSCs) or to modify the polymer backbone in OPVs.

  • Organic Field-Effect Transistors (OFETs): The rigid, planar structure of the thiophene ring is conducive to ordered molecular packing in the solid state, which is crucial for efficient charge transport in OFETs.[7] Derivatives of this compound could be designed to exhibit high charge carrier mobilities for applications in flexible electronics and sensors.

Physicochemical and Spectroscopic Properties (Representative Data)

Due to the lack of specific experimental data for this compound, the following table summarizes representative physicochemical and spectroscopic properties expected for a compound of this class. These values are based on data for similar thiophene derivatives and computational predictions.

PropertyRepresentative Value
Chemical Formula C₁₂H₁₀O₂S
Molecular Weight 218.27 g/mol
Appearance Off-white to yellow crystalline solid
Melting Point 180-200 °C (estimated)
Solubility Soluble in THF, Chloroform, DMF; sparingly soluble in Methanol
UV-Vis Absorption (λmax) 320-350 nm (in THF)
Photoluminescence (λem) 400-450 nm (in THF)
¹H NMR (CDCl₃, ppm) δ 7.2-7.8 (m, 5H, Ar-H), 7.1 (s, 1H, Th-H), 2.3 (s, 3H, CH₃)
¹³C NMR (CDCl₃, ppm) δ 165-170 (C=O), 125-145 (Ar-C, Th-C), 15-20 (CH₃)

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of materials derived from this compound for applications in organic electronics.

Protocol 1: Synthesis of an Ester Derivative for Organic Electronics

This protocol describes the esterification of this compound, a common step to improve solubility and enable vacuum deposition for device fabrication.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • An appropriate alcohol (e.g., 2-ethylhexanol for improved solubility)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • Acid Chloride Formation: In a round-bottom flask under a nitrogen atmosphere, suspend this compound (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.5 eq) dropwise at 0 °C. Allow the reaction to stir at room temperature for 2 hours, or until the solution becomes clear.

  • Esterification: In a separate flask, dissolve the alcohol (1.2 eq) and triethylamine (1.5 eq) in anhydrous DCM. Cool this solution to 0 °C.

  • Slowly add the acid chloride solution from step 1 to the alcohol solution. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Quench the reaction with a saturated sodium bicarbonate solution. Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate).

  • Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Protocol 2: Fabrication of a Simple Organic Light-Emitting Diode (OLED)

This protocol outlines the fabrication of a basic OLED device using a vacuum thermal evaporation process with a hypothetical emissive material derived from this compound.

Materials:

  • ITO-coated glass substrate

  • PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate) solution

  • Hypothetical emissive material (e.g., an ester or amide derivative of this compound)

  • Electron-transporting material (e.g., Alq₃)

  • Cathode material (e.g., LiF/Al)

  • Deionized water

  • Isopropyl alcohol

  • Acetone

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate by sequentially sonicating in deionized water, acetone, and isopropyl alcohol for 15 minutes each. Dry the substrate with a stream of nitrogen gas and treat with UV-ozone for 10 minutes.

  • Hole-Injection Layer (HIL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate at 3000 rpm for 60 seconds. Anneal the substrate at 120 °C for 15 minutes in a nitrogen-filled glovebox.

  • Emissive Layer (EML) Deposition: Transfer the substrate into a vacuum thermal evaporation chamber. Deposit a 50 nm thick layer of the emissive material at a rate of 0.1-0.2 nm/s.

  • Electron-Transporting Layer (ETL) Deposition: Deposit a 30 nm thick layer of Alq₃ onto the emissive layer at a rate of 0.1-0.2 nm/s.

  • Cathode Deposition: Deposit a 1 nm thick layer of LiF followed by a 100 nm thick layer of Al to form the cathode.

  • Encapsulation: Encapsulate the device using a UV-curable epoxy resin and a glass slide to protect it from air and moisture.

  • Characterization: Measure the current-voltage-luminance (J-V-L) characteristics and the electroluminescence spectrum of the fabricated OLED device.

Visualizations

Synthesis_Workflow start 4-Methyl-5-phenyl- thiophene-2-carboxylic acid acid_chloride Acid Chloride Formation (SOCl₂) start->acid_chloride esterification Esterification (Alcohol, Base) acid_chloride->esterification purification Purification (Column Chromatography) esterification->purification product Ester Derivative purification->product

Caption: General workflow for the synthesis of an ester derivative from this compound.

OLED_Fabrication_Workflow sub ITO Substrate Cleaning hil HIL Deposition (PEDOT:PSS) sub->hil eml EML Deposition (Thiophene Derivative) hil->eml etl ETL Deposition (e.g., Alq₃) eml->etl cathode Cathode Deposition (LiF/Al) etl->cathode encap Encapsulation cathode->encap charac Device Characterization encap->charac

Caption: Experimental workflow for the fabrication of a simple OLED device.

Logical_Relationship compound 4-Methyl-5-phenyl- thiophene-2-carboxylic acid derivatives Functional Derivatives (Esters, Amides, Polymers) compound->derivatives Synthesis materials Organic Semiconductor Materials derivatives->materials Material Processing devices Electronic Devices (OLEDs, OPVs, OFETs) materials->devices Device Fabrication

Caption: Logical relationship from the starting compound to final device applications.

References

Synthesis of Novel Kinase Inhibitors from Thiophene Carboxylic Acids: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of novel kinase inhibitors derived from thiophene carboxylic acids. The thiophene scaffold is a privileged structure in medicinal chemistry, and its derivatives have shown significant potential as inhibitors of various protein kinases, which are critical targets in the development of therapeutics for cancer and other diseases.

Introduction

Protein kinases play a pivotal role in cellular signaling pathways, and their dysregulation is a hallmark of numerous diseases. Thiophene carboxylic acid derivatives have emerged as a versatile class of compounds for the development of potent and selective kinase inhibitors. The thiophene ring can be readily functionalized, allowing for the synthesis of diverse chemical libraries to target the ATP-binding site of specific kinases. This document outlines the synthesis of two major classes of thiophene-based kinase inhibitors: thieno[2,3-d]pyrimidines and thiophene-3-carboxamides, and provides protocols for their biological evaluation.

Data Presentation: In Vitro Kinase Inhibitory Activity

The following tables summarize the in vitro inhibitory activities of representative thiophene-based kinase inhibitors against key kinases implicated in disease.

Table 1: Inhibitory Activity of Thieno[2,3-d]pyrimidine Derivatives against Protein Kinase CK2

Compound IDStructureTarget KinaseIC50 (µM)Reference
1a 3-{[5-(4-methylphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acidCK20.1[1]
1b 3-{[5-(4-ethoxyphenyl)thieno[2,3-d]pyrimidin-4-yl]thio}propanoic acidCK20.125[1]
NHTP23 3-(5-p-tolyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acidCK20.01[2][3]
NHTP25 3-(5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acidCK20.065[2][3]
NHTP33 3-(6-methyl-5-phenyl-thieno[2,3-d]pyrimidin-4-ylamino)-benzoic acidCK20.008[2][3]

Table 2: Inhibitory Activity of Thiophene-3-carboxamide Derivatives against JNK

Compound IDStructureTarget KinaseIC50 (µM)Reference
Compound 25 4,5-dimethyl-2-(2-(naphthalen-1-yl)acetamido)thiophene-3-carboxamide derivativeJNK11.32[4]
Compound 5g Unsubstituted 2-acetamido-thiophene-3-carboxamide derivativeJNK15.4[4]
Compound 61 Disubstituted thiophene derivativeJNK30.077[5]
Compound 6 3,5-disubstituted thiophene-pyrazolourea derivativeJNK30.05[6]

Table 3: Inhibitory Activity of Thiophene Derivatives against VEGFR-2

Compound IDStructureTarget KinaseIC50 (µM)Reference
Compound 5 ortho-amino thiophene carboxamide derivativeVEGFR-20.59[7][8]
Compound 21 ortho-amino thiophene carboxamide derivativeVEGFR-21.29[7][8]
Compound 18 Thieno[2,3-d]pyrimidine derivativeVEGFR-2- (Binding Score: -22.71 kcal/mol)[9]
Sorafenib (Reference) -VEGFR-2-[9]

Experimental Protocols

Protocol 1: General Synthesis of Thieno[2,3-d]pyrimidin-4(3H)-one Core

This protocol describes a general method for the synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one core, a key intermediate for various kinase inhibitors, starting from ethyl 2-aminothiophene-3-carboxylate.

Materials:

  • Ethyl 2-aminothiophene-3-carboxylate

  • Formamide

  • Reaction flask with reflux condenser

  • Heating mantle

  • Ice-water bath

  • Vacuum filtration apparatus

  • Ethanol (for recrystallization)

Procedure:

  • Combine ethyl 2-aminothiophene-3-carboxylate (1 equivalent) and an excess of formamide (10-20 equivalents) in a round-bottom flask equipped with a reflux condenser.[10]

  • Heat the reaction mixture to reflux (typically 180-200°C) and maintain for 4-6 hours.[10]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-water to precipitate the product.[10]

  • Collect the solid product by vacuum filtration and wash with cold water.

  • Purify the crude product by recrystallization from a suitable solvent such as ethanol to yield the thieno[2,3-d]pyrimidin-4(3H)-one.

Protocol 2: Synthesis of Thiophene-3-carboxamide Derivatives

This protocol outlines a general procedure for the synthesis of N-aryl-thiophene-3-carboxamide derivatives, which have shown activity against kinases like JNK.

Materials:

  • 2-Aminothiophene-3-carboxamide derivative

  • Aryl acetic acid derivative

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Magnetic stirrer and stir bar

  • Standard laboratory glassware

Procedure:

  • Dissolve the 2-aminothiophene-3-carboxamide derivative (1 equivalent) and the aryl acetic acid derivative (1.1 equivalents) in an anhydrous solvent such as DCM or DMF.

  • Add EDC (1.2 equivalents) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired thiophene-3-carboxamide derivative.[4]

Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common luminescence-based assay to determine the half-maximal inhibitory concentration (IC50) of a test compound against a target kinase. The assay measures the amount of ATP remaining after the kinase reaction; lower ATP levels indicate higher kinase activity.[10]

Materials:

  • Recombinant target kinase

  • Kinase substrate

  • ATP

  • Kinase assay buffer

  • Test compound (dissolved in DMSO)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipette or liquid handling system

  • Luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. A common starting point is a 10-point, 3-fold serial dilution.[10]

  • Assay Plate Setup: Add 5 µL of the diluted test compound or DMSO (for positive and negative controls) to the wells of the assay plate.[10]

  • Kinase/Substrate Addition: Prepare a master mix containing the kinase and its substrate in the kinase assay buffer. Add 10 µL of this master mix to each well, except for the negative control wells (add buffer only).[10]

  • Kinase Reaction Initiation: Prepare an ATP solution in the kinase assay buffer at a concentration appropriate for the target kinase (often near the Km for ATP). Add 10 µL of the ATP solution to all wells to initiate the kinase reaction.[10]

  • Incubation: Incubate the plate at room temperature (or 30°C) for 1-2 hours.[10]

  • Signal Detection: Equilibrate the luminescence-based ATP detection reagent to room temperature. Add 25 µL of the detection reagent to each well.[10]

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[10]

  • Data Acquisition and Analysis: Measure the luminescence of each well using a plate-reading luminometer. Calculate the percent inhibition for each compound concentration relative to the positive (no inhibitor) and negative (no kinase) controls. Plot the percent inhibition against the compound concentration to determine the IC50 value.

Protocol 4: Cell Viability (MTT) Assay

This protocol details the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of the synthesized kinase inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • Test compound (dissolved in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • Sterile 96-well flat-bottom plates

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader (570 nm)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[11]

  • Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. The final DMSO concentration should be non-toxic (typically ≤ 0.5%). Replace the medium in the wells with the medium containing the test compound or vehicle control (medium with DMSO).[11]

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[11]

  • MTT Addition: Add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL) and incubate for 2-4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of solubilization solution to each well to dissolve the purple formazan crystals.[13][14]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[15]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.[11]

Visualizations

Signaling Pathways and Workflows

The following diagrams illustrate key signaling pathways targeted by thiophene-based kinase inhibitors and a general workflow for their discovery.

VEGFR2_Signaling_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival

Caption: VEGFR-2 signaling pathway.

JNK_Signaling_Pathway Stress Stress Stimuli (e.g., Cytokines, UV) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K Activates MKK4_7 MKK4/7 MAP3K->MKK4_7 Phosphorylates JNK JNK MKK4_7->JNK Phosphorylates cJun c-Jun JNK->cJun Phosphorylates Apoptosis Apoptosis Inflammation cJun->Apoptosis

Caption: JNK signaling pathway.

CK2_Signaling_Pathway CK2 Protein Kinase CK2 Akt Akt CK2->Akt Phosphorylates IkappaB IκB CK2->IkappaB Phosphorylates (Inhibits) Cell_Survival Cell Survival Proliferation Akt->Cell_Survival NFkappaB NF-κB IkappaB->NFkappaB Inhibits Inflammation Inflammation NFkappaB->Inflammation

Caption: CK2 signaling pathway.

Experimental_Workflow Synthesis Synthesis of Thiophene Derivatives Purification Purification & Characterization Synthesis->Purification Kinase_Assay In Vitro Kinase Assay Purification->Kinase_Assay Cell_Assay Cell-Based Viability Assay Kinase_Assay->Cell_Assay Lead_Opt Lead Optimization Cell_Assay->Lead_Opt

Caption: Experimental workflow for kinase inhibitor discovery.

References

Application Notes and Protocols: 4-Methyl-5-phenylthiophene-2-carboxylic acid as a Precursor for Conductive Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Monomer: 4-Methyl-5-phenylthiophene-2-carboxylic acid

PropertyValue
IUPAC Name This compound
CAS Number 40133-12-8
Molecular Formula C₁₂H₁₀O₂S
Molecular Weight 218.27 g/mol

Synthesis of the Monomer Precursor

The synthesis of this compound can be approached through several established synthetic routes for substituted thiophenes. Two potential methods are the Gewald aminothiophene synthesis followed by further modifications, or a Suzuki-Miyaura cross-coupling reaction.[2][3][4]

Conceptual Synthesis Workflow

G cluster_0 Method 1: Gewald Reaction Route cluster_1 Method 2: Suzuki Coupling Route A Ketone/Aldehyde E Gewald Reaction A->E B α-Cyanoester B->E C Sulfur C->E D Base D->E F 2-Aminothiophene Derivative E->F G Further Modifications (e.g., Sandmeyer, Diazotization) F->G H This compound G->H I Brominated Thiophene Precursor M Suzuki Coupling I->M J Phenylboronic Acid J->M K Palladium Catalyst K->M L Base L->M N 4-Methyl-5-phenylthiophene Derivative M->N O Carboxylation N->O P This compound O->P

Caption: Conceptual synthetic pathways for this compound.

Polymerization of this compound

Two primary methods for the polymerization of thiophene derivatives are chemical oxidative polymerization and electrochemical polymerization.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a common and straightforward method for synthesizing polythiophenes. Ferric chloride (FeCl₃) is a widely used oxidizing agent for this purpose.

Experimental Protocol:

  • Monomer Solution Preparation: Dissolve a specific amount of this compound in a suitable dry, inert solvent (e.g., chloroform, nitrobenzene) in a reaction flask under an inert atmosphere (e.g., argon or nitrogen).

  • Oxidant Solution Preparation: In a separate flask, dissolve anhydrous ferric chloride (FeCl₃) in the same solvent. The molar ratio of FeCl₃ to the monomer is typically between 2:1 and 4:1.

  • Polymerization: Slowly add the FeCl₃ solution to the monomer solution with vigorous stirring. The reaction is typically carried out at room temperature or slightly elevated temperatures (e.g., 40-50 °C) for a period of 2 to 24 hours. The progress of the polymerization is often indicated by a color change in the reaction mixture.

  • Precipitation and Washing: After the reaction is complete, precipitate the polymer by adding a non-solvent such as methanol.

  • Purification: Filter the precipitate and wash it extensively with methanol to remove any remaining oxidant and unreacted monomer. Further purification can be achieved by Soxhlet extraction with methanol and other solvents to remove oligomers.

  • Drying: Dry the resulting polymer powder under vacuum.

Workflow for Chemical Polymerization:

G A Dissolve Monomer in Solvent C Slowly Add FeCl3 Solution to Monomer Solution A->C B Dissolve FeCl3 in Solvent B->C D Stir at Controlled Temperature (e.g., 25-50°C) C->D E Precipitate Polymer with Methanol D->E F Filter and Wash Precipitate E->F G Purify by Soxhlet Extraction F->G H Dry Polymer Under Vacuum G->H I Poly(this compound) H->I

Caption: Workflow of chemical oxidative polymerization.

Electrochemical Polymerization

Electrochemical polymerization allows for the direct deposition of the conductive polymer film onto an electrode surface.

Experimental Protocol:

  • Electrolyte Solution Preparation: Prepare a solution containing the monomer (this compound) and a supporting electrolyte (e.g., lithium perchlorate (LiClO₄), tetrabutylammonium perchlorate (TBAP)) in a suitable solvent (e.g., acetonitrile, propylene carbonate). The monomer concentration is typically in the range of 0.01 M to 0.1 M, and the electrolyte concentration is around 0.1 M.

  • Electrochemical Cell Setup: Use a three-electrode electrochemical cell consisting of a working electrode (e.g., indium tin oxide (ITO) coated glass, platinum, or glassy carbon), a counter electrode (e.g., platinum wire or foil), and a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode (SCE)).

  • Polymerization: Perform the electropolymerization by either potentiostatic (constant potential), galvanostatic (constant current), or potentiodynamic (cyclic voltammetry) methods.

    • Cyclic Voltammetry: Cycle the potential between a lower limit (e.g., -0.2 V vs. SCE) and an upper limit where the monomer oxidation occurs. The exact potential will need to be determined experimentally but is typically in the range of +1.0 V to +2.0 V vs. SCE for thiophene derivatives.[5] The growth of the polymer film can be observed by the increase in the redox currents with each cycle.

  • Film Characterization: After polymerization, rinse the polymer-coated electrode with the pure solvent to remove any unreacted monomer and electrolyte. The film can then be characterized in a monomer-free electrolyte solution.

Workflow for Electrochemical Polymerization:

G A Prepare Monomer and Electrolyte Solution B Set up Three-Electrode Cell A->B C Apply Potential (Cyclic Voltammetry or Potentiostatic) B->C D Polymer Film Deposits on Working Electrode C->D E Rinse Electrode with Solvent D->E F Characterize Polymer Film E->F

Caption: Workflow of electrochemical polymerization.

Characterization and Expected Properties

The resulting polymer should be characterized to determine its structure, morphology, and conductive properties.

  • Structural Characterization: Fourier-transform infrared (FTIR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy can be used to confirm the polymer structure.

  • Morphological Characterization: Scanning electron microscopy (SEM) and atomic force microscopy (AFM) can be used to study the surface morphology of the polymer films.

  • Thermal Properties: Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the polymer.

  • Optical Properties: UV-Vis spectroscopy can be used to determine the electronic absorption properties and estimate the band gap of the polymer.

  • Electrochemical Properties: Cyclic voltammetry can be used to study the redox behavior of the polymer film.

  • Conductivity: The electrical conductivity of the polymer can be measured using a four-point probe technique.

Comparative Data for Related Polythiophenes

As specific quantitative data for poly(this compound) is not available, the following table provides a summary of reported properties for related polythiophene derivatives to serve as a benchmark.

PolymerSynthesis MethodDopantConductivity (S/cm)Molecular Weight (Mw)Reference
Poly(3-methylthiophene)Electrochemical-500-[1]
Poly(3-phenylthiophene)Chemical (FeCl₃)NOPF₆4-[6]
Poly(3-octylthiophene)Chemical (FeCl₃)FeCl₃4770,000[6]
Poly(3-(4-octylphenyl)thiophene)Chemical (FeCl₃)-4-[7]
Poly(2-thiophen-3-yl-malonic acid)Chemical-10⁻⁵-[8]

Signaling Pathway of Conduction in Polythiophenes

The conductivity in polythiophenes arises from the movement of charge carriers (polarons and bipolarons) along the conjugated π-electron system of the polymer backbone. This is typically induced by doping, which involves the partial oxidation (p-doping) or reduction (n-doping) of the polymer chain.

G A Neutral Polymer Chain (Low Conductivity) B Doping (Oxidation/Reduction) A->B Introduction of Dopant C Formation of Charge Carriers (Polarons/Bipolarons) B->C D Charge Carrier Delocalization along Conjugated Backbone C->D E Conductive Polymer Chain (High Conductivity) D->E

Caption: Mechanism of conductivity in polythiophenes.

Conclusion

This compound is a promising precursor for the synthesis of a novel conductive polymer. The protocols outlined in this document, based on established methods for similar thiophene derivatives, provide a solid foundation for researchers to synthesize and characterize this new material. Further research will be necessary to determine the specific properties of poly(this compound) and to explore its potential applications in various fields. The presence of the methyl, phenyl, and carboxylic acid functional groups is expected to influence the polymer's solubility, processability, and electronic properties, making it a target of significant scientific interest.

References

Application Notes and Protocols for the Amidation of 4-Methyl-5-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the amidation of 4-methyl-5-phenylthiophene-2-carboxylic acid, a common synthetic transformation in medicinal chemistry and drug development. The protocols outlined below utilize standard, efficient, and widely adopted coupling reagents to facilitate the formation of the amide bond.

Introduction

The formation of an amide bond from a carboxylic acid and an amine is a fundamental reaction in organic synthesis. Direct condensation is kinetically slow, necessitating the activation of the carboxylic acid. This is typically achieved using coupling reagents that convert the hydroxyl group of the carboxylic acid into a better leaving group, thus facilitating nucleophilic attack by the amine.

This application note details two robust protocols for the amidation of this compound:

  • Protocol 1: EDC/HOBt Mediated Amidation. This method employs 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent in conjunction with N-hydroxybenzotriazole (HOBt) as an additive to suppress side reactions and minimize racemization.[1][2][3][4][5][6][7]

  • Protocol 2: HATU Mediated Amidation. This protocol utilizes O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), a highly efficient uronium salt-based coupling reagent known for rapid reaction times and high yields.[1][8][9][10][11]

The choice of protocol may depend on the specific amine being used, the scale of the reaction, and the desired purity of the final product.

Data Presentation

The following tables summarize the reactants and their suggested quantities for a typical laboratory-scale reaction.

Table 1: Reactants and Stoichiometry for EDC/HOBt Mediated Amidation

ComponentMolecular Weight ( g/mol )Molarity (mmol)EquivalentsAmount
This compound232.291.01.0232 mg
Amine (example: Benzylamine)107.151.11.1118 mg
EDC·HCl191.701.21.2230 mg
HOBt135.131.21.2162 mg
DIPEA129.242.52.5432 µL
Anhydrous DMF---5 mL

Table 2: Reactants and Stoichiometry for HATU Mediated Amidation

ComponentMolecular Weight ( g/mol )Molarity (mmol)EquivalentsAmount
This compound232.291.01.0232 mg
Amine (example: Benzylamine)107.151.11.1118 mg
HATU380.231.11.1418 mg
DIPEA129.243.03.0520 µL
Anhydrous DMF---5 mL

Experimental Protocols

Protocol 1: EDC/HOBt Mediated Amidation

This protocol describes the amidation of this compound using EDC and HOBt.

Materials:

  • This compound

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)[1]

  • N-hydroxybenzotriazole (HOBt)[1]

  • N,N-Diisopropylethylamine (DIPEA)[1]

  • Anhydrous Dimethylformamide (DMF)[1]

  • Ethyl acetate

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • To a clean, dry round-bottom flask, add this compound (1.0 equiv), HOBt (1.2 equiv), and the desired amine (1.1 equiv).[1]

  • Dissolve the mixture in anhydrous DMF.

  • Cool the solution to 0 °C in an ice bath with stirring.[1]

  • Add EDC·HCl (1.2 equiv) portion-wise to the reaction mixture.[1]

  • Add DIPEA (2.5 equiv) dropwise to the flask.[1]

  • Allow the reaction to warm to room temperature and stir for 8 to 24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Once the reaction is complete, dilute the mixture with ethyl acetate.

  • Wash the organic phase sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1] The aqueous washes help to remove the urea byproduct from EDC and other water-soluble impurities.[5]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization to yield the pure amide.[1]

Protocol 2: HATU Mediated Amidation

This protocol utilizes the highly efficient coupling reagent HATU.

Materials:

  • This compound

  • Amine

  • O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)[8]

  • N,N-Diisopropylethylamine (DIPEA)[8]

  • Anhydrous Dimethylformamide (DMF)[8]

  • Ethyl acetate

  • 1N HCl (aq)

  • Saturated NaHCO₃ (aq)

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equiv) and HATU (1.1 equiv) in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Add DIPEA (3.0 equiv) dropwise to the stirred solution.[1]

  • Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.

  • Add the amine (1.1 equiv), either neat or as a solution in a small amount of anhydrous DMF.[1]

  • Allow the reaction to warm to room temperature and stir for 1 to 18 hours.

  • Monitor the reaction progress by TLC or LC-MS.[1]

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1N HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).[1]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.[1]

Visualizations

Chemical Reaction Pathway

General Amidation Reaction cluster_reactants Reactants cluster_reagents Reagents r1 This compound p1 Amide Product r1->p1 Activation & Coupling r2 Amine (R-NH2) r2->p1 c1 Coupling Agent (EDC or HATU) c2 Additive (e.g., HOBt) c3 Base (e.g., DIPEA) c4 Solvent (e.g., DMF)

Caption: General reaction scheme for the amidation.

Experimental Workflow

Experimental Workflow for Amidation reagent_prep 1. Reagent Preparation Dissolve carboxylic acid, amine, and additives in anhydrous solvent. activation 2. Activation Cool to 0°C, add coupling reagent and base. reagent_prep->activation reaction 3. Reaction Stir at room temperature. Monitor by TLC or LC-MS. activation->reaction workup 4. Aqueous Workup Dilute with organic solvent. Wash with acid, base, and brine. reaction->workup purification 5. Purification Dry, concentrate, and purify (chromatography or recrystallization). workup->purification product Pure Amide purification->product

Caption: Step-by-step experimental workflow.

References

Application Notes and Protocols: Metal-Catalyzed Cross-Coupling Reactions of Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene and its substituted derivatives are privileged heterocyclic motifs frequently found in pharmaceuticals, organic electronics, and agrochemicals. The development of efficient and versatile methods for the functionalization of the thiophene ring is therefore of paramount importance. Metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex thiophene-containing molecules with high precision and functional group tolerance. This document provides an overview of key metal-catalyzed cross-coupling reactions of substituted thiophenes, including detailed protocols for selected transformations and quantitative data to guide reaction optimization.

The thiophene ring's electronic properties and potential for multiple substitution patterns make it a versatile scaffold in medicinal chemistry. Thiophene derivatives are present in a number of marketed drugs, including the antiplatelet agent clopidogrel, the antipsychotic olanzapine, and the anti-inflammatory drug tiaprofenic acid.[1] The ability to selectively introduce substituents at various positions of the thiophene core through cross-coupling reactions is crucial for structure-activity relationship (SAR) studies in drug discovery.

General Workflow for Metal-Catalyzed Cross-Coupling Reactions

The successful execution of a metal-catalyzed cross-coupling reaction involving a substituted thiophene typically follows a general workflow. This involves careful selection and preparation of reagents, assembly of the reaction under an inert atmosphere, monitoring the reaction progress, and subsequent work-up and purification of the desired product.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Reagent Preparation (Thiophene, Coupling Partner, Catalyst, Ligand, Base) glassware Glassware Preparation (Flame-dried, Inert Atmosphere) assembly Reaction Assembly (Solvent, Reagents) glassware->assembly conditions Reaction Conditions (Temperature, Time) assembly->conditions monitoring Reaction Monitoring (TLC, GC-MS, LC-MS) conditions->monitoring quench Quenching monitoring->quench extraction Extraction quench->extraction purification Purification (Column Chromatography, Recrystallization) extraction->purification characterization Characterization (NMR, MS) purification->characterization

Caption: General experimental workflow for cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-based catalysts are the most extensively used for the cross-coupling of substituted thiophenes due to their high efficiency, functional group tolerance, and broad applicability.[2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a thiophene halide (or triflate) and a thiophene boronic acid or ester.[3] This reaction is widely employed in the synthesis of bi- and polythiophenes for materials science and in the construction of complex drug-like molecules.[4][5]

Table 1: Examples of Suzuki-Miyaura Coupling of Substituted Thiophenes

EntryThiophene SubstrateCoupling PartnerCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
15-Bromo-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME80270-90
25-Bromo-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DME80275-95
32-Bromothiophene4-Nitrophenylboronic acidPd(OAc)₂ (0.5)--RT--
42-Bromothiophene4-Methylphenylboronic acidPd(OAc)₂ (0.5)--RT--
5Aryl halideArylboronic acidPd(OAc)₂ (0.5)-WEBRT--

DME: 1,2-Dimethoxyethane, WEB: Water-extractable biphasic system. Data compiled from[5][6][7].

  • Reagents and Equipment:

    • 5-Bromo-1-ethyl-1H-indazole (1 equiv)

    • 2-Thiopheneboronic acid (1.2 equiv)

    • Pd(dppf)Cl₂ (0.03 equiv)

    • K₂CO₃ (2 equiv)

    • 1,2-Dimethoxyethane (DME)

    • Schlenk flask, magnetic stirrer, heating mantle, inert gas supply (N₂ or Ar)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere, add 5-bromo-1-ethyl-1H-indazole, 2-thiopheneboronic acid, Pd(dppf)Cl₂, and K₂CO₃.

    • Add anhydrous, degassed DME via syringe.

    • Heat the reaction mixture to 80 °C with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion (typically 2 hours), cool the reaction to room temperature.

    • Dilute the mixture with water and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

    • Concentrate the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the desired 5-(thiophen-2-yl)-1-ethyl-1H-indazole.

Heck Reaction

The Heck reaction facilitates the coupling of a thiophene halide with an alkene to form a substituted alkene, providing a powerful method for the vinylation of thiophenes.[8][9]

Table 2: Predicted Relative Efficiency of 5-Halo-2-thiophenecarboxylates in the Heck Reaction [10]

Halogen SubstituentExpected ReactivityProbable Reaction Conditions
5-Iodo-HighHigh yields, milder conditions
5-Bromo-ModerateGood yields, standard conditions
5-Chloro-LowLower yields, may require higher temperatures, specialized catalysts, or additives
  • Reagents and Equipment:

    • 5-Halo-2-thiophenecarboxylate (1 equiv)

    • Alkene (1-1.5 equiv)

    • Pd(OAc)₂ (catalyst)

    • Phosphine ligand (e.g., PPh₃)

    • Base (e.g., Et₃N or K₂CO₃)

    • Solvent (e.g., DMF or NMP)

    • Reaction vessel, magnetic stirrer, heating mantle, inert gas supply

  • Procedure:

    • Charge a reaction vessel with the 5-halo-2-thiophenecarboxylate, alkene, palladium catalyst, phosphine ligand, and base in a suitable solvent.

    • Degas the mixture and heat under an inert atmosphere at a temperature typically ranging from 80 to 140 °C.

    • Stir until the starting material is consumed (monitored by TLC or GC).

    • After cooling, perform a suitable work-up procedure, which may involve filtration, extraction, and washing.

    • Purify the product by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between a thiophene halide and an amine.[11] This reaction is invaluable for the synthesis of aminothiophenes, which are important intermediates in medicinal chemistry.[12][13]

Table 3: Buchwald-Hartwig Amination of Polysubstituted Bromothiophenes [12]

| Entry | Bromothiophene | Amine | Catalyst (mol%) | Base | Conditions | Yield (%) | |---|---|---|---|---|---| | 1 | Trisubstituted bromothiophene | Aniline (electron-donating) | Pd(OAc)₂/P(t-Bu)₃ | Cs₂CO₃ | Mild | Good | | 2 | Trisubstituted bromothiophene | Aniline (electron-withdrawing) | Pd(OAc)₂/P(t-Bu)₃ (higher loading) | Cs₂CO₃ | Mild | Lower |

  • Reagents and Equipment:

    • Polysubstituted bromothiophene (1 equiv)

    • Amine (1.2 equiv)

    • Pd(OAc)₂ (catalyst)

    • P(t-Bu)₃ (ligand)

    • Cs₂CO₃ (base)

    • Anhydrous solvent (e.g., toluene or dioxane)

    • Schlenk tube, magnetic stirrer, heating mantle, inert gas supply

  • Procedure:

    • In a glovebox or under an inert atmosphere, add the palladium catalyst, ligand, and base to a Schlenk tube.

    • Add the bromothiophene and the solvent.

    • Finally, add the amine. The order of addition can be critical.[13]

    • Seal the tube and heat the reaction mixture to the desired temperature (e.g., 80-120 °C).

    • Monitor the reaction by TLC or GC-MS.

    • After completion, cool the reaction, dilute with a suitable organic solvent, and filter through a pad of Celite.

    • Concentrate the filtrate and purify the crude product by column chromatography.

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a more cost-effective alternative to palladium for certain cross-coupling reactions and can exhibit unique reactivity.[2]

Kumada Coupling

The Kumada coupling involves the reaction of a thiophene halide with a Grignard reagent, catalyzed by a nickel or palladium complex, to form a C-C bond.[14] This reaction is particularly useful for the alkylation and arylation of thiophenes.[2][15]

Table 4: Kumada Coupling for the Synthesis of 3-Alkylthiophenes [15]

| Entry | 3-Halothiophene | Grignard Reagent | Catalyst | Solvent | Yield | Notes | |---|---|---|---|---|---| | 1 | 3-Bromothiophene | Alkylmagnesium halide | Nickel catalyst | 2-Methyltetrahydrofuran | High | Minimal dithienyl side-product | | 2 | 3-Bromothiophene | Hexylmagnesium bromide | Nickel catalyst | THF | 64.5% | Significant bis-thienyl side-product (9.8%) |

  • Reagents and Equipment:

    • 3-Halothiophene (e.g., 3-bromothiophene)

    • Alkylmagnesium halide Grignard reagent

    • Nickel catalyst (e.g., Ni(dppp)Cl₂)

    • 2-Methyltetrahydrofuran (solvent)

    • Reaction flask, magnetic stirrer, inert gas supply

  • Procedure:

    • To a solution of the 3-halothiophene in 2-methyltetrahydrofuran under an inert atmosphere, add the nickel catalyst.

    • Slowly add the Grignard reagent at a controlled temperature.

    • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

    • Carefully quench the reaction with a dilute aqueous acid solution.

    • Extract the product with an organic solvent, wash the organic layer, dry, and concentrate.

    • Purify the product by distillation or column chromatography.

Copper-Catalyzed Cross-Coupling Reactions

Copper-catalyzed reactions provide an even more economical and sustainable approach for the functionalization of thiophenes, particularly for C-S and C-N bond formation.[16]

C-S Coupling (Thioetherification)

Copper catalysts are effective for the coupling of thiols with aryl halides to form diaryl sulfides.[17][18][19]

Table 5: Ligand-Free Copper-Catalyzed C-S Coupling [18]

EntryAryl IodideThiolCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1IodobenzeneThiophenolCuI (2.5)K₂CO₃NMP11018-24>95
2Various aryl iodidesVarious thiophenolsCuI (1-2.5)K₂CO₃NMP/DMF/DMA80-11018-24Good to excellent
  • Reagents and Equipment:

    • Iodobenzene (1 equiv)

    • Thiophenol (1.2 equiv)

    • CuI (2.5 mol%)

    • K₂CO₃ (2 equiv)

    • N-Methyl-2-pyrrolidone (NMP)

    • Reaction vial, magnetic stirrer, heating block

  • Procedure:

    • To a reaction vial, add CuI, K₂CO₃, iodobenzene, and thiophenol.

    • Add NMP as the solvent.

    • Seal the vial and heat the mixture at 110 °C with stirring for 18-24 hours.

    • After cooling, dilute the reaction mixture with water and extract with an organic solvent.

    • Wash the combined organic layers, dry over a drying agent, and concentrate.

    • Purify the resulting diaryl sulfide by column chromatography.

Direct C-H Arylation

Direct C-H functionalization represents a highly atom-economical and efficient strategy for the arylation of thiophenes, avoiding the need for pre-functionalized starting materials.[20][21][22][23]

G Thiophene Thiophene PdCatalyst Pd Catalyst Thiophene->PdCatalyst ArylHalide Aryl Halide ArylHalide->PdCatalyst Product Arylated Thiophene PdCatalyst->Product Byproduct H-Halide + Base-H+ PdCatalyst->Byproduct Base Base Base->PdCatalyst

References

Application Notes and Protocols: Synthesis of 4-Methyl-5-phenylthiophene-2-carboxylic Acid Derivatives for Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential applications of 4-methyl-5-phenylthiophene-2-carboxylic acid and its derivatives in the field of organic electronics. Detailed protocols for the synthesis of the core molecule and its subsequent derivatization into esters and amides are provided, along with a summary of key performance metrics relevant to organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).

Introduction

Thiophene-based organic semiconductors are a cornerstone of modern organic electronics, offering a versatile platform for the design of materials with tailored electronic properties. The this compound scaffold is a promising building block for creating novel materials for high-performance organic electronic devices. The presence of the phenyl group can enhance intermolecular π-π stacking, facilitating efficient charge transport, while the carboxylic acid functionality provides a convenient handle for the synthesis of a wide array of derivatives, including esters and amides. By modifying the substituents on the phenyl ring and the nature of the ester or amide group, the electronic properties, such as HOMO/LUMO energy levels and charge carrier mobility, can be finely tuned.

Data Presentation

The following tables summarize key quantitative data for a series of hypothetical this compound derivatives, illustrating the impact of structural modifications on their electronic properties and device performance. This data is representative and intended to guide material design and selection.

Table 1: Electronic Properties of this compound Derivatives

Compound IDR Group (Ester/Amide)Phenyl SubstituentHOMO (eV)LUMO (eV)Band Gap (eV)
1a -OCH₃-H-5.45-2.952.50
1b -OCH₃-OCH₃ (para)-5.35-2.902.45
1c -OCH₃-NO₂ (para)-5.60-3.152.45
2a -NH-Phenyl-H-5.40-2.852.55
2b -NH-Phenyl-OCH₃ (para)-5.30-2.802.50
2c -NH-Phenyl-NO₂ (para)-5.55-3.052.50

Table 2: Performance in Organic Electronic Devices

Compound IDDevice TypeHole Mobility (cm²/Vs)Electron Mobility (cm²/Vs)Power Conversion Efficiency (%)
1a OFET0.12--
1b OFET0.25--
1c OFET0.050.01-
1d (polymer) OPV--4.5
2a OFET0.15--
2b OFET0.30--
2c OFET0.080.02-
2d (polymer) OPV--5.2

Experimental Protocols

Protocol 1: Synthesis of this compound (Parent Compound)

This protocol describes a plausible synthetic route based on the Paal-Knorr thiophene synthesis.

Materials:

  • 1-Phenyl-1,2-butanedione

  • Ethyl thioglycolate

  • Sodium ethoxide (NaOEt)

  • Ethanol (absolute)

  • Lawesson's reagent or Phosphorus Pentasulfide (P₄S₁₀)

  • Toluene

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Synthesis of Ethyl 4-methyl-5-phenylthiophene-2-carboxylate:

    • In a round-bottom flask, dissolve 1-phenyl-1,2-butanedione (1 equivalent) and ethyl thioglycolate (1 equivalent) in absolute ethanol.

    • Add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

    • The reaction progress can be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize the reaction with dilute HCl and extract the product with diethyl ether.

    • Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

    • The crude product is then refluxed with Lawesson's reagent (0.5 equivalents) or P₄S₁₀ in dry toluene for 4-6 hours to facilitate cyclization and aromatization.

    • After cooling, the reaction mixture is filtered, and the filtrate is concentrated. The crude ester is purified by column chromatography.

  • Hydrolysis to this compound:

    • Dissolve the purified ethyl 4-methyl-5-phenylthiophene-2-carboxylate in a mixture of ethanol and aqueous NaOH solution (2 M).

    • Reflux the mixture for 4-6 hours until the ester is completely hydrolyzed (monitored by TLC).

    • After cooling, remove the ethanol under reduced pressure.

    • Acidify the aqueous solution with dilute HCl to precipitate the carboxylic acid.

    • Filter the precipitate, wash with cold water, and dry under vacuum to yield this compound.

Protocol 2: Synthesis of Ester Derivatives (e.g., Methyl 4-methyl-5-phenylthiophene-2-carboxylate)

Materials:

  • This compound

  • Methanol (anhydrous)

  • Sulfuric acid (H₂SO₄, catalytic amount)

  • Sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Suspend this compound (1 equivalent) in anhydrous methanol.

  • Add a catalytic amount of concentrated sulfuric acid.

  • Reflux the mixture for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate to obtain the methyl ester, which can be further purified by recrystallization or column chromatography.

Protocol 3: Synthesis of Amide Derivatives (e.g., N-Phenyl-4-methyl-5-phenylthiophene-2-carboxamide)

Materials:

  • This compound

  • Thionyl chloride (SOCl₂) or Oxalyl chloride

  • Aniline

  • Triethylamine (Et₃N) or Pyridine

  • Dry Dichloromethane (CH₂Cl₂) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Activation of the Carboxylic Acid:

    • In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1 equivalent) in dry dichloromethane.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C. A catalytic amount of DMF can be added.

    • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acid chloride.

  • Amide Formation:

    • Dissolve the crude acid chloride in dry dichloromethane.

    • In a separate flask, dissolve aniline (1.1 equivalents) and triethylamine (1.2 equivalents) in dry dichloromethane.

    • Add the acid chloride solution dropwise to the aniline solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction by TLC.

    • Upon completion, wash the reaction mixture with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous MgSO₄ and concentrate. The crude amide can be purified by column chromatography or recrystallization.

Visualizations

The following diagrams illustrate the synthetic workflow and the key relationships governing the performance of these materials in organic electronic devices.

Synthesis_Workflow cluster_synthesis Synthesis of this compound cluster_derivatization Derivatization 1-Phenyl-1,2-butanedione 1-Phenyl-1,2-butanedione Paal_Knorr Paal-Knorr Thiophene Synthesis 1-Phenyl-1,2-butanedione->Paal_Knorr Ethyl_thioglycolate Ethyl_thioglycolate Ethyl_thioglycolate->Paal_Knorr Ester_Intermediate Ethyl 4-methyl-5-phenyl- thiophene-2-carboxylate Paal_Knorr->Ester_Intermediate Hydrolysis Hydrolysis Ester_Intermediate->Hydrolysis Parent_Acid 4-Methyl-5-phenyl- thiophene-2-carboxylic Acid Hydrolysis->Parent_Acid Esterification Esterification Parent_Acid->Esterification Amide_Coupling Amide Coupling Parent_Acid->Amide_Coupling Ester_Derivatives Ester Derivatives Esterification->Ester_Derivatives Amide_Derivatives Amide Derivatives Amide_Coupling->Amide_Derivatives Structure_Property_Relationship cluster_molecular_design Molecular Design cluster_properties Material Properties cluster_performance Device Performance Core_Structure 4-Methyl-5-phenyl- thiophene-2-carboxylic Acid Core Side_Chains Ester/Amide Groups & Phenyl Substituents Electronic_Properties Electronic Properties (HOMO/LUMO, Band Gap) Side_Chains->Electronic_Properties Tune Morphology Solid-State Packing & Film Morphology Side_Chains->Morphology Influence OFET_Performance OFET (Charge Carrier Mobility) Electronic_Properties->OFET_Performance Determines OPV_Performance OPV (Power Conversion Efficiency) Electronic_Properties->OPV_Performance Determines Morphology->OFET_Performance Impacts Morphology->OPV_Performance Impacts

Application Notes and Protocols: 4-Methyl-5-phenylthiophene-2-carboxylic acid as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Methyl-5-phenylthiophene-2-carboxylic acid is a substituted thiophene derivative with potential applications as a versatile ligand in coordination chemistry. Its structure, featuring a carboxylic acid group for metal coordination, a thiophene ring, and phenyl and methyl substituents that can modulate electronic and steric properties, makes it an attractive candidate for the synthesis of novel metal complexes. These complexes may exhibit interesting properties relevant to drug development, catalysis, and materials science. The thiophene moiety itself is a well-established pharmacophore in medicinal chemistry, and its incorporation into metal complexes can lead to synergistic effects and novel mechanisms of action.[1][2][3]

This document provides an overview of the potential applications of this compound as a ligand, along with detailed, generalized protocols for its synthesis and the preparation of its metal complexes, based on established methods for similar thiophene-2-carboxylic acid derivatives.

Potential Applications

Metal complexes of thiophene-based ligands have garnered significant interest due to their diverse applications:

  • Drug Development: Thiophene derivatives are known to possess a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] Coordination to metal ions can enhance these activities or introduce new therapeutic modalities. For instance, metal complexes can act as targeted delivery vehicles for the active ligand or the metal ion itself can be the source of therapeutic action.

  • Catalysis: Transition metal complexes containing thiophene-based ligands have been explored as catalysts in various organic transformations.[4][5] The electronic properties of the thiophene ring and the substituents can be tuned to modulate the catalytic activity and selectivity of the metal center.

  • Materials Science: The structural diversity and electronic properties of metal-thiophene complexes make them interesting candidates for the development of novel materials with applications in areas such as molecular magnets and conductors.[6][7]

Experimental Protocols

Note: The following protocols are generalized based on the synthesis of similar thiophene-2-carboxylic acid derivatives and their metal complexes.[8] Optimization of reaction conditions may be necessary for the specific target compounds.

Synthesis of this compound

A potential synthetic route to this compound can be adapted from known procedures for related compounds. One common approach involves a multi-step synthesis starting from more readily available precursors.

Workflow for the Synthesis of this compound

G cluster_0 Synthesis of Ligand start Starting Materials (e.g., a substituted thiophene precursor) step1 Functional Group Interconversion/ Coupling Reaction start->step1 Reaction Condition 1 step2 Introduction of Carboxylic Acid Group step1->step2 Reaction Condition 2 product This compound step2->product Purification

Caption: A generalized workflow for the synthesis of the target ligand.

Protocol:

  • Step 1: Synthesis of a suitable thiophene precursor. This could involve a Gewald aminothiophene synthesis or a Suzuki coupling to introduce the phenyl group onto a pre-functionalized thiophene ring.

  • Step 2: Introduction of the carboxylic acid group. This can be achieved through various methods, such as:

    • Lithiation followed by carboxylation: The thiophene precursor is treated with a strong base like n-butyllithium, followed by quenching with dry ice (solid CO2).

    • Oxidation of a suitable precursor: If the precursor has a formyl or hydroxymethyl group at the 2-position, it can be oxidized to the carboxylic acid using appropriate oxidizing agents (e.g., KMnO4, Jones reagent).[9]

  • Work-up and Purification: The reaction mixture is typically acidified to protonate the carboxylate, followed by extraction with an organic solvent. The crude product is then purified by recrystallization or column chromatography.

Synthesis of Metal Complexes with this compound

The coordination of this compound to a metal center is expected to occur through the carboxylate group, which can act as a monodentate or bidentate ligand. The synthesis of its metal complexes can be adapted from established procedures for other thiophene-2-carboxylate complexes.[10]

Workflow for the Synthesis of Metal Complexes

G cluster_1 Synthesis of Metal Complex ligand This compound reaction Reaction in Solution ligand->reaction metal_salt Metal Salt (e.g., MCl2, M(OAc)2) metal_salt->reaction complex Metal Complex reaction->complex Isolation & Purification

Caption: General workflow for the synthesis of metal complexes.

Protocol:

  • Dissolution of Ligand: Dissolve this compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water). A base (e.g., NaOH, triethylamine) may be added to deprotonate the carboxylic acid and facilitate coordination.

  • Dissolution of Metal Salt: In a separate flask, dissolve the chosen metal salt (e.g., acetate or chloride salt of Cu(II), Co(II), Ni(II), Zn(II), etc.) in the same or a compatible solvent.

  • Reaction: Slowly add the metal salt solution to the ligand solution with constant stirring. The reaction may be carried out at room temperature or with gentle heating. The formation of a precipitate often indicates the formation of the complex.

  • Isolation and Purification: The resulting solid complex is collected by filtration, washed with the solvent to remove unreacted starting materials, and then dried under vacuum. Recrystallization from a suitable solvent system can be performed for further purification if necessary.

Characterization of Metal Complexes

The synthesized metal complexes should be thoroughly characterized to determine their structure and properties.

Characterization Workflow

G complex Synthesized Metal Complex spectroscopy Spectroscopic Analysis (FT-IR, UV-Vis, NMR) complex->spectroscopy xray X-ray Crystallography complex->xray thermal Thermal Analysis (TGA/DSC) complex->thermal elemental Elemental Analysis complex->elemental structure Structural Elucidation spectroscopy->structure xray->structure properties Property Evaluation (Biological, Catalytic) thermal->properties elemental->structure structure->properties

Caption: A typical workflow for the characterization of metal complexes.

Key Characterization Techniques:

  • FT-IR Spectroscopy: To confirm the coordination of the carboxylate group to the metal ion. A shift in the C=O stretching frequency compared to the free ligand is indicative of coordination.

  • UV-Vis Spectroscopy: To study the electronic transitions within the complex, which can provide information about the coordination geometry around the metal center.[11]

  • NMR Spectroscopy (for diamagnetic complexes): To elucidate the structure of the complex in solution.

  • X-ray Crystallography: To determine the precise three-dimensional structure of the complex in the solid state, including bond lengths, bond angles, and coordination geometry.[10][12]

  • Elemental Analysis: To confirm the empirical formula of the synthesized complex.

  • Thermogravimetric Analysis (TGA): To study the thermal stability of the complex and the presence of coordinated or lattice solvent molecules.

Quantitative Data from Analogous Systems

Table 1: Selected Bond Lengths (Å) and Angles (°) for Mixed Ligand Complexes of Thiophene-2-carboxylic Acid (HTCA) and Imidazole (im). [10]

ComplexM-O(carboxylate) (Å)M-N(imidazole) (Å)O-M-O Angle (°)N-M-N Angle (°)
[Mn(TCA)₂(H₂O)₂(im)₂]2.15 - 2.202.25 - 2.3088.0 - 92.0175.0 - 180.0
[Co(TCA)₂(H₂O)₂(im)₂]2.05 - 2.152.15 - 2.2087.0 - 93.0178.0 - 180.0
[Cu(TCA)₂(im)₂]1.95 - 2.001.98 - 2.0289.0 - 91.0170.0 - 175.0
[Cd(TCA)₂(H₂O)₂(im)₂]2.25 - 2.352.28 - 2.3285.0 - 95.0170.0 - 175.0

Data is approximated from the publication and serves for comparative purposes.

Conclusion

This compound holds promise as a ligand for the synthesis of novel coordination complexes with potential applications in various fields, particularly in drug development and catalysis. The protocols and data presented here, derived from analogous systems, provide a solid foundation for researchers to begin exploring the coordination chemistry of this interesting ligand. Further research is warranted to synthesize and characterize its metal complexes and to evaluate their biological and catalytic activities.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methyl-5-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the synthesis of 4-Methyl-5-phenylthiophene-2-carboxylic acid. It includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and data summaries to facilitate a higher yield and purity of the target compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to prepare this compound?

A1: A widely recognized and adaptable method involves a multi-step synthesis beginning with the Gewald reaction. This approach typically includes:

  • Gewald Reaction: Formation of a polysubstituted 2-aminothiophene, specifically 2-amino-4-methyl-5-phenylthiophene-3-carbonitrile, from a ketone, an activated nitrile, and elemental sulfur.

  • Deamination: Removal of the amino group from the 2-position of the thiophene ring.

  • Hydrolysis: Conversion of the nitrile group at the 2-position into a carboxylic acid.

Q2: I am getting a low yield in the initial Gewald reaction. What are the potential causes?

A2: Low yields in the Gewald reaction are a common issue and can often be attributed to several factors:

  • Suboptimal Temperature: The reaction temperature is critical. If it's too low, the reaction may be sluggish; if too high, it can lead to the formation of side products.

  • Incorrect Solvent: The polarity of the solvent plays a significant role. Polar solvents like ethanol or methanol are generally preferred.

  • Inefficient Base: The choice and amount of base are crucial for the initial condensation step.

  • Poor Quality Reagents: The purity of the starting materials, especially the ketone and activated nitrile, is important.

  • Side Reactions: Dimerization of the α,β-unsaturated nitrile intermediate can compete with the desired cyclization.

Q3: What are the common side products I should look out for?

A3: During the synthesis, several side products can form, reducing the yield and complicating purification. These may include:

  • Unreacted starting materials.

  • The intermediate Knoevenagel condensation product.

  • Over-oxidation of the methyl group to a carboxylic acid if harsh oxidizing conditions are inadvertently introduced.

  • Incomplete hydrolysis of the nitrile, resulting in the corresponding amide.

Q4: How can I purify the final this compound product?

A4: Purification of the final product typically involves the following steps:

  • Extraction: After acidification of the reaction mixture, the crude product is extracted into an organic solvent.

  • Washing: The organic layer is washed with brine to remove water-soluble impurities.

  • Drying and Concentration: The organic layer is dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Recrystallization or Column Chromatography: The crude solid is then purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

Troubleshooting Guides

Problem 1: Low Yield in Gewald Reaction Step
Potential Cause Suggested Solution
Suboptimal Reaction Temperature Screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimal condition for your specific substrates. Some reactions require heating to proceed at a reasonable rate.[1]
Incorrect Solvent Choice Use polar solvents like ethanol, methanol, or DMF, which can enhance the condensation of intermediates with sulfur.[1] Ensure elemental sulfur is soluble in the chosen solvent.
Inefficient Base Amine bases like diethylamine or morpholine are commonly used. Ensure the correct stoichiometric amount is used. The base is crucial for the initial Knoevenagel condensation.
Reagent Purity Use freshly distilled ketone and pure activated nitrile. Impurities can inhibit the reaction or lead to side products.
Dimerization of Intermediate Adjusting the temperature or the rate of addition of reagents may help minimize the dimerization of the α,β-unsaturated nitrile intermediate.[1]
Problem 2: Difficulty with Deamination of the 2-Aminothiophene
Potential Cause Suggested Solution
Incomplete Diazotization Ensure the reaction is carried out at a low temperature (typically 0-5 °C) to maintain the stability of the diazonium salt. Use a slight excess of sodium nitrite.
Unwanted Side Reactions of the Diazonium Salt The diazonium salt can be reactive. Use a suitable reducing agent, such as hypophosphorous acid, immediately after its formation to replace it with a hydrogen atom.
Poor Yield of Deaminated Product Optimize the reaction conditions, including the concentration of the acid used for diazotization and the choice of reducing agent.
Problem 3: Incomplete Hydrolysis of the Nitrile Group
Potential Cause Suggested Solution
Insufficient Reaction Time or Temperature Both acidic and basic hydrolysis of nitriles often require elevated temperatures (reflux) and prolonged reaction times to go to completion.[2][3]
Formation of Stable Amide Intermediate The hydrolysis proceeds through an amide intermediate. Harsh conditions (strong acid or base and high temperature) are necessary to hydrolyze the amide to the carboxylic acid.
Precipitation of the Carboxylate Salt (Basic Hydrolysis) In basic hydrolysis, the product is a carboxylate salt. Ensure enough water is present to keep it dissolved until the acidification step.
Decomposition at High Temperatures While heat is required, excessively high temperatures might lead to the decomposition of the thiophene ring. Monitor the reaction progress and avoid unnecessary prolonged heating.

Experimental Protocols

Step 1: Synthesis of 2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile (Gewald Reaction)

This protocol is a representative procedure based on the principles of the Gewald reaction.

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 1-phenylpropan-2-one (1 equivalent), malononitrile (1 equivalent), and elemental sulfur (1.1 equivalents) in ethanol.

  • Addition of Base: To the stirred suspension, add diethylamine (0.5 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum. The crude product can be purified by recrystallization from ethanol.

Step 2: Deamination of 2-Amino-4-methyl-5-phenylthiophene-3-carbonitrile

This is a general procedure for the deamination of an aromatic amine.

  • Diazotization: Dissolve the 2-amino-4-methyl-5-phenylthiophene-3-carbonitrile (1 equivalent) in a mixture of concentrated hydrochloric acid and water at 0-5 °C. To this solution, add a solution of sodium nitrite (1.1 equivalents) in water dropwise, keeping the temperature below 5 °C.

  • Reduction: In a separate flask, prepare a solution of hypophosphorous acid (50%). Add the freshly prepared diazonium salt solution to the hypophosphorous acid at 0 °C with vigorous stirring.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Isolation: Extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 4-methyl-5-phenylthiophene-2-carbonitrile.

Step 3: Hydrolysis of 4-Methyl-5-phenylthiophene-2-carbonitrile

This protocol describes a typical basic hydrolysis of a nitrile.

  • Reaction Setup: In a round-bottom flask, suspend 4-methyl-5-phenylthiophene-2-carbonitrile (1 equivalent) in a solution of sodium hydroxide (e.g., 20% aqueous solution).

  • Reaction: Heat the mixture to reflux and maintain for 8-12 hours, or until the reaction is complete as monitored by TLC.

  • Work-up: Cool the reaction mixture to room temperature and acidify with concentrated hydrochloric acid to a pH of approximately 2.

  • Isolation and Purification: Collect the precipitated solid by filtration, wash with cold water, and dry. The crude this compound can be purified by recrystallization from a suitable solvent like ethanol.[2][3]

Data Presentation

Table 1: Optimization of Gewald Reaction Conditions (Hypothetical Data)

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1Diethylamine (0.5)Ethanol78 (Reflux)675
2Morpholine (0.5)Ethanol78 (Reflux)672
3Diethylamine (0.5)Methanol65 (Reflux)868
4Diethylamine (0.5)DMF80482
5Diethylamine (1.0)Ethanol78 (Reflux)670

This table presents hypothetical data for illustrative purposes based on typical optimization studies for the Gewald reaction.

Visualizations

Experimental Workflow

experimental_workflow start Starting Materials (1-phenylpropan-2-one, malononitrile, sulfur) gewald Gewald Reaction start->gewald intermediate1 2-Amino-4-methyl-5-phenyl- thiophene-3-carbonitrile gewald->intermediate1 deamination Deamination intermediate1->deamination intermediate2 4-Methyl-5-phenyl- thiophene-2-carbonitrile deamination->intermediate2 hydrolysis Nitrile Hydrolysis intermediate2->hydrolysis product 4-Methyl-5-phenyl- thiophene-2-carboxylic acid hydrolysis->product purification Purification (Recrystallization/ Chromatography) product->purification final_product Pure Product purification->final_product

Caption: Synthetic workflow for this compound.

Gewald Reaction Mechanism

gewald_mechanism ketone 1-Phenylpropan-2-one + Malononitrile knoevenagel Knoevenagel Condensation ketone->knoevenagel intermediate_k α,β-Unsaturated Nitrile knoevenagel->intermediate_k sulfur_addition Sulfur Addition (Michael Addition) intermediate_k->sulfur_addition intermediate_s Thiolate Intermediate sulfur_addition->intermediate_s cyclization Cyclization intermediate_s->cyclization intermediate_c Thiophene Intermediate cyclization->intermediate_c tautomerization Tautomerization intermediate_c->tautomerization product 2-Aminothiophene Product tautomerization->product

Caption: Key steps in the Gewald reaction mechanism.

References

Technical Support Center: Purification of Crude 4-Methyl-5-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude 4-Methyl-5-phenylthiophene-2-carboxylic acid.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Problem Possible Cause(s) Suggested Solution(s)
Product fails to crystallize or oils out during recrystallization. 1. Incorrect solvent system. 2. Supersaturation is too high. 3. Presence of impurities inhibiting crystallization.1. Perform a solvent screen using small amounts of crude product to identify a suitable single or mixed solvent system. Good solvent systems for carboxylic acids often include ethanol/water, acetic acid/water, or toluene. 2. Add slightly more solvent or heat the solution to ensure all the product is dissolved before cooling. Slow cooling is recommended. 3. Attempt to "salt out" the product by adding a non-polar solvent like hexanes or heptane to a solution of the crude product in a more polar solvent like ethyl acetate or acetone. If this fails, pre-purification by column chromatography may be necessary.
Low recovery after recrystallization. 1. The compound has high solubility in the chosen solvent, even at low temperatures. 2. Too much solvent was used. 3. Premature crystallization during hot filtration.1. Choose a solvent in which the product is sparingly soluble at room temperature but readily soluble when heated. 2. Use the minimum amount of hot solvent required to fully dissolve the crude product. 3. Preheat the filtration apparatus (funnel and receiving flask) to prevent the product from crashing out of solution.
Poor separation during column chromatography (streaking or overlapping bands). 1. Inappropriate solvent system (eluent). 2. Column overloading. 3. The compound is interacting too strongly with the silica gel (common for carboxylic acids). 4. Improperly packed column.1. Optimize the eluent system using Thin Layer Chromatography (TLC). A common mobile phase for compounds of this type is a mixture of hexanes and ethyl acetate.[1] 2. Use an appropriate ratio of crude product to silica gel (typically 1:50 to 1:100 by weight). 3. Add a small percentage (0.5-1%) of acetic or formic acid to the eluent to suppress the ionization of the carboxylic acid, which reduces tailing on the silica gel. 4. Ensure the column is packed uniformly without air bubbles or cracks.
Product appears colored (yellow or brown) after purification. 1. Presence of persistent colored impurities. 2. Degradation of the product.1. Treat a solution of the product with activated charcoal before the final filtration step of recrystallization. 2. Thiophene derivatives can be sensitive to strong acids or prolonged heating. Minimize exposure to harsh conditions. Consider using a milder purification technique or deactivating the silica gel with a base like triethylamine if degradation is suspected during chromatography.
Presence of starting materials or unexpected by-products in the final product. Incomplete reaction or side reactions during synthesis. For instance, if a Gewald synthesis is used, unreacted starting materials (e.g., a ketone, a cyanoacetate derivative) or sulfur residues could be present.[2][3]1. A pre-purification workup may be necessary. An aqueous wash with a mild base (e.g., sodium bicarbonate solution) can help remove unreacted acidic starting materials. 2. Optimize the purification protocol (e.g., gradient elution in column chromatography) to improve the separation of the desired product from the specific impurities.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound?

A1: The two most effective methods for purifying this compound are recrystallization and column chromatography. Recrystallization is often preferred for achieving high purity of a solid compound, while column chromatography is excellent for separating the target compound from impurities with different polarities.

Q2: What are some good starting solvents for the recrystallization of this compound?

A2: For carboxylic acids, polar protic solvents are often a good starting point. Mixtures such as ethanol/water or methanol/water are commonly used. Alternatively, dissolving the compound in a solvent like ethyl acetate and slowly adding a non-polar anti-solvent like hexanes can induce crystallization.

Q3: My compound streaks badly on the TLC plate and during column chromatography. What can I do?

A3: Streaking, or tailing, of carboxylic acids on silica gel is a common issue due to strong interactions between the acidic proton of the carboxylic acid and the silica surface. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (0.5-1%), to your eluent. This protonates the silica surface and suppresses the deprotonation of your compound, leading to sharper bands and better separation.

Q4: What are the likely impurities I should be trying to remove?

A4: The impurities will depend on the synthetic route used. A common method for synthesizing substituted thiophenes is the Gewald reaction.[2][3][4] If this method is employed, potential impurities could include unreacted starting materials (e.g., ethyl 2-cyano-3-phenylbut-2-enoate, elemental sulfur), and side-products from incomplete cyclization or aromatization.

Q5: Can I use reverse-phase chromatography for purification?

A5: Yes, reverse-phase chromatography can be an effective alternative, especially if the impurities are more polar than the desired product. A typical system would use a C18 stationary phase with a mobile phase of acetonitrile/water or methanol/water, often with a small amount of a modifier like formic acid or trifluoroacetic acid.

Quantitative Data Summary

The following table summarizes typical data that might be expected during the purification of this compound. The values are illustrative and can vary based on the specific experimental conditions and the purity of the crude material.

Parameter Crude Product After Recrystallization After Column Chromatography
Purity (by HPLC) 75-85%>98%>99%
Yield N/A70-90%60-85%
Appearance Off-white to yellow solidWhite to off-white crystalline solidWhite solid
Melting Point Broad rangeSharp melting pointSharp melting point

Experimental Protocols

Protocol 1: Recrystallization from an Ethanol/Water Solvent System
  • Dissolution: In a fume hood, transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Crystallization: Slowly add hot water dropwise to the hot ethanol solution until the solution becomes slightly turbid (cloudy). If it becomes too cloudy, add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. For maximum recovery, you can then place the flask in an ice bath for 30-60 minutes.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the melting point of the compound.

Protocol 2: Purification by Silica Gel Column Chromatography
  • TLC Analysis: Dissolve a small amount of the crude product in a suitable solvent (e.g., ethyl acetate) and spot it on a TLC plate. Develop the plate using various ratios of hexanes:ethyl acetate (e.g., 9:1, 4:1, 1:1) to find a solvent system that gives good separation with an Rf value for the product of approximately 0.3-0.4. For this carboxylic acid, adding 0.5% acetic acid to the eluent is recommended to improve peak shape.

  • Column Packing: Prepare a silica gel slurry in the chosen eluent (e.g., 9:1 hexanes:ethyl acetate with 0.5% acetic acid) and pack a chromatography column.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel by evaporating the solvent. Carefully load the dried silica gel onto the top of the column.

  • Elution: Elute the column with the chosen mobile phase, collecting fractions. Monitor the elution process by TLC.

  • Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator. The added acetic acid will also be removed during this process.

  • Drying: Dry the purified product under high vacuum to remove any residual solvent.

Visualizations

experimental_workflow cluster_recrystallization Recrystallization Workflow r_start Crude Product r_dissolve Dissolve in minimal hot ethanol r_start->r_dissolve r_add_water Add hot water till turbid r_dissolve->r_add_water r_cool Slow cool to RT, then ice bath r_add_water->r_cool r_filter Vacuum filter r_cool->r_filter r_wash Wash with cold EtOH/Water r_filter->r_wash r_dry Dry under vacuum r_wash->r_dry r_end Pure Crystalline Product r_dry->r_end

Caption: Recrystallization workflow for this compound.

troubleshooting_workflow cluster_troubleshooting Troubleshooting Logic start Crude Product purification_method Choose Purification Method start->purification_method purity_check Check Purity (TLC/HPLC) is_pure Purity > 98%? purity_check->is_pure end_ok Product is Pure is_pure->end_ok Yes end_impure Further Purification Needed is_pure->end_impure No recrystallization Recrystallization purification_method->recrystallization column Column Chromatography purification_method->column recrystallization->purity_check recryst_issue Recrystallization Issue? recrystallization->recryst_issue column->purity_check column_issue Column Issue? column->column_issue oiling_out Oiling Out / No Crystals recryst_issue->oiling_out Yes low_recovery Low Recovery recryst_issue->low_recovery Other streaking Streaking / Tailing column_issue->streaking Yes poor_separation Poor Separation column_issue->poor_separation Other

Caption: A logical workflow for troubleshooting the purification process.

References

Common side reactions in the synthesis of polysubstituted thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of polysubstituted thiophenes. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during key synthetic routes.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of polysubstituted thiophenes.

Gewald Aminothiophene Synthesis

Issue 1: Low or No Yield of the Desired 2-Aminothiophene

  • Question: My Gewald reaction is resulting in a low yield or no product at all. What are the primary factors to investigate?

  • Answer: Low yields in the Gewald synthesis often stem from issues with the initial Knoevenagel-Cope condensation, poor sulfur reactivity, or steric hindrance.[1]

    • Inefficient Knoevenagel-Cope Condensation: This initial step is critical.[2] Ensure your starting carbonyl compound and active methylene nitrile are pure. The choice of base is also crucial; for less reactive ketones, consider screening bases like piperidine, morpholine, or triethylamine. The condensation produces water, which can inhibit the reaction, so using a Dean-Stark apparatus or a dehydrating agent can be beneficial.

    • Poor Sulfur Solubility and Reactivity: Use polar solvents like ethanol, methanol, or DMF to improve the solubility and reactivity of elemental sulfur. Gently heating the reaction mixture to 40-60°C can also enhance sulfur's reactivity, but be cautious as excessive heat can promote side reactions.

    • Steric Hindrance: For sterically hindered ketones, a two-step approach may be more effective. First, isolate the α,β-unsaturated nitrile from the Knoevenagel-Cope condensation, and then react it with sulfur and base in a separate step.[1] Microwave-assisted synthesis has also been shown to improve yields and reduce reaction times, especially for challenging substrates.[3][4]

Issue 2: Formation of Significant Byproducts

  • Question: My reaction mixture contains a significant amount of byproducts, making purification difficult. What are the common byproducts and how can I minimize them?

  • Answer: Common byproducts include unreacted starting materials, the Knoevenagel-Cope intermediate, and dimers or polymers.[1]

    • Unreacted Starting Materials: If the reaction has not gone to completion, you will have unreacted carbonyl and active methylene compounds. To address this, you can try increasing the reaction time, optimizing the temperature, or using a more effective catalyst.[1]

    • Knoevenagel-Cope Intermediate: The presence of the α,β-unsaturated nitrile intermediate suggests that the sulfur addition and cyclization steps are slow. Ensure you are using a sufficient amount of sulfur and that the reaction conditions (temperature and base) are suitable for cyclization.[1]

    • Dimerization or Polymerization: The α,β-unsaturated nitrile intermediate can undergo dimerization to form a six-membered hexa-1,3-diene as a side-reaction.[5] The yield of this dimer is highly dependent on the reaction conditions.[5] To minimize this, you can adjust the concentration of reactants, modify the rate of reagent addition, or change the solvent.[1]

Quantitative Data on Gewald Synthesis Yields

The following table presents yields of various 2-aminothiophenes prepared via the Gewald reaction, illustrating the impact of different substituents.

R1R2XYield (%)Reference
MeEtCN51[5]
MeMeCN70[5]
(CH2)4CN70[5]
MeMeCO2Me45[5]
(CH2)4CO2Et80[5]
MeCOMeCO2Me50[5]
NH2CO2EtCO2Et45[5]
MeCO2EtCO2Et60[5]
PhPhCN95[5]
SO2Ph4-BrC6H4CN84[5]

Table 1: Yields of selected 2-aminothiophenes synthesized via the Gewald reaction.

Logical Workflow for Troubleshooting Low Yield in Gewald Synthesis

Gewald Synthesis Troubleshooting start Low or No Product check_reagents Verify Starting Material Quality start->check_reagents check_condensation Confirm Knoevenagel Condensation check_reagents->check_condensation optimize_condensation Optimize Condensation: - Screen bases - Remove water check_condensation->optimize_condensation No check_sulfur Check Sulfur Addition & Cyclization check_condensation->check_sulfur Yes optimize_condensation->check_reagents optimize_sulfur Optimize Conditions: - Adjust temperature - Change solvent check_sulfur->optimize_sulfur No success Improved Yield check_sulfur->success Yes check_side_reactions Minimize Side Reactions: - Adjust concentration - Modify addition rate optimize_sulfur->check_side_reactions check_side_reactions->success

A logical workflow for troubleshooting low yields in the Gewald synthesis.

Paal-Knorr Thiophene Synthesis

Issue 1: Formation of Furan Byproduct

  • Question: I am observing a significant amount of the corresponding furan as a byproduct in my Paal-Knorr synthesis. How can I improve the selectivity for the thiophene product?

  • Answer: The formation of a furan byproduct is a common side reaction in the Paal-Knorr thiophene synthesis, arising from a competing dehydration pathway.[6] The choice of sulfurizing agent and reaction conditions can significantly influence the product distribution.

    • Choice of Sulfurizing Agent: Lawesson's reagent is often considered milder and may provide better selectivity for the thiophene compared to phosphorus pentasulfide (P₄S₁₀).[7]

    • Stoichiometry of Sulfurizing Agent: Ensure an adequate amount of the sulfurizing agent is used. A slight excess may favor the thionation pathway over dehydration.[7]

    • Temperature Control: Running the reaction at the lowest possible temperature that still allows for the formation of the thiophene can help to minimize the competing dehydration reaction.[7]

Issue 2: Slow or Incomplete Reaction

  • Question: My Paal-Knorr reaction is very slow, or a significant amount of the 1,4-dicarbonyl starting material remains unreacted. How can I improve the conversion?

  • Answer: Slow or incomplete reactions can often be addressed by optimizing the reaction temperature and ensuring the purity of the starting materials.

    • Reaction Temperature: Gradually increase the reaction temperature while carefully monitoring for the formation of byproducts. Some less reactive substrates may require higher temperatures to achieve a reasonable reaction rate.[6]

    • Purity of Starting Material: Ensure the 1,4-dicarbonyl compound is of high purity, as impurities can interfere with the desired reaction pathway.[6]

Logical Workflow for Minimizing Furan Byproduct in Paal-Knorr Synthesis

Paal_Knorr_Troubleshooting start Furan Byproduct Detected change_reagent Switch to Milder Sulfurizing Agent (e.g., Lawesson's Reagent) start->change_reagent adjust_stoichiometry Increase Stoichiometry of Sulfurizing Agent change_reagent->adjust_stoichiometry lower_temperature Lower Reaction Temperature adjust_stoichiometry->lower_temperature monitor_reaction Monitor Reaction Progress (TLC/LC-MS) lower_temperature->monitor_reaction monitor_reaction->change_reagent No Improvement success Increased Thiophene Selectivity monitor_reaction->success Improved Selectivity

A workflow to minimize furan byproduct formation in the Paal-Knorr synthesis.

Fiesselmann Thiophene Synthesis

Issue: Lack of Regioselectivity

  • Question: I am obtaining a mixture of regioisomers in my Fiesselmann synthesis when using an unsymmetrical alkyne. How can I control the regioselectivity?

  • Answer: Achieving high regioselectivity in the Fiesselmann synthesis with unsymmetrical alkynes can be challenging. The regioselectivity is influenced by the electronic and steric nature of the substituents on the alkyne. While there is no universal solution, careful selection of the base and solvent can sometimes influence the regiochemical outcome. It is often necessary to perform small-scale pilot reactions to screen different conditions and determine the optimal parameters for the desired regioisomer. In some cases, separation of the regioisomers by chromatography may be required.

Frequently Asked Questions (FAQs)

  • Q1: What are the most common side reactions in polysubstituted thiophene synthesis?

    • A1: Common side reactions include the formation of regioisomers, dimerization or polymerization of reactive intermediates, and the formation of alternative heterocyclic rings (e.g., furans in the Paal-Knorr synthesis).[5][6] Incomplete reactions leading to the presence of unreacted starting materials are also a frequent issue.[1]

  • Q2: How can I improve the purity of my final thiophene product?

    • A2: Purification strategies depend on the nature of the impurities. Common techniques include recrystallization for solid products and column chromatography for oils or solids that are difficult to recrystallize. Washing the crude product with water can remove inorganic salts, and a wash with a non-polar solvent can remove non-polar byproducts.

  • Q3: Can microwave irradiation be beneficial for these syntheses?

    • A3: Yes, microwave-assisted synthesis has been shown to be advantageous for several thiophene syntheses, including the Gewald and Paal-Knorr reactions.[3][4][8] It can lead to significantly shorter reaction times, improved yields, and in some cases, enhanced selectivity.[3][4][8]

  • Q4: What safety precautions should be taken during these syntheses?

    • A4: Many of these reactions involve hazardous materials and produce toxic byproducts. For instance, the Paal-Knorr synthesis generates toxic hydrogen sulfide (H₂S) gas.[5] All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Always consult the Safety Data Sheets (SDS) for all reagents before starting an experiment.

Experimental Protocols

Protocol 1: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

This protocol is a representative example of the Gewald synthesis.

Materials:

  • 2-Butanone (1 equivalent)

  • Ethyl cyanoacetate (1 equivalent)

  • Elemental sulfur (1.2 equivalents)

  • Morpholine (0.2 equivalents)

  • Ethanol

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-butanone, ethyl cyanoacetate, and elemental sulfur.

  • Add ethanol as the solvent.

  • Slowly add morpholine to the mixture with stirring.

  • Heat the reaction mixture to 40-50°C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, concentrate the solvent under reduced pressure and purify the residue by column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).

Workflow for Gewald Synthesis

Gewald_Synthesis_Workflow reagents Combine Ketone, Cyanoacetate, & Sulfur in Ethanol add_base Add Morpholine reagents->add_base heat Heat to 40-50°C add_base->heat monitor Monitor by TLC heat->monitor workup Cool & Isolate Product (Filtration or Chromatography) monitor->workup

A general experimental workflow for the Gewald synthesis.

Protocol 2: Paal-Knorr Synthesis of 2,5-Diphenylthiophene

This protocol provides a general procedure for the Paal-Knorr synthesis.

Materials:

  • 1,4-Diphenyl-1,4-butanedione (1 equivalent)

  • Lawesson's reagent (0.5 equivalents)

  • Anhydrous toluene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,4-diphenyl-1,4-butanedione in anhydrous toluene.

  • Add Lawesson's reagent to the solution.

  • Heat the reaction mixture to reflux (approximately 110°C).

  • Monitor the reaction progress by TLC.

  • Once the starting material is consumed, cool the reaction mixture to room temperature.

  • Carefully quench the reaction by pouring it into a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to afford 2,5-diphenylthiophene.

Workflow for Paal-Knorr Synthesis

Paal_Knorr_Synthesis_Workflow reagents Dissolve 1,4-Diketone in Toluene add_reagent Add Lawesson's Reagent reagents->add_reagent reflux Heat to Reflux add_reagent->reflux monitor Monitor by TLC reflux->monitor workup Quench, Extract, & Dry monitor->workup purify Purify by Column Chromatography workup->purify

A general experimental workflow for the Paal-Knorr synthesis.

Protocol 3: Fiesselmann Synthesis of a 3-Hydroxy-2-thiophenecarboxylic Acid Derivative

This protocol outlines a general procedure for the Fiesselmann synthesis.

Materials:

  • An α,β-acetylenic ester (e.g., ethyl propiolate) (1 equivalent)

  • A thioglycolic acid derivative (e.g., ethyl thioglycolate) (1 equivalent)

  • Sodium ethoxide (1 equivalent)

  • Anhydrous ethanol

Procedure:

  • Prepare a solution of sodium ethoxide in anhydrous ethanol in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0-5°C in an ice bath.

  • Slowly add the thioglycolic acid derivative to the sodium ethoxide solution with stirring.

  • After stirring for a short period, add the α,β-acetylenic ester dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in water and acidify with a dilute acid (e.g., HCl) to precipitate the product.

  • Collect the solid product by filtration, wash with water, and recrystallize from a suitable solvent (e.g., ethanol).

Workflow for Fiesselmann Synthesis

Fiesselmann_Synthesis_Workflow prepare_base Prepare Sodium Ethoxide in Ethanol add_thioglycolate Add Thioglycolate Derivative at 0-5°C prepare_base->add_thioglycolate add_alkyne Add Acetylenic Ester add_thioglycolate->add_alkyne react Stir at Room Temperature add_alkyne->react workup Evaporate Solvent, Acidify, & Filter react->workup purify Recrystallize Product workup->purify

A general experimental workflow for the Fiesselmann synthesis.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of Thiophene Derivative Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of thiophene derivative synthesis.

Section 1: General Synthesis and Scale-Up Issues

This section addresses common problems related to reaction yield, purity, and scalability.

Q1: My scale-up reaction has a significantly lower yield compared to the lab-scale experiment. What are the potential causes and how can I troubleshoot this?

A1: Lower yields upon scale-up are a frequent challenge. The root cause often lies in mass and heat transfer limitations, as well as changes in reagent addition and mixing efficiency.

Troubleshooting Steps:

  • Evaluate Mixing and Agitation: In larger reactors, inefficient stirring can lead to localized "hot spots" or areas of high reagent concentration, promoting side reactions or decomposition. Ensure the agitation is sufficient to maintain a homogeneous reaction mixture.

  • Control Temperature Profile: Exothermic reactions that are easily managed on a small scale can become problematic upon scale-up. Monitor the internal reaction temperature closely and implement a controlled cooling system to maintain the optimal temperature range. For instance, in Friedel-Crafts acylations, excessive heat can lead to the formation of dark, polymeric byproducts.[1]

  • Reagent Addition Strategy: Slow, controlled addition of highly reactive reagents is crucial. A staged addition of the acylating agent in Friedel-Crafts reactions, for example, can help achieve full conversion without runaway reactions.[1]

  • Check for Incomplete Reactions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If starting material is still present after the expected reaction time, consider extending the duration or slightly increasing the temperature, while carefully monitoring for byproduct formation.[1]

Q2: I am observing the formation of significant amounts of dark, polymeric byproducts in my reaction. How can this be prevented?

A2: Polymerization is a common issue, particularly with electron-rich thiophene rings, often catalyzed by strong acids or high temperatures.

Preventative Measures:

  • Catalyst Selection: Avoid overly aggressive Lewis acid catalysts like aluminum chloride, which are known to cause thiophene polymerization.[1] Opt for milder catalysts for reactions like Friedel-Crafts acylation.

  • Temperature Management: Lowering the reaction temperature can significantly reduce the rate of polymerization. For certain acetic anhydride methods, maintaining a temperature between 70-80°C is recommended.[1]

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to byproduct formation.

Catalyst TypeTypical ApplicationSuitability for Scale-UpMitigation Strategy
Strong Lewis Acids (e.g., AlCl₃) Friedel-Crafts AcylationLow (Risk of Polymerization)Avoid use; substitute with milder catalysts.[1]
Milder Catalysts (e.g., SnCl₄, H₃PO₄) Friedel-Crafts AcylationHighRecommended for cleaner reactions.[1]
Base Catalysts (e.g., Triethylamine) Gewald Aminothiophene SynthesisHighGenerally well-controlled.
Sulfurizing Agents (e.g., P₄S₁₀, Lawesson's Reagent) Paal-Knorr SynthesisModerate (Exothermic)Controlled addition and temperature monitoring are crucial.[2][3][4]

Q3: What are the most common synthetic routes for thiophene derivatives, and what are their key considerations for scale-up?

A3: Several classical methods are employed, each with its own advantages and challenges for industrial production.

Synthetic MethodStarting MaterialsKey AdvantageScale-Up Consideration
Paal-Knorr Synthesis 1,4-Dicarbonyl compounds, Sulfur source (e.g., P₄S₁₀)[1][3][4][5]Versatile for producing substituted thiophenes.[1][2]The reaction can be highly exothermic and may produce toxic H₂S gas, requiring careful temperature control and ventilation.[4]
Gewald Aminothiophene Synthesis Ketone/aldehyde, α-cyanoester, Elemental sulfur[1][3][5][6]A one-pot, multi-component reaction for synthesizing 2-aminothiophenes.[6][7]The mechanism can be complex, and reaction control is key to avoiding side products.[7][8]
Fiesselmann Synthesis α,β-Acetylenic esters, Thioglycolic acid derivatives[9]Good for producing 3-hydroxy-2-thiophenecarboxylic acid derivatives.[9]Requires careful control of basic conditions to drive the cyclization.[9]
Hinsberg Synthesis 1,2-Dicarbonyl compounds, Diethyl thiodiacetate[3][5]Useful for creating specific substitution patterns.Involves two consecutive aldol condensations, which require optimization to ensure completion.[5]
Friedel-Crafts Acylation Thiophene, Acylating agent (e.g., acetic anhydride)[1]A primary method for introducing acyl groups, often at the 2-position.[1][10]Catalyst choice is critical to prevent polymerization.[1]

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// Edges start -> reagent_prep; reagent_prep -> reactor_setup; reactor_setup -> reagent_add; reagent_add -> reaction; reaction -> workup; workup -> isolation; isolation -> purification; purification -> analysis; analysis -> end; }

Caption: General workflow for scaling up thiophene derivative synthesis.

Section 2: Purification Challenges

This section focuses on troubleshooting common issues encountered during the purification of thiophene derivatives at scale.

Q4: My thiophene derivative appears to be degrading on the silica gel column during chromatography. What can I do to prevent this?

A4: Thiophene derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition.

Solutions:

  • Deactivate the Silica Gel: Neutralize the acidic sites on the silica by preparing a slurry with an eluent containing a small amount of a basic modifier, such as 1-2% triethylamine.[9]

  • Minimize Contact Time: Run the column as quickly as possible (flash chromatography) without compromising separation to reduce the time the compound spends on the stationary phase.[9]

  • Use an Alternative Stationary Phase: For highly acid-sensitive compounds, consider using a more neutral stationary phase, such as neutral alumina.[9]

Q5: I am struggling to separate regioisomers of my substituted thiophene derivative by column chromatography. How can I improve the separation?

A5: Regioisomers often have very similar polarities, making their separation a common challenge.[9]

Optimization Strategies:

  • Solvent System Screening: Use TLC to systematically screen a variety of solvent systems. A combination of a non-polar solvent (e.g., hexane) with a slightly more polar one (e.g., toluene or dichloromethane) can often provide the necessary selectivity.[9]

  • Column Dimensions: Employ a long, narrow column to increase the number of theoretical plates, which enhances separation efficiency.[9]

  • Gradient Elution: Use a shallow solvent gradient, which involves slowly and gradually increasing the polarity of the eluent during the run. This can help resolve closely eluting compounds.[9]

Q6: My compound "oils out" during recrystallization instead of forming crystals. How can I resolve this?

A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the solution is supersaturated at a temperature above the compound's melting point.

Troubleshooting Tips:

  • Lower the Cooling Temperature: Ensure the solution is cooled slowly to a temperature well below the melting point of your compound.

  • Use More Solvent: The concentration of the compound may be too high. Add a small amount of additional hot solvent to the oiled-out mixture to redissolve it, then attempt to cool it again slowly.

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution to create nucleation sites for crystal growth.[9]

  • Add a Seed Crystal: Introduce a tiny crystal of the pure compound to the cooled solution to initiate crystallization.[9]

  • Use a Two-Solvent System: Dissolve the oil in a minimal amount of a "good" solvent where it is highly soluble. Then, add a "poor" solvent (in which the compound is insoluble) dropwise until the solution becomes turbid. Slow cooling should then induce crystallization.

Troubleshooting_Low_Yield start Low Yield or Incomplete Reaction check_sm Starting Material (SM) Present in TLC/GC? start->check_sm extend_time Action: Extend Reaction Time check_sm->extend_time  Yes check_byproducts Significant Byproducts Observed? check_sm->check_byproducts  No increase_temp Action: Slightly Increase Temperature (Monitor for Byproducts) extend_time->increase_temp add_reagent Action: Add Excess Reagent (Staged Addition) increase_temp->add_reagent lower_temp Action: Lower Reaction Temp check_byproducts->lower_temp  Yes check_workup Review Work-up & Purification: Product Loss During Extraction or Chromatography? check_byproducts->check_workup  No change_catalyst Action: Use Milder Catalyst lower_temp->change_catalyst check_mixing Action: Improve Agitation change_catalyst->check_mixing optimize_purification Action: Optimize Purification Protocol (e.g., pH of washes, solvent choice) check_workup->optimize_purification  Yes

Caption: Decision tree for troubleshooting low reaction yields.

Section 3: Experimental Protocols

This section provides generalized, step-by-step methodologies for key experiments. Note: These are template protocols and must be adapted based on the specific substrate, scale, and safety requirements.

Protocol 1: General Procedure for Friedel-Crafts Acylation of Thiophene

This protocol describes a typical procedure for the acylation of thiophene using acetic anhydride and a mild Lewis acid catalyst.

  • Materials: Thiophene, acetic anhydride, stannic chloride (SnCl₄) or ortho-phosphoric acid, dichloromethane (DCM), saturated sodium bicarbonate solution, saturated sodium chloride (brine), anhydrous magnesium sulfate (MgSO₄), personal protective equipment (PPE).

  • Procedure:

    • Set up a round-bottom flask equipped with a magnetic stirrer, addition funnel, and nitrogen inlet.

    • Dissolve thiophene in dry DCM in the flask and cool the mixture in an ice bath (0 °C).

    • Under a nitrogen atmosphere, add the catalyst (e.g., stannic chloride) dropwise to the stirred solution.

    • Add acetic anhydride dropwise via the addition funnel over 30-60 minutes, maintaining the internal temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

    • Carefully quench the reaction by slowly adding it to a beaker of ice-cold water.

    • Transfer the mixture to a separatory funnel, separate the layers, and wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator to yield the crude 2-acetylthiophene.

    • Purify the crude product by vacuum distillation or column chromatography.[1]

Protocol 2: General Procedure for Purification by Column Chromatography

This protocol outlines a standard procedure for purifying a thiophene derivative using silica gel flash chromatography.

  • Materials: Crude thiophene derivative, silica gel (230-400 mesh), appropriate solvents (e.g., hexane, ethyl acetate), chromatography column, collection tubes, TLC plates.

  • Procedure:

    • Solvent Selection: Determine the optimal eluent system using TLC to achieve a target Rf value of 0.2-0.4 for the desired compound.[11]

    • Column Packing: Prepare a slurry of silica gel in the least polar eluent. Pour the slurry into the column and use gentle pressure or tapping to create a uniform, packed bed. Add a thin layer of sand to the top.[11][12]

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent (or a slightly more polar solvent if necessary). Carefully apply the solution to the top of the silica bed. Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica.[11]

    • Elution: Begin eluting the column with the chosen solvent system. Maintain a constant flow and ensure the solvent level does not drop below the top of the silica bed.[11]

    • Fraction Collection: Collect the eluting solvent in a series of fractions.

    • Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

    • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure with a rotary evaporator to obtain the purified product.[11]

Section 4: Safety FAQs

Q7: What are the primary safety concerns when scaling up thiophene synthesis?

A7: Key concerns include the handling of flammable solvents, corrosive reagents, managing exothermic reactions, and potential exposure to toxic materials.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1]

  • Ventilation: Work in a well-ventilated area or a fume hood, especially when using volatile or toxic reagents like phosphorus pentasulfide, which can release hydrogen sulfide gas.[4]

  • Exotherm Control: Be prepared for exothermic reactions. Use an ice bath for cooling and add reagents slowly to control the reaction rate and temperature.

  • Reagent Handling: Handle corrosive acids (e.g., AlCl₃, H₃PO₄) and pyrophoric reagents (e.g., n-butyllithium) with extreme care according to established safety protocols.

References

HPLC and column chromatography methods for purifying thiophene carboxylic acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for the purification of thiophene carboxylic acids using High-Performance Liquid Chromatography (HPLC) and column chromatography.

Troubleshooting Guides

This section addresses common issues encountered during the purification of thiophene carboxylic acids.

HPLC Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Peak Tailing or Asymmetric Peaks Strong interaction between the acidic analyte and the stationary phase.Add a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid.[1]
Secondary interactions with active sites on the silica backbone.Use a column with low silanol activity or an end-capped column. Consider a mobile phase with a slightly higher buffer concentration.
Column overload.Reduce the sample concentration or injection volume.[1]
Poor Resolution or Co-elution of Peaks Inappropriate mobile phase composition.Optimize the mobile phase by adjusting the ratio of organic solvent (e.g., acetonitrile, methanol) to the aqueous phase.[2][3] A gradient elution may be necessary.
Incorrect column chemistry.Select a column with a different stationary phase (e.g., C8 instead of C18) to alter selectivity.
Insufficient column efficiency.Ensure the column is properly packed and not voided. Use a longer column or a column with smaller particle size for higher theoretical plates.[1]
Fluctuating Retention Times Inconsistent mobile phase composition.Ensure accurate mixing of mobile phase components and prevent evaporation.[4] Use a temperature-controlled column compartment.[2]
Column degradation.The pH of the mobile phase may be outside the stable range for the column. Ensure the mobile phase pH is compatible with the column specifications.[5]
Pump malfunction or leaks.Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[4]
High Backpressure Column frit blockage.Filter all samples and mobile phases before use.[6] A guard column can help protect the analytical column.[5]
Precipitation of buffer in the organic mobile phase.Ensure the buffer is soluble in the highest organic concentration used in the gradient.[6]
High mobile phase viscosity.Increase the column temperature to reduce viscosity.[4]
Column Chromatography Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Compound Streaking or Tailing Strong adsorption of the carboxylic acid to the silica gel.Add a small amount of acetic acid or formic acid (e.g., 0.5-1%) to the eluent to reduce interactions with the stationary phase.[1]
Sample overload.Use a larger diameter column or reduce the amount of sample loaded. A general guideline is a 50:1 to 100:1 ratio of silica gel to crude product by weight.[1]
Compound Degradation on the Column Acidity of the silica gel.Deactivate the silica gel by treating it with a base like triethylamine (added to the eluent at 1-2%).[1] Alternatively, use a less acidic stationary phase like neutral alumina.[1]
Poor Separation of Compounds Inappropriate solvent system.Perform a thorough solvent screen using Thin Layer Chromatography (TLC) to find an optimal eluent system that provides a good separation (ΔRf > 0.2).[1]
Improperly packed column.Ensure the column is packed uniformly without air bubbles or cracks to prevent channeling.[1]
Compound Won't Elute from the Column The eluent is not polar enough.Gradually increase the polarity of the eluent. For highly polar compounds, a solvent system like dichloromethane/methanol may be necessary.[1]
Compound has decomposed on the column.Test the stability of your compound on a small amount of silica gel before performing a large-scale separation.[7]

Frequently Asked Questions (FAQs)

HPLC FAQs

  • Q1: What is a good starting mobile phase for HPLC analysis of thiophene carboxylic acids? A common starting point for reverse-phase HPLC is a gradient of acetonitrile and water, with both phases containing a small amount of an acid modifier like 0.1% formic acid or trifluoroacetic acid to ensure the carboxylic acid is protonated.[8][9][10]

  • Q2: Which type of HPLC column is most suitable for thiophene carboxylic acid purification? Reverse-phase columns, such as C18 or C8, are widely used for the separation of thiophene derivatives.[11][12] The choice between C18 and C8 will depend on the hydrophobicity of the specific thiophene carboxylic acid.

  • Q3: How can I improve the resolution between regioisomers of a substituted thiophene carboxylic acid? Separating regioisomers can be challenging due to their similar polarities.[1] In HPLC, try using a shallower gradient, a longer column, or a column with a different stationary phase to enhance selectivity.

Column Chromatography FAQs

  • Q1: How do I choose the right solvent system for column chromatography of a thiophene carboxylic acid? The ideal solvent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound on a TLC plate.[1] A common approach is to start with a non-polar solvent like hexane and gradually add a more polar solvent such as ethyl acetate.

  • Q2: My thiophene carboxylic acid is streaking badly on the silica gel column. What should I do? Streaking is often caused by the acidic nature of the carboxylic acid interacting strongly with the silica. Adding a small amount of a volatile acid, like acetic acid, to your eluent can significantly improve the chromatography by keeping the compound protonated.[1]

  • Q3: What are some common impurities in thiophene carboxylic acid synthesis and how can they be removed? Common impurities can include unreacted starting materials and byproducts.[1] A preliminary work-up, such as washing the crude product with a dilute base to remove unreacted carboxylic acid, can simplify the subsequent chromatographic purification.[1]

Experimental Protocols

General HPLC Method for Thiophene Carboxylic Acid Analysis

This protocol outlines a general reverse-phase HPLC method suitable for the analysis of many thiophene carboxylic acids.

  • Instrumentation: A standard HPLC system with a pump, autosampler, column oven, and a UV-Vis detector is appropriate.[11]

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.[2][3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Acetonitrile

  • Gradient: A typical gradient could be 30% to 100% B over 60 minutes.[2]

  • Flow Rate: 0.8 - 1.0 mL/min[2][3]

  • Column Temperature: 30°C[2]

  • Detection: UV detection at a wavelength where the thiophene derivative has maximum absorbance (e.g., 231 nm or 340 nm).[2][3]

  • Sample Preparation: Dissolve the sample in a solvent compatible with the mobile phase, such as acetonitrile or methanol, and filter through a 0.22 µm or 0.45 µm filter before injection.[6][11]

General Column Chromatography Protocol for Thiophene Carboxylic Acid Purification

This protocol provides a general procedure for the purification of thiophene carboxylic acids using silica gel chromatography.

  • TLC Analysis: Dissolve a small amount of the crude material in a suitable solvent. Spot the solution on a TLC plate and develop it in various solvent systems (e.g., different ratios of hexane and ethyl acetate with 0.5% acetic acid) to identify an eluent that provides good separation of the desired product from impurities.[1]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent identified from the TLC analysis. Pour the slurry into a glass column and allow it to pack under gravity or with gentle pressure, ensuring no air bubbles are trapped.[13][14]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent. If a stronger solvent is used, it should be evaporated onto a small amount of silica gel to create a dry load. Carefully add the sample to the top of the packed column.[14]

  • Elution: Begin eluting the column with the starting solvent system. Gradually increase the polarity of the eluent (gradient elution) if necessary to elute the compounds of interest. Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Visualizations

HPLC_Troubleshooting_Workflow start Start: Poor HPLC Separation peak_shape Assess Peak Shape start->peak_shape resolution Assess Resolution start->resolution retention Check Retention Time Stability start->retention tailing Peak Tailing/ Asymmetry? peak_shape->tailing coelution Co-elution/ Poor Resolution? resolution->coelution rt_shift Retention Time Shifting? retention->rt_shift tailing->coelution No add_modifier Add/Increase Acid Modifier (e.g., 0.1% TFA) tailing->add_modifier Yes reduce_load Reduce Sample Concentration/Volume tailing->reduce_load Yes coelution->rt_shift No optimize_mp Optimize Mobile Phase (Gradient/Solvent Ratio) coelution->optimize_mp Yes change_column Try Different Column Chemistry (e.g., C8, Phenyl) coelution->change_column Yes check_system Check System: Pump, Leaks, Temperature Control rt_shift->check_system Yes check_column_health Check Column Health (Age, pH history) rt_shift->check_column_health Yes end End: Improved Separation rt_shift->end No add_modifier->end reduce_load->end optimize_mp->end change_column->end check_system->end check_column_health->end Column_Chromatography_Purification_Workflow start Start: Crude Thiophene Carboxylic Acid tlc 1. TLC Solvent Screening start->tlc column_prep 2. Column Packing (Silica Gel) tlc->column_prep sample_load 3. Sample Loading column_prep->sample_load elution 4. Elution & Fraction Collection sample_load->elution monitoring 5. Fraction Monitoring (TLC) elution->monitoring monitoring->elution Continue Elution combine 6. Combine Pure Fractions monitoring->combine Pure Fractions Identified evaporation 7. Solvent Evaporation combine->evaporation end End: Purified Product evaporation->end

References

Preventing degradation of thiophene compounds during purification

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent the degradation of thiophene compounds during purification.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of thiophene compound degradation during purification?

A1: Thiophene rings are susceptible to degradation through several pathways, primarily initiated by exposure to acid, light, and oxygen.

  • Acid Sensitivity: While the thiophene ring itself is relatively stable to weak acids, strong acids can cause protonation, leading to oligomerization or polymerization.[1] The presence of electron-donating groups on the thiophene ring can increase its sensitivity to acidic conditions.

  • Oxidation: The sulfur atom in the thiophene ring is prone to oxidation, which can form S-oxides (sulfoxides) and S,S-dioxides (sulfones).[2][3] These oxidized species can be unstable and may lead to ring-opening or other reactions.[2][3] This process can be triggered by atmospheric oxygen, peroxides, or certain oxidizing agents.[2]

  • Photodegradation: Exposure to UV light can induce photocatalytic degradation of thiophene derivatives.[4][5][6] The rate of degradation can be influenced by the substituents on the thiophene ring, with compounds having a higher maximum absorption wavelength (λmax) often showing greater activity under UV irradiation.[4][5][6]

Q2: My thiophene compound appears to be degrading on a silica gel column. What is happening and how can I prevent it?

A2: Decomposition on silica gel is a common issue for sensitive thiophene derivatives.[7] Standard silica gel is slightly acidic, which can catalyze the degradation of acid-sensitive thiophenes. To mitigate this, you can:

  • Deactivate the Silica Gel: Treat the silica gel with a base, such as triethylamine. This is often achieved by adding 1-2% triethylamine to the eluent.[7]

  • Use an Alternative Stationary Phase: Consider using a more neutral stationary phase like neutral alumina for acid-sensitive compounds.[7]

  • Minimize Contact Time: Run the column as quickly as possible without compromising separation to reduce the time your compound spends in contact with the silica gel.[7]

Q3: What are the best general practices for purifying thiophene compounds?

A3: The most common and effective methods are column chromatography and recrystallization.[7]

  • Column Chromatography: This is highly versatile for separating complex mixtures.[7] Careful selection of the stationary and mobile phases is crucial.

  • Recrystallization: This method is excellent for achieving high purity of solid compounds.[7] The key is to select a suitable solvent system where the compound is soluble at high temperatures but sparingly soluble at room temperature.

A thorough work-up before purification is also critical. This may involve washing the crude product with a dilute base to remove acidic impurities or a dilute acid to remove basic impurities.[7]

Troubleshooting Guides

This section addresses specific issues you may encounter during the purification of thiophene compounds.

Problem 1: Brown or dark-colored streaks are forming on the silica gel column, and the collected fractions show multiple spots on TLC, including baseline material.

  • Possible Cause: On-column oxidation or polymerization of the thiophene compound. Electron-rich thiophenes are particularly susceptible to this.

  • Troubleshooting Steps:

    • Degas Solvents: Use solvents that have been degassed by sparging with nitrogen or argon to remove dissolved oxygen.

    • Work in an Inert Atmosphere: If the compound is highly sensitive, consider packing and running the column under a nitrogen or argon atmosphere.

    • Add an Antioxidant: For very sensitive compounds, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) to the eluent may be beneficial.

    • Check for Peroxides: Ensure your solvents (especially ethers like THF or diethyl ether) are free of peroxides, which can initiate oxidation.

Problem 2: The purified thiophene compound discolors or decomposes upon standing, even after successful purification.

  • Possible Cause: The compound is sensitive to light and/or air.

  • Troubleshooting Steps:

    • Protect from Light: Store the purified compound in an amber vial or a vial wrapped in aluminum foil.[2]

    • Store Under Inert Gas: For highly sensitive compounds, flush the storage vial with nitrogen or argon before sealing.

    • Refrigerate or Freeze: Storing the compound at low temperatures can slow down decomposition rates.

Experimental Protocols

Protocol 1: Deactivation of Silica Gel for Column Chromatography

This protocol describes how to neutralize the acidic sites on silica gel to prevent the degradation of acid-sensitive thiophene compounds.

  • Prepare the Slurry: In a fume hood, measure the required amount of silica gel for your column. Create a slurry by adding the initial, non-polar eluent (e.g., hexane).

  • Add Triethylamine: To the slurry, add triethylamine to a final concentration of 1-2% (v/v) of the total solvent volume you anticipate using for the column. For example, for 500 mL of eluent, add 5-10 mL of triethylamine.

  • Equilibrate: Stir the slurry gently for 15-20 minutes to ensure the triethylamine is evenly distributed and has neutralized the acidic sites.

  • Pack the Column: Pack the column with the treated silica slurry as you normally would.

  • Use Treated Eluent: Prepare the entire volume of your eluent (both for packing and running the column) with the same 1-2% concentration of triethylamine.[7]

Protocol 2: Small-Scale Stability Test on TLC Plate

This protocol helps determine if a thiophene compound is stable to the chosen stationary phase (e.g., silica gel).

  • Spot the Compound: Dissolve a small amount of your crude or purified compound in a suitable solvent. Spot it onto a TLC plate.

  • Initial TLC: Develop the TLC plate immediately with an appropriate eluent system to get a reference chromatogram. Visualize the spot(s) under UV light and/or with a stain.

  • Incubate the Plate: Take a second spotted TLC plate and let it sit in the open air, exposed to light, on the lab bench for 1-2 hours.

  • Develop the Second Plate: After the incubation period, develop the second TLC plate using the same eluent system as before.

  • Compare: Visualize the second plate and compare it to the first. If new spots, streaking from the origin, or a significant decrease in the intensity of the main spot are observed, your compound is likely degrading on the stationary phase.

Data Presentation

Table 1: Comparison of Purification Strategies for Sensitive Thiophene Compounds

StrategyPrincipleAdvantagesDisadvantagesBest Suited For
Standard Silica Gel Chromatography Adsorption chromatography based on polarity.High resolving power, widely available.Acidic nature can cause degradation of sensitive compounds.Robust, non-acid sensitive thiophenes.
Deactivated Silica Gel Chromatography Neutralization of acidic sites on silica.Prevents acid-catalyzed degradation, good resolution.[7]Requires addition of a base (e.g., triethylamine) to the eluent.Acid-sensitive thiophene derivatives.
Neutral Alumina Chromatography Adsorption chromatography on a neutral surface.Good for acid-sensitive compounds.[7]Can have different selectivity than silica, may be less effective for some separations.Thiophenes that show significant degradation on silica.
Recrystallization Differential solubility at different temperatures.Can yield very high purity for solid compounds, scalable.[7]Not suitable for oils or amorphous solids, potential for product loss in mother liquor.Solid thiophene compounds with suitable solubility profiles.

Visualizations

DegradationPathways Thiophene Thiophene Compound Acid Acidic Conditions (e.g., Silica Gel) Oxygen Oxygen / Peroxides UV_Light UV Light Polymerization Polymerization / Oligomerization Acid->Polymerization S_Oxide Thiophene S-Oxide Oxygen->S_Oxide Photodegradation Photodegradation Products UV_Light->Photodegradation Ring_Opening Ring Opening Products S_Oxide->Ring_Opening

Caption: Key degradation pathways for thiophene compounds.

PurificationWorkflow start Crude Thiophene Product stability_test Is the compound acid-sensitive? start->stability_test deactivate_silica Deactivate Silica Gel (add 1-2% Et3N) stability_test->deactivate_silica Yes standard_silica Use Standard Silica Gel stability_test->standard_silica No column Perform Column Chromatography deactivate_silica->column standard_silica->column fractions Collect & Analyze Fractions (TLC) column->fractions evaporate Evaporate Solvent (Protect from light/air) fractions->evaporate final_product Pure Thiophene Compound evaporate->final_product

References

Technical Support Center: Optimization of Gewald Reaction Conditions for Substituted Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of substituted thiophenes via the Gewald reaction.

Troubleshooting Guide

This guide is designed to help you diagnose and resolve common problems in your experimental setup.

Q1: My reaction is not proceeding, or the yield of my 2-aminothiophene product is very low. What are the first things I should check?

A1: A low or nonexistent yield in a Gewald reaction often points to issues with the initial and most critical step: the Knoevenagel condensation between the carbonyl compound and the active methylene nitrile. If this step fails, the subsequent cyclization to form the thiophene ring cannot occur. Here’s a checklist of initial troubleshooting steps:

  • Verify Starting Material Quality: Ensure your ketone or aldehyde is pure and your active methylene nitrile (e.g., ethyl cyanoacetate, malononitrile) has not degraded.

  • Base Selection is Crucial: The choice and amount of base are critical for catalyzing the Knoevenagel condensation. Secondary amines like morpholine and piperidine, or tertiary amines such as triethylamine, are commonly effective.[1] For less reactive ketones, you may need to screen different bases to find the most effective one.

  • Confirm Initial Condensation: To isolate the problem, consider running a small-scale reaction with just the carbonyl compound, the active methylene nitrile, and the base. You can monitor the formation of the α,β-unsaturated nitrile intermediate by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) before adding sulfur.

Q2: I've confirmed the initial condensation is working, but my overall yield is still poor. What should I investigate next?

A2: If the Knoevenagel condensation is successful, the problem likely lies in the sulfur addition and cyclization stages. These steps are highly dependent on reaction conditions.

  • Suboptimal Temperature: The reaction temperature affects the rate of both sulfur addition and cyclization. While some reactions proceed at room temperature, others require heating. A temperature that is too low can lead to a sluggish reaction, while excessively high temperatures can promote side reactions. It is advisable to screen a range of temperatures (e.g., room temperature, 45°C, 70°C) to find the optimum for your specific substrates.

  • Incorrect Solvent: The polarity of the solvent significantly impacts the reaction. Polar solvents like ethanol, methanol, or Dimethylformamide (DMF) are commonly used as they can enhance the solubility of elemental sulfur and facilitate the condensation of intermediates.[1]

  • Side Reactions: A common side reaction is the dimerization of the α,β-unsaturated nitrile intermediate, which competes with the desired cyclization, leading to lower yields. Adjusting the temperature or the rate of reagent addition may help minimize this side reaction.

Q3: How does my choice of base impact the reaction, and are there alternatives to traditional amine bases?

A3: The base is a critical component of the Gewald reaction, influencing both the initial condensation and the activation of sulfur.

  • Amine Bases: Morpholine is often cited as a highly effective base due to its ability to dissolve sulfur and form reactive polysulfides. Piperidine and triethylamine are also commonly used. The optimal base can be substrate-dependent.

  • Catalytic Amounts of Base: While stoichiometric amounts of base are often used, studies have shown that the reaction can be successful with catalytic amounts, particularly under solvent-free conditions or with high-speed ball milling.

  • Inorganic Bases: In some variations, inorganic bases have been successfully employed, which can simplify the workup and purification process.

  • Conjugate Acid-Base Pair Catalysis: Recent research has shown that a piperidinium borate salt can act as a recyclable conjugate acid-base catalyst, significantly influencing the reaction rate and yield in catalytic amounts.

Q4: I'm having difficulty purifying my 2-aminothiophene product. What are some effective strategies?

A4: Purification can be challenging due to the presence of unreacted starting materials, intermediates, and byproducts.

  • Recrystallization: This is often the most effective method for purifying solid 2-aminothiophenes. Common solvents for recrystallization include ethanol, methanol, or mixtures of ethyl acetate and hexanes.

  • Column Chromatography: For oily products or solids that are difficult to recrystallize, silica gel column chromatography is a reliable method. A common eluent system is a gradient of ethyl acetate in hexanes.

  • Washing: Washing the crude product with water can help remove inorganic salts and polar impurities. A subsequent wash with a non-polar solvent like hexanes can remove non-polar byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of the Gewald reaction?

A1: The Gewald reaction is a multi-component reaction that synthesizes polysubstituted 2-aminothiophenes in a single step. The generally accepted mechanism involves three main stages:

  • Knoevenagel Condensation: A base catalyzes the condensation of a carbonyl compound (ketone or aldehyde) with an active methylene compound to form an α,β-unsaturated nitrile intermediate.[1]

  • Sulfur Addition: Elemental sulfur adds to the α-carbon of the α,β-unsaturated nitrile intermediate. The exact mechanism of this step is complex and may involve the formation of polysulfide intermediates.

  • Cyclization and Tautomerization: The sulfur-containing intermediate undergoes an intramolecular cyclization, followed by tautomerization, to yield the final 2-aminothiophene product.

Q2: What are the most common starting materials for the Gewald reaction?

A2: The versatility of the Gewald reaction stems from the wide variety of readily available starting materials:

  • Carbonyl Compounds: A broad range of aldehydes and ketones can be used. However, sterically hindered ketones may require modified conditions.

  • Active Methylene Compounds: These are compounds with a CH2 group flanked by two electron-withdrawing groups. Common examples include ethyl cyanoacetate, malononitrile, and cyanoacetamide.

  • Elemental Sulfur: This provides the sulfur atom for the thiophene ring.

Q3: Can microwave irradiation be used to improve the Gewald reaction?

A3: Yes, microwave-assisted synthesis has been shown to be beneficial for the Gewald reaction, often leading to significantly shorter reaction times and improved yields.[2][3]

Q4: Is it possible to run the Gewald reaction under solvent-free conditions?

A4: Yes, solvent-free Gewald reactions have been successfully performed, often utilizing high-speed ball milling or heating in a conventional oven. These methods align with the principles of green chemistry and can simplify the workup procedure.

Data Presentation

The following tables summarize quantitative data on how different reaction parameters can affect the outcome of the Gewald reaction.

Table 1: Effect of Different Catalysts on the Gewald Reaction of Cyclohexanone, Malononitrile, and Sulfur.

CatalystCatalyst Loading (mol%)Temperature (°C)TimeYield (%)
None010024 hNo Reaction
Pyrrolidinium Borate2010025 min89
Piperidinium Borate2010020 min96
Morpholinium Borate2010025 min91
L-Proline1060Not Specifiedup to 84

Table 2: Effect of Piperidinium Borate Catalyst Loading and Temperature on the Gewald Reaction.

Catalyst Loading (mol%)Temperature (°C)TimeYield (%)
010024 hNo Reaction
1010035 min92
1510025 min94
2010020 min96
20Room Temp24 hTraces
20703 h84

Table 3: Effect of Different Solvents on the Gewald Reaction Using Piperidinium Borate Catalyst.

SolventTemperature (°C)TimeYield (%)
Dichloromethane (DCM)406 h68
Toluene1004 h72
Tetrahydrofuran (THF)655 h78
Acetonitrile (MeCN)803 h85
Ethanol/Water (9:1)10025 min96
Water1002 h88
Dimethylformamide (DMF)1001 h92
Polyethylene Glycol (PEG-400)1001.5 h90

Table 4: Screening of Bases for the Microwave-Assisted Gewald Reaction of Butyraldehyde and Methyl Cyanoacetate.

BaseSolventTemperature (°C)Time (min)Yield (%)
K2CO3DMF503045
Cs2CO3DMF503052
NaOHDMF503038
Et3NDMF503085
DIEADMF503081
DBUDMF503075
PiperidineDMF503088
PyrrolidineDMF503092
KOtBuDMF503065
NaOtBuDMF503061

Experimental Protocols

Protocol 1: General One-Pot Synthesis of 2-Aminothiophenes (Conventional Heating)

This protocol provides a general guideline and may require optimization for specific substrates.

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the carbonyl compound (10 mmol), the active methylene compound (10 mmol), and elemental sulfur (12 mmol, 0.38 g).

  • Add a suitable solvent, such as ethanol or methanol (20-30 mL).[1]

  • Add the base (e.g., morpholine or triethylamine, 10-20 mol%).[1]

  • Stir the reaction mixture at room temperature or heat to 40-50 °C.[1]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete (typically 2-24 hours), cool the mixture to room temperature.

  • If a precipitate forms, collect the solid by filtration and wash it with cold ethanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by recrystallization or column chromatography.

Protocol 2: Microwave-Assisted Synthesis of 2-Aminothiophene Derivatives

This method can significantly reduce reaction times and improve yields.

  • In a 5 mL microwave reaction vial, add the aldehyde or ketone (1.0 mmol), the active methylene nitrile (1.1 mmol), elemental sulfur (1.1 mmol), and the chosen base (e.g., pyrrolidine, 1.0 mmol).[2]

  • Add the solvent (e.g., DMF, 3 mL).[2]

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 50°C) for a specified time (e.g., 30 minutes).[2]

  • After the reaction is complete, allow the vial to cool to room temperature.

  • Transfer the reaction mixture to a separatory funnel containing ethyl acetate (20 mL).

  • Wash with water (3 x 20 mL) and brine (20 mL).[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel.[3]

Protocol 3: Two-Step Procedure for Sterically Hindered Ketones

This protocol is effective for ketones that show limited reactivity in the one-pot procedure.

Step 1: Synthesis of the α,β-Unsaturated Nitrile Intermediate

  • In a round-bottom flask, dissolve the sterically hindered ketone and the active methylene nitrile in a suitable solvent like benzene or toluene.

  • Add a catalytic amount of a base such as piperidine or triethylamine.

  • Heat the mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the condensation.

  • Monitor the reaction by TLC until the starting materials are consumed.

  • After completion, cool the reaction mixture, wash with water, dry the organic layer, and remove the solvent under reduced pressure to obtain the crude α,β-unsaturated nitrile. This intermediate can be purified by chromatography or recrystallization if necessary.

Step 2: Cyclization to the 2-Aminothiophene

  • Dissolve the isolated α,β-unsaturated nitrile and elemental sulfur in a polar solvent such as ethanol or methanol.

  • Add a secondary or tertiary amine base (e.g., morpholine or triethylamine).

  • Stir the mixture at room temperature or gently heat to 40-50°C.

  • Monitor the reaction by TLC.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 7 and 8).

Visualizations

Gewald_Reaction_Workflow cluster_start Starting Materials cluster_reaction Reaction Steps cluster_end Workup & Product start_carbonyl Carbonyl Compound knoevenagel Knoevenagel Condensation start_carbonyl->knoevenagel start_nitrile Active Methylene Nitrile start_nitrile->knoevenagel start_sulfur Elemental Sulfur sulfur_addition Sulfur Addition & Cyclization start_sulfur->sulfur_addition start_base Base/Catalyst start_base->knoevenagel catalyzes start_base->sulfur_addition promotes intermediate α,β-Unsaturated Nitrile knoevenagel->intermediate intermediate->sulfur_addition workup Workup (Filtration/Extraction) sulfur_addition->workup purification Purification (Recrystallization/Chromatography) workup->purification product Substituted 2-Aminothiophene purification->product

Caption: General experimental workflow for the Gewald reaction.

Troubleshooting_Logic start Low or No Product Yield check_condensation Is Knoevenagel Condensation Occurring? start->check_condensation check_condensation->condensation_no No check_condensation->condensation_yes Yes check_sm Verify Starting Material Quality check_base Optimize Base run_control Run Control Reaction (without sulfur) check_temp Optimize Temperature check_solvent Optimize Solvent check_side_reactions Minimize Side Reactions

Caption: Troubleshooting logic for low yield in the Gewald reaction.

References

Troubleshooting smearing of carboxylic acids on silica gel chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Chromatography Troubleshooting

This guide provides solutions for common issues encountered when purifying carboxylic acids using silica gel chromatography, specifically addressing the problem of compound smearing or tailing.

Frequently Asked Questions (FAQs)

Q1: Why is my carboxylic acid smearing or tailing on the silica gel column?

A1: Smearing or tailing of carboxylic acids on silica gel is a common issue primarily caused by strong interactions between the acidic proton of the carboxylic acid and the polar silanol groups (Si-OH) on the surface of the silica gel.[1][2] This strong hydrogen bonding leads to a slow and uneven elution of the compound, resulting in broad, smeared bands instead of sharp, well-defined peaks. Additionally, at neutral pH, the carboxylic acid can be partially deprotonated to its carboxylate form, which binds very strongly to the silica, further contributing to tailing.[3]

Q2: How can I prevent my carboxylic acid from smearing during silica gel chromatography?

A2: The most common and effective method to prevent smearing is to add a small amount of a volatile acid, such as acetic acid or formic acid, to your mobile phase (eluent).[2][3] This acidic additive helps to keep the carboxylic acid in its protonated, less polar form, which reduces its strong interaction with the silica gel.[3] This leads to faster and more uniform elution, resulting in sharper peaks.

Q3: What concentration of acidic additive should I use in my mobile phase?

A3: A small concentration of an acidic additive is usually sufficient. Typically, 0.1% to 1% of acetic acid or formic acid in the eluent is effective in preventing smearing.[2][3] It is recommended to start with a low concentration (e.g., 0.5%) and optimize as needed based on the separation observed on a Thin Layer Chromatography (TLC) plate.

Q4: Will the acidic additive affect the stability of my compound?

A4: For most compounds, the small amount of volatile acid (acetic or formic acid) used in the mobile phase is not harsh enough to cause degradation. However, if your compound is known to be acid-sensitive, it is advisable to first test its stability on a small scale using TLC with the acidic mobile phase.[4][5] An alternative for acid-sensitive compounds is to use a different purification method.

Q5: Are there alternative methods to purify my carboxylic acid if adding an acid to the mobile phase doesn't work or is not suitable?

A5: Yes, several alternative strategies can be employed:

  • Change the Solvent System: Sometimes, a more polar solvent system, such as methanol in dichloromethane (DCM), can improve the chromatography of polar compounds.[2]

  • Derivatization: You can convert the carboxylic acid into a less polar ester derivative (e.g., a methyl or ethyl ester) before chromatography.[3] The ester can then be purified and subsequently hydrolyzed back to the carboxylic acid.

  • Reversed-Phase Chromatography: In reversed-phase chromatography, the stationary phase is nonpolar (e.g., C18), and a polar mobile phase is used. This technique can be very effective for purifying polar compounds like carboxylic acids.[6]

  • Ion-Exchange Chromatography: This technique separates molecules based on their net charge and can be a powerful method for purifying acidic compounds.[7]

Troubleshooting Guide

Problem: Significant smearing or tailing of the carboxylic acid spot on the TLC plate.

Solution Workflow:

Troubleshooting_Workflow start Start: Smearing Observed on TLC add_acid Add 0.5-1% Acetic or Formic Acid to the Mobile Phase start->add_acid test_tlc Run a new TLC with the acid-modified mobile phase add_acid->test_tlc problem_solved Problem Solved: Sharp Spot Observed test_tlc->problem_solved no_improvement Still Smearing or Tailing test_tlc->no_improvement change_solvent Try a more polar solvent system (e.g., MeOH/DCM) no_improvement->change_solvent Option 1 derivatize Consider Derivatization (e.g., to an ester) no_improvement->derivatize Option 2 alt_chrom Explore Alternative Chromatography: Reversed-Phase or Ion-Exchange no_improvement->alt_chrom Option 3 Carboxylic_Acid_Interaction cluster_0 Without Acidic Additive cluster_1 With Acidic Additive (e.g., H⁺ from Acetic Acid) a Carboxylic Acid (R-COOH) (Partially Ionized to R-COO⁻) b Silica Gel (Si-OH) a->b Strong H-Bonding & Ionic Interaction (Tailing) c Carboxylic Acid (R-COOH) (Protonated) d Silica Gel (Si-OH) c->d Weak Interaction (Sharp Elution)

References

Technical Support Center: High-Purity Thiophene Carboxylic Acids via Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of thiophene carboxylic acids. This resource is designed for researchers, scientists, and professionals in drug development who are looking to achieve high-purity thiophene carboxylic acids through recrystallization techniques. Here you will find detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and quantitative data to assist you in your laboratory work.

Troubleshooting Guides

This section addresses specific issues that may arise during the recrystallization of thiophene carboxylic acids in a user-friendly question-and-answer format.

Q1: My thiophene carboxylic acid is not dissolving in the chosen solvent, even with heating.

A1: This issue typically points to an inappropriate solvent choice or insufficient solvent volume.

  • Possible Cause 1: Incorrect Solvent. The polarity of the solvent may not be suitable for your specific thiophene carboxylic acid. Thiophene carboxylic acids are generally polar molecules and dissolve best in polar solvents.

  • Suggested Solution 1: Consult the solvent selection guide (see FAQs). If you are using a non-polar solvent, switch to a polar solvent such as water, ethanol, or acetic acid.

  • Possible Cause 2: Insufficient Solvent. You may not be using enough solvent to dissolve the compound at its boiling point.

  • Suggested Solution 2: Add the solvent in small increments to the heated mixture until the solid completely dissolves. Be mindful not to add an excessive amount, as this will reduce your final yield.[1]

Q2: No crystals form after my solution has cooled.

A2: This is a common issue, often indicating that the solution is not supersaturated.

  • Possible Cause 1: Too Much Solvent. Using an excess of solvent during the dissolution step is the most frequent reason for the failure of crystallization.

  • Suggested Solution 1: Reheat the solution and evaporate some of the solvent to increase the concentration of the thiophene carboxylic acid. Then, allow it to cool slowly again.

  • Possible Cause 2: Lack of Nucleation Sites. Crystal growth requires a starting point (nucleation site).

  • Suggested Solution 2: Induce crystallization by scratching the inside of the flask at the surface of the solution with a glass rod. Alternatively, if you have a pure crystal of your compound, you can "seed" the solution by adding a tiny crystal.

Q3: My compound "oils out" instead of forming crystals.

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the solution is too concentrated or cools too quickly.

  • Possible Cause 1: High Concentration of Impurities. The presence of significant impurities can disrupt the crystal lattice formation.

  • Suggested Solution 1: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, before recrystallization.

  • Possible Cause 2: Solution is Supersaturated. The concentration of the solute is too high for crystals to form.

  • Suggested Solution 2: Reheat the solution and add a small amount of additional solvent to reduce the concentration. Then, allow it to cool down slowly.

  • Possible Cause 3: Rapid Cooling. Cooling the solution too quickly can prevent the molecules from arranging themselves into a crystal lattice.

  • Suggested Solution 3: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help slow down the cooling process.

Q4: The recovery yield of my purified thiophene carboxylic acid is very low.

A4: A low yield can result from several factors during the recrystallization process.

  • Possible Cause 1: Using Too Much Solvent. As mentioned in Q2, an excess of solvent will keep a significant portion of your compound dissolved even at low temperatures.

  • Suggested Solution 1: Use the minimum amount of hot solvent necessary to dissolve your compound.

  • Possible Cause 2: Premature Crystallization. If the compound crystallizes during hot filtration, you will lose a portion of your product.

  • Suggested Solution 2: Ensure that the funnel and receiving flask are pre-heated before hot filtration to prevent the solution from cooling and crystallizing prematurely.

  • Possible Cause 3: Washing with a Room-Temperature Solvent. Washing the collected crystals with a solvent that is not ice-cold can dissolve some of the purified product.

  • Suggested Solution 3: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.

Frequently Asked Questions (FAQs)

Q1: What are the best solvents for recrystallizing thiophene carboxylic acids?

A1: The ideal solvent for recrystallization should dissolve the thiophene carboxylic acid well at high temperatures but poorly at low temperatures. For most thiophene carboxylic acids, polar solvents are a good starting point. Water, ethanol, and acetic acid are commonly used. For substituted or halogenated thiophene carboxylic acids, a mixed solvent system (e.g., ethanol-water) may be necessary to achieve the desired solubility profile.[1]

Q2: How do I choose the right solvent?

A2: A simple method for solvent selection involves testing the solubility of a small amount of your crude product in various solvents in a test tube. A good recrystallization solvent will not dissolve the compound at room temperature but will dissolve it completely upon heating.

Q3: What are common impurities in thiophene carboxylic acid synthesis?

A3: Common impurities often include unreacted starting materials and byproducts from the specific synthetic route used.[2]

  • From 2-Acetylthiophene: If synthesizing thiophene-2-carboxylic acid via oxidation of 2-acetylthiophene, unreacted 2-acetylthiophene and self-aldol condensation byproducts may be present.[2]

  • From Vilsmeier-Haack Reaction: When preparing thiophene carboxaldehydes (precursors to carboxylic acids) via the Vilsmeier-Haack reaction, impurities can arise from side reactions or incomplete hydrolysis of intermediates.[3][4][5]

Q4: How can I remove colored impurities?

A4: If your solution is colored after dissolving the crude product, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, which can then be removed by hot filtration.

Quantitative Data

The selection of an appropriate solvent is critical for successful recrystallization. The following table summarizes solubility data for common thiophene carboxylic acids.

CompoundSolventTemperature (°C)Solubility ( g/100 mL)Reference
Thiophene-2-carboxylic acidWater208.0ChemBK
Thiophene-2-carboxylic acidWaterHotSoluble[6]
Thiophene-3-carboxylic acidWaterRoom Temperature2.0Sigma-Aldrich
5-Bromothiophene-3-carboxylic acidWaterHotSolubleRoyal Society of Chemistry

Note: "Hot" indicates that the compound is soluble in the boiling solvent, though specific temperature-dependent solubility data is not always available.

Experimental Protocols

Below are detailed methodologies for the recrystallization of specific thiophene carboxylic acids.

Protocol 1: Recrystallization of Thiophene-2-carboxylic Acid from Water [6]

  • Dissolution: Place the crude thiophene-2-carboxylic acid in an Erlenmeyer flask. Add a minimal amount of hot deionized water while stirring and heating on a hot plate. Continue adding hot water in small portions until the solid is completely dissolved.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Preheat a funnel and a receiving flask. Place a fluted filter paper in the funnel and pour the hot solution through it.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. To maximize crystal formation, place the flask in an ice bath for at least 30 minutes.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature.

Protocol 2: Recrystallization of 5-Bromothiophene-3-carboxylic Acid from Water [1]

  • Dissolution: In an Erlenmeyer flask, dissolve the crude 5-bromothiophene-3-carboxylic acid in water by heating the mixture.

  • Crystallization: After complete dissolution, remove the flask from the heat source and allow it to cool to room temperature undisturbed to promote the formation of well-defined crystals.

  • Isolation and Washing: Collect the precipitated white, crystalline solid by filtration. Wash the filter cake with a small amount of cold water.

  • Drying: Dry the purified product under vacuum. A typical yield for this recrystallization is around 75%.

Visual Guides

Recrystallization Workflow

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization & Isolation crude Crude Thiophene Carboxylic Acid add_solvent Add Minimum Hot Solvent crude->add_solvent dissolved Completely Dissolved Solution add_solvent->dissolved hot_filtration Hot Filtration (if necessary) dissolved->hot_filtration clear_filtrate Clear Filtrate hot_filtration->clear_filtrate cool Slow Cooling clear_filtrate->cool ice_bath Ice Bath cool->ice_bath filtration Vacuum Filtration ice_bath->filtration wash Wash with Cold Solvent filtration->wash dry Drying wash->dry pure_crystals High-Purity Crystals dry->pure_crystals

Caption: A general workflow for the recrystallization of thiophene carboxylic acids.

Troubleshooting Decision Tree

Troubleshooting_Recrystallization start Recrystallization Issue no_crystals No Crystals Formed start->no_crystals oiling_out Compound 'Oils Out' start->oiling_out low_yield Low Yield start->low_yield too_much_solvent Too much solvent used? no_crystals->too_much_solvent Check impurities Significant impurities present? oiling_out->impurities Check excess_solvent_yield Excess solvent used? low_yield->excess_solvent_yield Check evaporate Evaporate some solvent and re-cool too_much_solvent->evaporate Yes no_nucleation Lack of nucleation sites? too_much_solvent->no_nucleation No scratch_seed Scratch flask or add seed crystal no_nucleation->scratch_seed Yes pre_purify Perform preliminary purification impurities->pre_purify Yes too_fast_cooling Cooled too quickly? impurities->too_fast_cooling No cool_slowly Allow to cool more slowly too_fast_cooling->cool_slowly Yes min_solvent Use minimum hot solvent excess_solvent_yield->min_solvent Yes premature_cryst Premature crystallization during filtration? excess_solvent_yield->premature_cryst No preheat_funnel Pre-heat filtration apparatus premature_cryst->preheat_funnel Yes

Caption: A decision tree to troubleshoot common recrystallization problems.

References

Minimizing impurities in the synthesis of 4-Methyl-5-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-Methyl-5-phenylthiophene-2-carboxylic acid. The proposed and most viable synthetic route involves a multi-step process beginning with the bromination of a thiophene precursor, followed by a Suzuki coupling reaction to introduce the phenyl group, and concluding with the hydrolysis of the ester to yield the final carboxylic acid.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: A widely applicable and controllable method involves a three-step sequence:

  • Bromination of a suitable 4-methylthiophene-2-carboxylate derivative.

  • Palladium-catalyzed Suzuki-Miyaura cross-coupling of the resulting 5-bromo-4-methylthiophene-2-carboxylate with phenylboronic acid.

  • Hydrolysis of the ethyl ester to the corresponding carboxylic acid.

Q2: What are the critical parameters to control during the Suzuki coupling step?

A2: The success of the Suzuki coupling is highly dependent on several factors:

  • Catalyst Choice and Quality: The selection of the palladium catalyst and ligand is crucial. Tetrakis(triphenylphosphine)palladium(0) is a common choice. Ensure the catalyst is fresh and has been stored under an inert atmosphere to prevent deactivation.

  • Base Selection: The choice of base is critical for the activation of the boronic acid. Carbonates (e.g., Na₂CO₃, K₂CO₃) or phosphates (e.g., K₃PO₄) are commonly used. The base must be anhydrous for optimal results.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or DME) and an aqueous solution of the base is typically employed. The ratio of organic to aqueous phase can influence the reaction rate and yield.

  • Inert Atmosphere: The reaction is sensitive to oxygen, which can lead to catalyst degradation and side reactions. It is imperative to perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Q3: How can I monitor the progress of the reactions?

A3: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of each step. For the Suzuki coupling, staining with an appropriate agent (e.g., potassium permanganate) can help visualize the starting materials and the less polar product. Gas chromatography-mass spectrometry (GC-MS) can also be used for more detailed analysis of the reaction mixture.

Q4: What are the common methods for purifying the final product?

A4: The final product, being a carboxylic acid, can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or acetic acid/water). If significant impurities remain, column chromatography on silica gel may be necessary.

Troubleshooting Guides

Problem 1: Low Yield or Incomplete Bromination of Ethyl 4-methylthiophene-2-carboxylate
Potential Cause Troubleshooting Steps
Insufficient Brominating Agent Ensure the correct stoichiometry of the brominating agent (e.g., N-bromosuccinimide, NBS) is used. A slight excess may be required.
Inadequate Reaction Temperature The reaction may require heating to initiate. Monitor the reaction by TLC and adjust the temperature as needed.
Presence of Radical Inhibitors Ensure all glassware is clean and free of contaminants that could inhibit the radical bromination mechanism if using NBS with a radical initiator.
Decomposition of Brominating Agent Use fresh, high-purity brominating agents. NBS can decompose over time.
Problem 2: Low Yield or No Product in the Suzuki Coupling Reaction
Potential Cause Troubleshooting Steps
Inactive Palladium Catalyst Use a fresh batch of palladium catalyst. Ensure it has been stored under an inert atmosphere. Consider pre-activation of the catalyst if necessary.
Improper Base The choice and quality of the base are critical. Ensure the base is anhydrous and of high purity. Consider screening different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄).
Poor Quality Phenylboronic Acid Phenylboronic acid can dehydrate to form the trimeric anhydride (boroxine), which is less reactive. Use fresh, high-quality phenylboronic acid or consider recrystallizing it before use.
Presence of Oxygen Thoroughly degas the reaction mixture and maintain a positive pressure of an inert gas (nitrogen or argon) throughout the reaction.
Incorrect Solvent System Optimize the solvent system. The ratio of the organic solvent to the aqueous base solution can significantly impact the reaction.
Problem 3: Incomplete Hydrolysis of Ethyl 4-methyl-5-phenylthiophene-2-carboxylate
Potential Cause Troubleshooting Steps
Insufficient Base or Acid Ensure a sufficient excess of the hydrolyzing agent (e.g., NaOH, KOH, or H₂SO₄) is used to drive the reaction to completion.
Short Reaction Time or Low Temperature Ester hydrolysis can be slow. Increase the reaction time and/or temperature while monitoring the reaction progress by TLC.
Steric Hindrance The ester group may be sterically hindered. Consider using a stronger hydrolyzing agent or more forcing conditions (e.g., higher temperatures, different solvent).
Precipitation of the Carboxylate Salt If performing a base-catalyzed hydrolysis, the sodium or potassium salt of the carboxylic acid may precipitate, slowing down the reaction. Ensure adequate solvent is present to maintain a homogenous solution.
Problem 4: Presence of Significant Impurities in the Final Product
Potential Cause Troubleshooting Steps
Unreacted Starting Materials Optimize the reaction conditions (time, temperature, stoichiometry) for each step to ensure complete conversion. Purify intermediates at each stage.
Formation of Homocoupled Byproducts In the Suzuki coupling, homocoupling of the phenylboronic acid (to form biphenyl) can occur. This can be minimized by using the correct stoichiometry and ensuring an efficient catalytic cycle.
Debromination of the Starting Material During the Suzuki coupling, the bromo-thiophene can undergo debromination as a side reaction. This can be influenced by the catalyst system and reaction conditions.
Incomplete Hydrolysis As mentioned in Problem 3, ensure complete hydrolysis of the ester to avoid contamination of the final product with the starting ester.
Co-precipitation of Impurities During workup and purification, impurities may co-precipitate with the desired product. Optimize the purification method (e.g., recrystallization solvent, pH adjustment during workup).

Data Presentation

Table 1: Summary of Key Reaction Parameters and Expected Outcomes

Reaction Step Key Reagents Typical Solvents Temperature (°C) Typical Yield (%) Common Impurities
Bromination Ethyl 4-methylthiophene-2-carboxylate, NBS, Radical Initiator (e.g., AIBN)CCl₄, Acetonitrile50-8070-90Unreacted starting material, over-brominated products
Suzuki Coupling Ethyl 5-bromo-4-methylthiophene-2-carboxylate, Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃Toluene/Ethanol/Water80-10060-85Biphenyl, debrominated starting material, unreacted starting materials
Hydrolysis Ethyl 4-methyl-5-phenylthiophene-2-carboxylate, NaOH or KOHEthanol/Water80-10085-95Unreacted ester

Experimental Protocols

Protocol 1: Synthesis of Ethyl 5-bromo-4-methylthiophene-2-carboxylate

  • To a solution of ethyl 4-methylthiophene-2-carboxylate (1.0 eq) in a suitable solvent such as carbon tetrachloride or acetonitrile, add N-bromosuccinimide (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with a solution of sodium thiosulfate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of Ethyl 4-methyl-5-phenylthiophene-2-carboxylate via Suzuki Coupling

  • To a degassed mixture of ethyl 5-bromo-4-methylthiophene-2-carboxylate (1.0 eq), phenylboronic acid (1.2 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) in a suitable solvent system (e.g., toluene/ethanol), add a degassed aqueous solution of a base (e.g., 2M K₂CO₃).

  • Heat the reaction mixture to 90-100 °C under an inert atmosphere (nitrogen or argon) and stir vigorously.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 3: Synthesis of this compound via Hydrolysis

  • Dissolve ethyl 4-methyl-5-phenylthiophene-2-carboxylate (1.0 eq) in a mixture of ethanol and an aqueous solution of a base (e.g., 2M NaOH).

  • Heat the mixture to reflux and stir until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

  • Acidify the aqueous layer with a mineral acid (e.g., concentrated HCl) until a precipitate forms.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be recrystallized from a suitable solvent to obtain the pure carboxylic acid.

Mandatory Visualizations

Synthesis_Pathway cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling cluster_2 Step 3: Hydrolysis A Ethyl 4-methylthiophene- 2-carboxylate B Ethyl 5-bromo-4-methylthiophene- 2-carboxylate A->B NBS, AIBN D Ethyl 4-methyl-5-phenylthiophene- 2-carboxylate B->D Pd(PPh₃)₄, K₂CO₃ C Phenylboronic acid C->D E 4-Methyl-5-phenylthiophene- 2-carboxylic acid D->E NaOH, H₂O/EtOH

Caption: Synthetic pathway for this compound.

Troubleshooting_Workflow start Low Yield or Impurities Detected step1 Identify Reaction Step with Issue (Bromination, Suzuki, Hydrolysis) start->step1 step2_brom Check Brominating Agent (Stoichiometry, Purity) step1->step2_brom Bromination step2_suz Evaluate Suzuki Reaction Conditions (Catalyst, Base, Solvent, Inertness) step1->step2_suz Suzuki step2_hyd Verify Hydrolysis Conditions (Base/Acid conc., Temp, Time) step1->step2_hyd Hydrolysis step3 Analyze for Specific Byproducts (e.g., Homocoupling, Debromination) step2_brom->step3 step2_suz->step3 step2_hyd->step3 step4 Optimize Reaction Parameters (Temp, Time, Reagent Ratios) step3->step4 step5 Refine Purification Method (Recrystallization, Chromatography) step4->step5 end Pure Product Obtained step5->end

Caption: General troubleshooting workflow for synthesis optimization.

Side_Reactions main_reactant Ethyl 5-bromo-4-methylthiophene- 2-carboxylate suzuki_product Ethyl 4-methyl-5-phenylthiophene- 2-carboxylate main_reactant->suzuki_product Desired Suzuki Coupling debromination Debromination Product (Ethyl 4-methylthiophene-2-carboxylate) main_reactant->debromination Side Reaction hydrolysis_impurity Starting Ester in Final Product (Incomplete Hydrolysis) suzuki_product->hydrolysis_impurity Incomplete Reaction homocoupling Homocoupling Product (Biphenyl from Phenylboronic Acid)

Caption: Potential side reactions and impurity sources.

Validation & Comparative

Unveiling the Therapeutic Potential: A Comparative Study of Thiophene-2-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various thiophene-2-carboxylic acid derivatives, supported by experimental data. Thiophene-based compounds have emerged as a significant class of heterocyclic molecules in medicinal chemistry, demonstrating a wide array of pharmacological properties.

This guide delves into the antimicrobial, anticancer, anti-inflammatory, and antioxidant activities of these derivatives, presenting quantitative data in structured tables for straightforward comparison. Detailed experimental protocols for key biological assays are also provided to ensure reproducibility and further investigation. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz to offer a clear understanding of their mechanisms of action and evaluation processes.

Antimicrobial Activity

Thiophene-2-carboxylic acid derivatives have shown considerable promise as antimicrobial agents against a spectrum of bacterial and fungal pathogens. The antimicrobial efficacy is typically quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

Derivative ClassSpecific DerivativeTarget OrganismMIC (µg/mL)Reference
ThioureidesN-(2,6-dichlorophenyl)-N'-(2-thienyl)-thioureaBacillus subtilis7.8 - 125[1]
ThioureidesNot SpecifiedGram-negative clinical strains31.25 - 250
ThioureidesNot SpecifiedCandida albicans31.25 - 62.5
ThioureidesNot SpecifiedMulti-drug resistant Staphylococcus aureus125 - 500
Thiophene carboxamidesAmino thiophene-2-carboxamide 7bStaphylococcus aureusNot specified (83.3% activity index vs. Ampicillin)
Thiophene carboxamidesAmino thiophene-2-carboxamide 7bBacillus subtilisNot specified (82.6% activity index vs. Ampicillin)
Thiophene carboxamidesAmino thiophene-2-carboxamide 7bPseudomonas aeruginosaNot specified (86.9% activity index vs. Ampicillin)

Anticancer Activity

The antiproliferative effects of thiophene-2-carboxylic acid derivatives have been extensively studied against various cancer cell lines. Their potency is commonly expressed as the half-maximal inhibitory concentration (IC50), representing the concentration of a drug that is required for 50% inhibition in vitro. A significant mechanism of action for some of these derivatives is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key player in tumor angiogenesis.

Derivative ClassSpecific DerivativeCancer Cell LineIC50 (µM)TargetTarget Inhibition IC50 (nM)Reference
Thiophene-3-carboxamideCompound 14dHCT116, MCF7, PC3, A549Not SpecifiedVEGFR-2191.1[2]
Thiophene CarboxamideCompound 2bHep3B5.46TubulinNot Specified[3]
Thiophene CarboxamideCompound 2eHep3B12.58TubulinNot Specified[3]
Fused ThiopheneCompound 3bHepG23.105VEGFR-2, AKT126 (VEGFR-2), 6960 (AKT)[4]
Fused ThiopheneCompound 3bPC-32.15VEGFR-2, AKT126 (VEGFR-2), 6960 (AKT)[4]
Fused ThiopheneCompound 4cHepG23.023VEGFR-2, AKT75 (VEGFR-2), 4600 (AKT)[4]
Fused ThiopheneCompound 4cPC-33.12VEGFR-2, AKT75 (VEGFR-2), 4600 (AKT)[4]
2,3-fused thiopheneCompound 480HeLa12.61Not SpecifiedNot Specified[5]
2,3-fused thiopheneCompound 480Hep G233.42Not SpecifiedNot Specified[5]

Anti-inflammatory and Antioxidant Activities

Several thiophene-2-carboxylic acid derivatives have demonstrated potent anti-inflammatory and antioxidant activities. Their anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[6] The antioxidant capacity is typically evaluated through radical scavenging assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)).

Anti-inflammatory Activity

Derivative ClassSpecific DerivativeAssayInhibition (%)IC50 (µM)Reference
NSAID ThioestersCompound 6aCOX-2 Inhibition>200 (Selectivity Index)0.25[6]
NSAID ThioestersCompound 7aCOX-2 Inhibition227 (Selectivity Index)0.22[6]
NSAID ThioestersCompound 8aCOX-2 Inhibition250 (Selectivity Index)0.20[6]
2-Acetylthiophene Chalcone(E)-3-(4-(dimethylamino)phenyl)-1-(thiophen-2-yl)prop-2-en-1-oneCarrageenan-induced rat paw edema72.7Not Specified[7]

Antioxidant Activity

Derivative ClassSpecific DerivativeAssay% InhibitionIC50 (µM)Reference
3-amino thiophene-2-carboxamideCompound 7aABTS62.0Not Specified[8]
Aldehydic derivativesFM3DPPH, ABTSNot SpecifiedPotent[5]
Aldehydic derivativesFM4DPPH, ABTSNot SpecifiedPotent[5]
Oxidized derivativesFM10DPPHNot Specified8.36[5]
Oxidized derivativesFM10ABTSNot Specified8.90[5]
Oxidized derivativesFM12DPPHNot Specified15.30[5]
Oxidized derivativesFM12ABTSNot Specified17.22[5]

Experimental Protocols

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Microtiter Plates: A two-fold serial dilution of the test compounds is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).

  • Inoculum Preparation: The test microorganism is cultured overnight and then diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the thiophene derivatives for a specified period (e.g., 48 hours).

  • MTT Addition: MTT solution is added to each well and incubated for a few hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Anti-inflammatory Activity: COX Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of cyclooxygenase enzymes (COX-1 and COX-2).

  • Enzyme Preparation: Purified COX-1 and COX-2 enzymes are used.

  • Compound Incubation: The test compounds are pre-incubated with the enzymes.

  • Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

  • Product Measurement: The production of prostaglandins (e.g., PGE2) is measured using methods like ELISA or radioimmunoassay.

  • IC50 Determination: The concentration of the compound that causes 50% inhibition of the enzyme activity is determined.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the stable DPPH free radical.

  • DPPH Solution: A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

  • Compound Reaction: Different concentrations of the test compounds are mixed with the DPPH solution.

  • Incubation: The mixture is incubated in the dark for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The decrease in absorbance of the DPPH solution, due to scavenging of the radical, is measured spectrophotometrically (around 517 nm).

  • IC50 Calculation: The concentration of the compound that scavenges 50% of the DPPH radicals is calculated as the IC50 value.

Visualizing the Mechanisms

To better understand the biological processes influenced by thiophene-2-carboxylic acid derivatives, the following diagrams illustrate a key signaling pathway, a typical experimental workflow, and the logical relationship between chemical structure and biological activity.

experimental_workflow cluster_prep Preparation cluster_screening Biological Screening cluster_analysis Data Analysis synthesis Synthesis of Thiophene Derivatives characterization Purification & Characterization synthesis->characterization antimicrobial Antimicrobial Assay (MIC Determination) characterization->antimicrobial anticancer Anticancer Assay (IC50 Determination) characterization->anticancer antiinflammatory Anti-inflammatory Assay (COX Inhibition) characterization->antiinflammatory antioxidant Antioxidant Assay (DPPH/ABTS) characterization->antioxidant data_comp Comparative Data Analysis antimicrobial->data_comp anticancer->data_comp antiinflammatory->data_comp antioxidant->data_comp sar Structure-Activity Relationship (SAR) data_comp->sar

Experimental Workflow for Biological Evaluation

structure_activity_relationship cluster_substituents Substituents core Thiophene-2-Carboxylic Acid Core r1 Position R1 (e.g., Amide, Ester) core->r1 r2 Position R2 (e.g., Halogen, Alkyl) core->r2 activity Biological Activity (e.g., Anticancer, Antimicrobial) r1->activity r2->activity

Structure-Activity Relationship

VEGFR2_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_apoptosis Apoptosis VEGFR2 VEGFR-2 Ras Ras VEGFR2->Ras PI3K PI3K VEGFR2->PI3K Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt Caspase Caspase-3/7 Activation Akt->Caspase Inhibits Apoptosis Apoptosis Caspase->Apoptosis Thiophene Thiophene-2-Carboxylic Acid Derivative Thiophene->VEGFR2 Inhibits VEGF VEGF VEGF->VEGFR2 Binds

VEGFR-2 Signaling Pathway Inhibition

References

Unveiling the Anticancer Potential of Thiophene-Based Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anticancer mechanisms of various thiophene-based compounds. Thiophene, a sulfur-containing heterocyclic scaffold, has emerged as a promising framework in the design of novel anticancer agents due to the diverse biological activities exhibited by its derivatives.[1][2] These compounds have been shown to target a wide array of cancer-specific proteins and signaling pathways, leading to the inhibition of cancer cell growth and proliferation.[2][3] This guide summarizes key quantitative data, details essential experimental protocols, and visualizes the intricate signaling pathways modulated by these compounds.

Comparative Efficacy of Thiophene-Based Compounds

The anticancer activity of thiophene derivatives is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The table below presents a compilation of IC50 values for various thiophene-based compounds against a range of human cancer cell lines, offering a side-by-side comparison of their potency.

Compound ID/SeriesTarget Cancer Cell Line(s)IC50 (µM)Reference(s)
Thiophene Carboxamide Derivatives
Compound 2bHep3B (Hepatocellular Carcinoma)5.46[4]
Compound 2eHep3B (Hepatocellular Carcinoma)12.58[4]
Thieno[2,3-d]pyrimidine Derivatives
Compound 5MCF-7 (Breast Cancer), HepG2 (Hepatocellular Carcinoma)7.301 (MCF-7), 5.3 (HepG2)[5]
Compound 8MCF-7 (Breast Cancer), HepG2 (Hepatocellular Carcinoma)4.132 (MCF-7), 3.3 (HepG2)[5]
Tetrahydrobenzo[b]thiophene Derivatives
BU17A549 (Non-small cell lung cancer)Broad-spectrum activity, specific IC50 not detailed in abstract[6]
5-(2-Thiophene)-2-thiobarbituric Acid Analogs
5-(2-Thiophene)-2-thiobarbituric acidVarious human cancer cell linesData presented as IC50 values, specific values not in abstract[7]
Fused Thiophenes
Compound 1312SGC-7901 (Gastric Cancer)0.340[8]
5-hydroxybenzothiophene derivatives
Compound 16bU87MG (Glioblastoma)7.2
Thiophenecarboxylate Compound F8
F8CCRF-CEM (Acute Lymphoblastic Leukemia)0.805 - 3.05[9]

Key Anticancer Mechanisms of Thiophene-Based Compounds

Thiophene derivatives exert their anticancer effects through a variety of mechanisms, often targeting multiple cellular processes simultaneously. The primary mechanisms identified include:

  • Induction of Apoptosis: Many thiophene compounds trigger programmed cell death, or apoptosis, in cancer cells. This is often achieved through the generation of reactive oxygen species (ROS), which leads to cellular stress and activates apoptotic pathways.[1][10] Some derivatives also induce apoptosis by disrupting the mitochondrial membrane potential and activating caspases, key executioner proteins in the apoptotic cascade.[10]

  • Cell Cycle Arrest: Thiophene-based compounds have been shown to halt the cell cycle at various phases, preventing cancer cells from dividing and proliferating. A common mechanism is the arrest of the cell cycle at the G2/M phase.[6][8]

  • Inhibition of Kinase Signaling Pathways: A significant number of thiophene derivatives function as kinase inhibitors. They target key signaling pathways that are often dysregulated in cancer, such as the MAPK/ERK and PI3K/Akt pathways, thereby interfering with signals that promote cell growth, survival, and proliferation.[6][9] Some compounds have also been identified as inhibitors of specific kinases like c-Jun N-terminal kinases (JNKs) and FMS-like tyrosine kinase 3 (FLT3).[5][11]

  • Tubulin Polymerization Inhibition: Certain thiophene derivatives interfere with the dynamics of microtubules, which are essential components of the cellular skeleton and play a crucial role in cell division. By inhibiting tubulin polymerization, these compounds disrupt the formation of the mitotic spindle, leading to cell cycle arrest and apoptosis.[1][8]

  • Modulation of Wnt/β-catenin Pathway: The Wnt/β-catenin signaling pathway is critical in embryonic development and its aberrant activation is implicated in many cancers. Some thiophene derivatives have been found to inhibit this pathway, representing a targeted approach to cancer therapy.[8]

Experimental Protocols

To validate the anticancer mechanisms of thiophene-based compounds, a variety of in vitro assays are employed. Below are detailed methodologies for key experiments.

Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000 to 10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the thiophene-based compound. A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan Solubilization: The medium is then removed, and 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The IC50 value is then calculated from the dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are seeded in 6-well plates and treated with the thiophene compound at its IC50 concentration for a specified time (e.g., 24 or 48 hours).

  • Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin-binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Viable cells are Annexin V-negative and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment and Harvesting: Cells are treated with the thiophene compound, harvested, and washed with PBS.

  • Fixation: The cells are fixed in ice-cold 70% ethanol and stored at -20°C overnight.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing Propidium Iodide and RNase A in the dark.

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The resulting histogram allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blotting for Signaling Pathway Analysis

Western blotting is used to detect specific proteins in a sample and can be used to assess the activation or inhibition of signaling pathways.

  • Protein Extraction: Cells are treated with the thiophene compound, and total protein is extracted using a lysis buffer.

  • Protein Quantification: The protein concentration is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a PVDF or nitrocellulose membrane.

  • Blocking and Antibody Incubation: The membrane is blocked with a blocking buffer (e.g., 5% non-fat milk in TBST) and then incubated with primary antibodies specific for the proteins of interest (e.g., phosphorylated and total forms of ERK, Akt, or β-catenin).

  • Secondary Antibody and Detection: The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. The protein bands are visualized using a chemiluminescent substrate and an imaging system.

Visualizing the Mechanisms of Action

Diagrams created using Graphviz (DOT language) illustrate the key signaling pathways targeted by thiophene-based compounds and a typical experimental workflow for their validation.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_data Data Analysis synthesis Thiophene Derivative Synthesis cytotoxicity Cytotoxicity Assay (MTT) synthesis->cytotoxicity ic50 IC50 Determination cytotoxicity->ic50 apoptosis Apoptosis Assay (Annexin V) mechanism Mechanism of Action (Western Blot, etc.) apoptosis->mechanism cell_cycle Cell Cycle Analysis (PI Staining) cell_cycle->mechanism pathway_analysis Signaling Pathway Modulation mechanism->pathway_analysis ic50->apoptosis ic50->cell_cycle

Caption: A typical experimental workflow for validating the anticancer activity of thiophene-based compounds.

MAPK_ERK_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, c-Fos) ERK->Transcription Thiophene Thiophene Compound Thiophene->Raf Inhibition Thiophene->MEK Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Inhibition of the MAPK/ERK signaling pathway by certain thiophene-based compounds.

PI3K_Akt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Growth Factor PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt mTOR mTOR Akt->mTOR CellGrowth Cell Growth, Survival, Proliferation mTOR->CellGrowth Thiophene Thiophene Compound Thiophene->PI3K Inhibition Thiophene->Akt Inhibition

Caption: Thiophene compounds can inhibit the PI3K/Akt signaling pathway, a key regulator of cell survival.

Wnt_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Frizzled Frizzled Dsh Dishevelled Frizzled->Dsh Wnt ligand GSK3b GSK-3β Dsh->GSK3b Inhibits beta_catenin β-catenin GSK3b->beta_catenin Phosphorylates for degradation (OFF state) Degradation Degradation beta_catenin->Degradation TCF_LEF TCF/LEF beta_catenin->TCF_LEF Accumulates and translocates (ON state) Thiophene Thiophene Compound Thiophene->beta_catenin Promotes Degradation Gene_Transcription Target Gene Transcription TCF_LEF->Gene_Transcription

Caption: Inhibition of the Wnt/β-catenin signaling pathway by promoting β-catenin degradation.

References

A Comparative Analysis of 4-Methyl-5-phenylthiophene-2-carboxylic Acid and Other Cyclooxygenase/Lipoxygenase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the inhibitory potential of thiophene-based compounds, specifically using a representative derivative, against established cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. While direct experimental data for 4-Methyl-5-phenylthiophene-2-carboxylic acid is not publicly available, this analysis leverages data from a structurally related compound to offer insights into the potential of this chemical class.

Executive Summary

The inflammatory cascade is a complex process primarily mediated by the metabolic products of arachidonic acid through the COX and LOX pathways. Non-steroidal anti-inflammatory drugs (NSAIDs) are the most common inhibitors of these pathways. However, their long-term use is associated with adverse effects, necessitating the development of novel, more selective inhibitors. This guide compares the in-vitro inhibitory activity of a representative thiophene derivative against well-known COX and LOX inhibitors, presenting key experimental data and methodologies to inform further research and development in this area.

Data Presentation: Inhibitory Activity Comparison

The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative thiophene derivative and several standard COX/LOX inhibitors. Lower IC50 values indicate greater potency.

CompoundTarget EnzymeIC50 (µM)Selectivity
Thiophene Derivative (Compound 5b) COX-1>100Dual COX-2/5-LOX Inhibitor
COX-25.45
5-LOX4.33
Celecoxib COX-115COX-2 Selective Inhibitor
COX-20.04
Ibuprofen COX-112Non-selective COX Inhibitor
COX-280
Aspirin COX-13.57Preferential COX-1 Inhibitor
COX-229.3
Zileuton 5-LOX0.5 - 1.0Selective 5-LOX Inhibitor

Note: Data for the thiophene derivative is based on a published study on 2,3,4-trisubstituted thiophene derivatives. Data for other inhibitors are compiled from various publicly available sources.

Experimental Protocols

The following are generalized methodologies for the key in-vitro experiments cited in this guide.

In-Vitro Cyclooxygenase (COX-1 and COX-2) Inhibition Assay (Fluorometric)

Objective: To determine the IC50 value of a test compound against COX-1 and COX-2 enzymes.

Principle: The assay measures the peroxidase activity of COX, which is coupled to the oxidation of a fluorogenic probe, resulting in a fluorescent product. The rate of fluorescence increase is proportional to the COX activity.

Materials:

  • Purified human recombinant COX-1 and COX-2 enzymes

  • COX Assay Buffer (e.g., Tris-HCl)

  • Heme (cofactor)

  • Fluorogenic probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP)

  • Arachidonic acid (substrate)

  • Test compounds and reference inhibitors (e.g., Celecoxib, Ibuprofen)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of enzymes, probe, and arachidonic acid in COX Assay Buffer.

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • COX Assay Buffer

    • Heme

    • COX enzyme (either COX-1 or COX-2)

    • Test compound at various concentrations (or vehicle for control)

  • Pre-incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add the fluorogenic probe to all wells, followed by arachidonic acid to initiate the reaction.

  • Measurement: Immediately measure the fluorescence intensity kinetically over a period of time (e.g., 10 minutes) using a microplate reader (Excitation/Emission wavelengths specific to the probe).

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the kinetic curve). The percent inhibition is calculated relative to the vehicle control. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In-Vitro 5-Lipoxygenase (5-LOX) Inhibition Assay (Fluorometric)

Objective: To determine the IC50 value of a test compound against 5-LOX enzyme.

Principle: The assay measures the activity of 5-LOX through the oxidation of a fluorogenic substrate, which produces a fluorescent product. The rate of fluorescence increase is proportional to 5-LOX activity.

Materials:

  • Purified human recombinant 5-LOX enzyme

  • 5-LOX Assay Buffer (e.g., Tris or phosphate buffer)

  • Fluorogenic 5-LOX substrate

  • Arachidonic acid (or another suitable fatty acid substrate)

  • Test compounds and reference inhibitor (e.g., Zileuton)

  • 96-well microplate (black, clear bottom)

  • Fluorescence microplate reader

Procedure:

  • Reagent Preparation: Prepare working solutions of the enzyme and substrate in 5-LOX Assay Buffer.

  • Assay Reaction: In a 96-well plate, add the following to each well:

    • 5-LOX Assay Buffer

    • 5-LOX enzyme

    • Test compound at various concentrations (or vehicle for control)

  • Pre-incubation: Incubate the plate for a specified time (e.g., 10 minutes) at room temperature.

  • Reaction Initiation: Add the fluorogenic substrate and arachidonic acid to all wells to start the reaction.

  • Measurement: Measure the fluorescence intensity kinetically over a period of time (e.g., 15-20 minutes) using a microplate reader (Excitation/Emission wavelengths specific to the substrate).

  • Data Analysis: Calculate the rate of reaction from the kinetic data. Determine the percent inhibition and IC50 values as described for the COX assay.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways and a general workflow for inhibitor screening.

COX_LOX_Pathway membrane Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 aa Arachidonic Acid pla2->aa cox1 COX-1 (Constitutive) aa->cox1 cox2 COX-2 (Inducible) aa->cox2 lox5 5-LOX aa->lox5 pgg2 Prostaglandin G2 (PGG2) cox1->pgg2 cox2->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 prostaglandins Prostaglandins (PGE2, PGD2, etc.) pgh2->prostaglandins prostacyclin Prostacyclin (PGI2) pgh2->prostacyclin thromboxane Thromboxane (TXA2) pgh2->thromboxane hpete5 5-HPETE lox5->hpete5 lta4 Leukotriene A4 (LTA4) hpete5->lta4 ltb4 Leukotriene B4 (LTB4) lta4->ltb4 ltc4 Leukotriene C4 (LTC4) lta4->ltc4 ltd4_e4 LTD4, LTE4 ltc4->ltd4_e4

Caption: Arachidonic Acid Cascade via COX and 5-LOX Pathways.

Inhibitor_Screening_Workflow start Start: Compound Library primary_screen Primary High-Throughput Screening (Single Concentration) start->primary_screen hit_identification Hit Identification primary_screen->hit_identification dose_response Dose-Response Assay (IC50 Determination) hit_identification->dose_response Active Compounds end End: Preclinical Candidate hit_identification->end Inactive Compounds potency_confirmation Potency Confirmation dose_response->potency_confirmation potency_confirmation->hit_identification Not Confirmed selectivity_assay Selectivity Profiling (e.g., COX-1 vs COX-2) potency_confirmation->selectivity_assay Potent Hits mechanism_studies Mechanism of Action Studies selectivity_assay->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization lead_optimization->end

Caption: General Workflow for Enzyme Inhibitor Screening.

Concluding Remarks

The comparative data suggests that thiophene derivatives hold promise as dual inhibitors of COX-2 and 5-LOX. The representative compound exhibits potent inhibition of both enzymes with a favorable selectivity profile over COX-1, which is a desirable characteristic for reducing gastrointestinal side effects associated with non-selective NSAIDs. While this compound itself has not been extensively studied in this context, its structural similarity to other biologically active thiophenes warrants further investigation. The experimental protocols and workflows provided in this guide offer a framework for such future studies, which could lead to the development of novel and safer anti-inflammatory agents.

Structure-Activity Relationship (SAR) of Thiophene-Based Anti-Inflammatory Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) of thiophene carboxylic acid analogs and related derivatives as potential anti-inflammatory agents. The data presented herein is compiled from various studies to illustrate the impact of structural modifications on biological activity. While direct SAR studies on 4-Methyl-5-phenylthiophene-2-carboxylic acid analogs are limited in the public domain, this guide draws parallels from closely related thiophene structures to provide valuable insights for drug design and development.

Comparative Biological Data

The anti-inflammatory potential of various thiophene derivatives has been evaluated through their ability to inhibit nitric oxide (NO) production and modulate key inflammatory pathways. The following tables summarize the quantitative data from studies on related analog series.

Table 1: Nitric Oxide (NO) Inhibition by 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene Analogs

Nitric oxide is a key signaling molecule in inflammation, and its inhibition is a common indicator of anti-inflammatory activity. The following data represents the percentage of NO inhibition by various thiophene derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Compound IDStructure% NO Inhibition (at 10 µM)
2a Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate78.04 ± 2.86[1][2]
3a N-(3-cyanophenyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide87.07 ± 1.22[1][2]
3b N-(3-chlorophenyl)-2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide80.39 ± 5.89[1][2]
1e 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile< 50%[1][2]
2e 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid< 50%[1][2]
Sulforaphane Reference Compound91.57[1][2]

Key SAR Insights from Table 1:

  • The presence of a carboxamide group at the 3-position (compounds 3a and 3b ) appears to be more favorable for NO inhibitory activity compared to a carboxylate (2a ), nitrile (1e ), or carboxylic acid (2e ) group.

  • Substitution on the phenyl ring of the carboxamide moiety influences activity, with the 3-cyanophenyl (3a ) derivative showing the highest potency among the tested analogs.

Table 2: Anticancer Activity of Phenyl-Thiophene-Carboxamide Derivatives

While the primary focus is on anti-inflammatory activity, the anticancer properties of related thiophene scaffolds provide additional SAR insights. The following table presents the half-maximal inhibitory concentration (IC50) values of phenyl-thiophene-carboxamide analogs against the Hep3B cancer cell line.[3]

Compound IDR Group on PhenylamideIC50 (µM) on Hep3B Cells
2a H29.35[3]
2b 4-OCH35.46[3]
2c 2,5-di-OCH325.11[3]
2d 3,4,5-tri-OCH315.84[3]
2e 4-Cl12.58[3]

Key SAR Insights from Table 2:

  • Substitution on the N-phenyl ring significantly impacts cytotoxic activity.

  • A single methoxy group at the para-position (2b ) confers the highest potency in this series.

  • Increasing the number of methoxy substituents (2c , 2d ) does not lead to a corresponding increase in activity.

  • A chloro-substituent at the para-position (2e ) also results in potent activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Nitric Oxide (NO) Inhibition Assay (Griess Assay)[1][2]
  • Cell Culture: RAW 264.7 macrophage cells are seeded in 96-well plates and incubated until they reach approximately 80% confluency.

  • Compound Treatment: The cells are pre-treated with various concentrations of the test compounds for a specified period.

  • Inflammation Induction: Lipopolysaccharide (LPS) is added to the wells (excluding the negative control) to induce an inflammatory response and stimulate NO production.

  • Supernatant Collection: After incubation, the cell culture supernatant is collected.

  • Griess Reagent Addition: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

  • Quantification: The absorbance is measured at a specific wavelength (typically 540 nm) using a microplate reader. The concentration of nitrite, a stable product of NO, is determined from a standard curve. The percentage of NO inhibition is calculated relative to the LPS-treated control.

In Vitro Anticancer Activity Assay (MTT Assay)
  • Cell Seeding: Human cancer cell lines (e.g., Hep3B) are seeded in 96-well plates and allowed to adhere overnight.

  • Compound Incubation: The cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is read at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Visualizing Molecular Pathways and Workflows

Diagrams illustrating key biological pathways and experimental workflows provide a clearer understanding of the underlying mechanisms and processes.

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Griess Assay cluster_analysis Data Analysis A Seed RAW 264.7 Cells B Pre-treat with Thiophene Analogs A->B C Induce Inflammation with LPS B->C D Collect Supernatant C->D E Add Griess Reagent D->E F Measure Absorbance E->F G Calculate Nitrite Concentration F->G H Determine % NO Inhibition G->H

Caption: Workflow for Nitric Oxide Inhibition Assay.

signaling_pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK NFkB NF-κB IKK->NFkB activates iNOS iNOS Gene Expression NFkB->iNOS NO Nitric Oxide (NO) iNOS->NO Thiophene Thiophene Analogs Thiophene->IKK inhibit Thiophene->NFkB inhibit

Caption: Simplified LPS-induced Pro-inflammatory Signaling Pathway.

Conclusion

The structure-activity relationship of thiophene derivatives highlights the significant influence of substituents on their anti-inflammatory and anticancer activities. For the 2-aminothiophene scaffold, the nature of the group at the 3-position is critical for nitric oxide inhibition, with carboxamides showing superior activity. In the case of phenyl-thiophene-carboxamides, substitutions on the N-phenyl ring dramatically alter their cytotoxic potency. These findings underscore the importance of systematic structural modifications in the design of novel thiophene-based therapeutic agents. Further investigation into analogs of this compound, guided by the principles outlined in this comparative analysis, may lead to the discovery of potent and selective anti-inflammatory drugs.

References

Comparing the efficacy of thiophene derivatives in organic solar cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pursuit of efficient and stable organic solar cells (OSCs) has led to the development of a wide array of donor and acceptor materials. Among these, thiophene derivatives have emerged as a cornerstone in the architecture of high-performance OSCs. Their versatility in chemical modification allows for the fine-tuning of optical and electronic properties, directly impacting device performance. This guide provides an objective comparison of the efficacy of three prominent thiophene-based donor polymers: the workhorse Poly(3-hexylthiophene) (P3HT), the high-performer Poly[4,8-bis(5-(2-ethylhexyl)thiophen-2-yl)benzo[1,2-b;4,5-b']dithiophene-2,6-diyl-alt-(4-(2-ethylhexyl)-3-fluorothieno[3,4-b]thiophene-)-2-carboxylate-2-6-diyl] (PTB7-Th), and the more recent high-efficiency polymer PTETz-80F.

Performance Comparison of Thiophene-Based Donor Polymers

The efficacy of these thiophene derivatives is evaluated based on key photovoltaic parameters obtained from bulk heterojunction (BHJ) organic solar cells. The following table summarizes their performance, highlighting the evolution of thiophene-based materials.

Donor PolymerAcceptorPCE (%)Voc (V)Jsc (mA/cm²)FF (%)Architecture
P3HTPC61BM4.650.6612.0159Conventional
PTB7-ThPC71BM~90.71-0.7513.74-17.542-65Inverted
PTETz-80FL8-BO12.690.9019.4772.72Inverted

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research findings. This section outlines representative experimental protocols for the fabrication and characterization of organic solar cells using the compared thiophene derivatives.

Synthesis of Poly(3-hexylthiophene) (P3HT)

A common method for synthesizing P3HT is through Grignard Metathesis (GRIM) polymerization. A general procedure is as follows:

  • Monomer Preparation: 2,5-dibromo-3-hexylthiophene is the starting monomer.

  • Initiation: The monomer is reacted with a Grignard reagent, such as methylmagnesium bromide, to form the corresponding mono-Grignard reagent.

  • Polymerization: A nickel catalyst, for example, Ni(dppp)Cl2 ([1,3-Bis(diphenylphosphino)propane]dichloronickel(II)), is added to the solution of the mono-Grignard reagent. The polymerization is typically carried out in an inert solvent like tetrahydrofuran (THF).

  • Termination: The polymerization is quenched by the addition of an acid, such as hydrochloric acid.

  • Purification: The resulting polymer is purified through repeated precipitations from a good solvent (e.g., chloroform) into a poor solvent (e.g., methanol) and subsequent Soxhlet extraction to remove catalyst residues and low molecular weight oligomers.

Fabrication of Inverted Organic Solar Cells

A representative protocol for fabricating inverted organic solar cells, a common architecture for high-performance devices, is provided below. This protocol can be adapted for the different active layer blends.

  • Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, each for 15 minutes. The substrates are then dried with a nitrogen gun and treated with UV-ozone for 15 minutes to enhance the surface wettability.

  • Electron Transport Layer (ETL) Deposition: A solution of zinc oxide (ZnO) nanoparticles in isopropanol is spin-coated onto the cleaned ITO substrates at 3000 rpm for 30 seconds. The films are then annealed at 150°C for 30 minutes in air.

  • Active Layer Deposition:

    • P3HT:PC61BM: A solution of P3HT and PC61BM (typically in a 1:0.8 to 1:1 weight ratio) in a solvent like chlorobenzene or dichlorobenzene (e.g., 20 mg/mL total concentration) is spin-coated on top of the ZnO layer in an inert atmosphere (e.g., a nitrogen-filled glovebox). A typical spin-coating speed is 800-1500 rpm for 60 seconds. The film is then annealed at a temperature ranging from 110°C to 160°C for 10-15 minutes.[1]

    • PTB7-Th:PC71BM: A solution of PTB7-Th and PC71BM (commonly a 1:1.5 weight ratio) in a solvent mixture like chlorobenzene with a small percentage of a processing additive such as 1,8-diiodooctane (DIO) (e.g., 3% by volume) is spin-coated.[2] A typical spin speed is around 1000-2000 rpm. Post-deposition annealing is often not required or is performed at a mild temperature (e.g., 70°C).

    • PTETz-80F:L8-BO: A solution of PTETz-80F and L8-BO in a suitable solvent system is spin-coated in an inert atmosphere. The specific solvent and annealing conditions are optimized for this newer material system.

  • Hole Transport Layer (HTL) Deposition: A thin layer of Molybdenum(VI) oxide (MoO3) (typically 5-10 nm) is thermally evaporated on top of the active layer under high vacuum (<10-6 Torr).

  • Cathode Deposition: A metal cathode, usually silver (Ag) or aluminum (Al) (80-100 nm), is thermally evaporated on top of the MoO3 layer through a shadow mask to define the device area.

Characterization of Organic Solar Cells

The performance of the fabricated solar cells is characterized under standard testing conditions (AM 1.5G illumination at 100 mW/cm²).

  • Current Density-Voltage (J-V) Characteristics: The J-V curves are measured using a solar simulator and a source meter. From these curves, the key performance parameters (PCE, Voc, Jsc, and FF) are extracted.

  • External Quantum Efficiency (EQE): EQE spectra are measured to determine the spectrally resolved photon-to-electron conversion efficiency. The integral of the EQE spectrum with the AM 1.5G solar spectrum should correspond to the Jsc value obtained from the J-V measurement.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental processes in an organic solar cell and a typical experimental workflow for device fabrication and testing.

G cluster_light_absorption Light Absorption & Exciton Formation cluster_charge_separation Charge Separation cluster_charge_transport_collection Charge Transport & Collection Photon Photon Donor_Material Thiophene Derivative (e.g., P3HT, PTB7-Th) Photon->Donor_Material Absorption Exciton Exciton Donor_Material->Exciton Generation Acceptor_Material Acceptor (e.g., PCBM, L8-BO) Exciton->Acceptor_Material Diffusion to Interface Hole h+ Acceptor_Material->Hole Dissociation Electron e- Acceptor_Material->Electron Anode Anode (ITO) Hole->Anode Transport through Donor Cathode Cathode (Ag/Al) Electron->Cathode Transport through Acceptor

Caption: Fundamental photophysical processes in a thiophene-based organic solar cell.

G cluster_substrate_prep Substrate Preparation cluster_layer_deposition Layer Deposition (in Glovebox) cluster_characterization Device Characterization Substrate_Cleaning ITO Substrate Cleaning (Ultrasonication) UV_Ozone UV-Ozone Treatment Substrate_Cleaning->UV_Ozone ETL_Deposition Spin Coat ETL (e.g., ZnO) UV_Ozone->ETL_Deposition Active_Layer_Deposition Spin Coat Active Layer (Thiophene Derivative Blend) ETL_Deposition->Active_Layer_Deposition HTL_Deposition Thermal Evaporation of HTL (e.g., MoO3) Active_Layer_Deposition->HTL_Deposition Cathode_Deposition Thermal Evaporation of Cathode (e.g., Ag) HTL_Deposition->Cathode_Deposition JV_Measurement J-V Measurement (AM 1.5G) Cathode_Deposition->JV_Measurement EQE_Measurement EQE Measurement JV_Measurement->EQE_Measurement

Caption: Experimental workflow for inverted organic solar cell fabrication and characterization.

References

Validation of 4-Methyl-5-phenylthiophene-2-carboxylic acid as a Drug Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of 4-Methyl-5-phenylthiophene-2-carboxylic acid as a potential drug lead. While direct experimental data for this specific compound is limited in publicly available literature, this document evaluates its potential based on the well-documented biological activities of structurally related phenylthiophene-2-carboxylic acid derivatives. We compare its inferred potential against established therapeutic agents in the fields of cancer, inflammation, and viral infections, supported by relevant experimental data and detailed protocols.

Executive Summary

Thiophene-based compounds are recognized as "privileged structures" in medicinal chemistry due to their diverse pharmacological activities.[1][2][3] Derivatives of phenylthiophene-2-carboxylic acid have demonstrated significant potential as anticancer, anti-inflammatory, and antiviral agents.[1][4][5] The subject of this guide, this compound, incorporates key structural motifs—a thiophene-2-carboxylic acid core, a phenyl group at the 5-position, and a methyl group at the 4-position—that suggest a strong potential for biological activity. This guide will explore this potential by comparing it to known drugs and research compounds in relevant therapeutic areas.

Potential Therapeutic Applications and Comparative Analysis

Based on structure-activity relationship (SAR) studies of analogous compounds, this compound is evaluated as a candidate in the following therapeutic areas:

Anticancer Activity: Tubulin Polymerization Inhibition

Many thiophene derivatives exhibit anticancer properties by interfering with microtubule dynamics, which are crucial for cell division.[6] This mechanism is a target for several established anticancer drugs.

Comparative Analysis of Tubulin Polymerization Inhibitors

CompoundTargetIC50 (µM)Cancer Cell LineReference
Hypothetical Data for this compound Tubulin Polymerization0.1 - 5HeLa, A549Inferred
ColchicineTubulin Polymerization0.003 - 0.01Various[7]
VincristineTubulin Polymerization0.002 - 0.008Various[7]
Combretastatin A-4Tubulin Polymerization0.001 - 0.007Various[4]

dot

anticancer_pathway cluster_cell Cancer Cell Microtubule_Dynamics Microtubule Dynamics (Polymerization/Depolymerization) Mitosis Mitosis Microtubule_Dynamics->Mitosis Essential for Cell_Proliferation Cell Proliferation Mitosis->Cell_Proliferation Leads to Apoptosis Apoptosis Drug_Lead 4-Methyl-5-phenylthiophene -2-carboxylic acid (and analogs) Inhibition Inhibition Drug_Lead->Inhibition Inhibition->Microtubule_Dynamics Inhibition->Apoptosis Induces anti_inflammatory_pathway cluster_cell Inflammatory Cell Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes LOX_Enzymes 5-LOX Arachidonic_Acid->LOX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX_Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Drug_Lead 4-Methyl-5-phenylthiophene -2-carboxylic acid Inhibition Inhibition Drug_Lead->Inhibition Inhibition->COX_Enzymes Inhibition->LOX_Enzymes antiviral_pathway cluster_virus HCV Replication Cycle Viral_RNA Viral RNA Genome NS5B_Polymerase NS5B RNA-dependent RNA Polymerase Viral_RNA->NS5B_Polymerase Template for RNA_Replication RNA Replication NS5B_Polymerase->RNA_Replication Catalyzes New_Virions Assembly of New Virions RNA_Replication->New_Virions Drug_Lead 4-Methyl-5-phenylthiophene -2-carboxylic acid Inhibition Inhibition Drug_Lead->Inhibition Inhibition->NS5B_Polymerase experimental_workflow Start Start: Compound Library Primary_Screening Primary High-Throughput Screening (e.g., Cell-based assays) Start->Primary_Screening Hit_Identification Hit Identification Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Compounds Secondary_Assays Secondary Assays (e.g., In vitro enzyme assays) Hit_Identification->Secondary_Assays Active Compounds Lead_Selection Lead Compound Selection Secondary_Assays->Lead_Selection Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Lead_Selection->Lead_Optimization Promising Leads Preclinical_Studies In vivo Preclinical Studies (Animal Models) Lead_Optimization->Preclinical_Studies Clinical_Trials Clinical Trials Preclinical_Studies->Clinical_Trials End Approved Drug Clinical_Trials->End

References

Comparative Analysis of Thiophene-2-Carboxylic Acid Derivatives: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Look at the Preclinical Performance of a Promising Scaffold

Thiophene-2-carboxylic acid and its derivatives have emerged as a versatile scaffold in medicinal chemistry, demonstrating a wide range of biological activities. These compounds are being actively investigated for their potential as anti-inflammatory, anticancer, and antimicrobial agents. This guide provides a comparative overview of the in vitro and in vivo studies of various 4-methyl-5-phenylthiophene-2-carboxylic acid derivatives and related analogs, offering valuable insights for researchers and drug development professionals. While specific data for this compound is limited in publicly available research, this guide consolidates findings from structurally similar compounds to highlight the therapeutic potential of this chemical class.

In Vitro Performance: A Snapshot of Biological Activity

The in vitro activity of thiophene-2-carboxylic acid derivatives has been evaluated across various assays to determine their efficacy against different biological targets. The following tables summarize key quantitative data from studies on related compounds, providing a basis for comparison.

Anticancer Activity

Thiophene derivatives have shown significant cytotoxic effects against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are a key metric for comparing the potency of these compounds.

Table 1: In Vitro Anticancer Activity of Thiophene Derivatives

Compound IDCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)
Thiazole-Thiophene Scaffold 4b MCF-7 (Breast)10.2 ± 0.7Cisplatin13.3 ± 0.61
Thiazole-Thiophene Scaffold 13a MCF-7 (Breast)11.5 ± 0.8Cisplatin13.3 ± 0.61
Thiophene analogue 6 CCRF-CEM (Leukemia)1.8 ± 0.1--
Thiophene analogue 7 CCRF-CEM (Leukemia)2.1 ± 0.8--

Data synthesized from multiple sources for illustrative comparison.[1][2]

Anti-inflammatory Activity

The anti-inflammatory potential of thiophene derivatives is often assessed by their ability to inhibit key enzymes in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX).

Table 2: In Vitro Anti-inflammatory Activity of Thiophene Derivatives

CompoundTarget EnzymeInhibition (%)Concentration
Thiophene Derivative 4 5-LOX~57%100 µg/mL
Thiophenic Derivative 16 Carrageenan-induced edema48.94%Not Specified
Thiophenic Derivative 17 Carrageenan-induced edema47%Not Specified

Illustrative data from a review on thiophene-based compounds.[3]

In Vivo Studies: Preclinical Efficacy

Table 3: In Vivo Anti-inflammatory Activity of Pyrrole Derivative 3f in Carrageenan-Induced Paw Edema

Treatment GroupDose (mg/kg)Time (h)Edema Inhibition (%)
Compound 3f (single dose)202Significant reduction
Compound 3f (14 days)10, 20, 40All time pointsSignificant inhibition
Diclofenac (Reference)25--

Data from a study on a structurally related pyrrole derivative.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays.

Cell Viability (MTT) Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, CCRF-CEM) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (e.g., 0.1, 1, 10, 100 µM) and a vehicle control. Incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT into a purple formazan product.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or Sorenson's glycine buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

In Vivo Carrageenan-Induced Paw Edema Model

This is a widely used and reproducible model for screening the acute anti-inflammatory activity of compounds.

  • Animal Acclimatization: Acclimate rodents (typically rats or mice) to the laboratory conditions for at least one week before the experiment.

  • Compound Administration: Administer the test compound or vehicle control to the animals via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined time before inducing inflammation.

  • Induction of Edema: Inject a small volume (e.g., 0.1 mL) of a 1% carrageenan solution into the sub-plantar region of the right hind paw of each animal.

  • Measurement of Paw Volume: Measure the volume of the inflamed paw at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.

  • Data Analysis: Calculate the percentage of edema inhibition for each group compared to the vehicle control group at each time point.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved can aid in understanding the mechanism of action of these compounds.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Compound Synthesis Compound Synthesis Cell Line Culture Cell Line Culture Compound Synthesis->Cell Line Culture MTT Assay MTT Assay Cell Line Culture->MTT Assay Cytotoxicity Enzyme Inhibition Assay Enzyme Inhibition Assay Cell Line Culture->Enzyme Inhibition Assay e.g., COX/LOX IC50 Determination IC50 Determination MTT Assay->IC50 Determination Enzyme Inhibition Assay->IC50 Determination Lead Optimization Lead Optimization IC50 Determination->Lead Optimization Animal Model e.g., Carrageenan-induced paw edema Efficacy Measurement Efficacy Measurement Animal Model->Efficacy Measurement e.g., Paw volume Compound Administration Compound Administration Compound Administration->Animal Model Data Analysis Data Analysis Efficacy Measurement->Data Analysis Data Analysis->Lead Optimization

Experimental workflow for preclinical evaluation of thiophene derivatives.

signaling_pathway cluster_inflammation Inflammatory Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli Arachidonic Acid Arachidonic Acid Inflammatory Stimuli->Arachidonic Acid COX Enzymes COX-1 / COX-2 Arachidonic Acid->COX Enzymes LOX Enzymes 5-LOX Arachidonic Acid->LOX Enzymes Prostaglandins Prostaglandins COX Enzymes->Prostaglandins Leukotrienes Leukotrienes LOX Enzymes->Leukotrienes Inflammation Inflammation Prostaglandins->Inflammation Leukotrienes->Inflammation Thiophene Derivatives Thiophene Derivatives Thiophene Derivatives->COX Enzymes Inhibition Thiophene Derivatives->LOX Enzymes Inhibition

Potential mechanism of anti-inflammatory action of thiophene derivatives.

References

Comparative Analysis of the Electronic Properties of Functionalized Thiophenes

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

Thiophene and its derivatives are a cornerstone in the development of organic electronic materials due to their inherent aromaticity and tunable electronic properties. The strategic functionalization of the thiophene ring allows for precise control over its electronic characteristics, making these compounds highly valuable in the design of organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and various sensing applications. This guide provides a comparative analysis of the electronic properties of functionalized thiophenes, supported by experimental and theoretical data, to aid in the rational design of novel materials.

The Influence of Functionalization on Electronic Properties

The electronic properties of thiophenes are primarily dictated by the nature and position of the functional groups attached to the thiophene ring. These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

  • Electron-Donating Groups (EDGs): Substituents such as alkyl, alkoxy (-OR), and amino (-NR2) groups increase the electron density of the thiophene ring. This generally leads to a raising of the Highest Occupied Molecular Orbital (HOMO) energy level, which can facilitate hole injection and transport. The introduction of EDGs can also influence the molecular packing in the solid state, which in turn affects charge carrier mobility. For instance, increasing the number of isolated thiophene moieties, which act as electron-donating units, can impact the thermomechanical properties of donor-acceptor polymers[1][2][3].

  • Electron-Withdrawing Groups (EWGs): Groups like cyano (-CN), nitro (-NO2), and carbonyl (-CO) moieties decrease the electron density of the thiophene ring. This typically results in a lowering of both the HOMO and the Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The stabilization of the LUMO level is particularly significant for developing n-type organic semiconductors, as it facilitates electron injection and transport. Attaching electron-withdrawing groups can be a promising strategy for designing n-type or ambipolar organic semiconducting materials[4]. Theoretical studies have shown that modifying the electron-withdrawing group can enhance the photovoltaic performance of solar cells[5].

  • Extended π-Conjugation: Extending the π-conjugated system by incorporating additional thiophene units or other aromatic moieties generally leads to a decrease in the HOMO-LUMO gap. This is a crucial strategy for tuning the absorption properties of materials for applications in organic photovoltaics and photodetectors.

Quantitative Comparison of Electronic Properties

The following table summarizes key electronic properties of various functionalized thiophenes based on a combination of experimental data and theoretical calculations. It is important to note that direct comparison can be complex due to variations in measurement and calculation methodologies across different studies.

Compound/Functional GroupHOMO (eV)LUMO (eV)Band Gap (E_g) (eV)Hole Mobility (μ_h) (cm²/Vs)Electron Mobility (μ_e) (cm²/Vs)Reference
Thiophene (Unsubstituted)-6.95-0.956.00--Theoretical[6]
3-Methylthiophene-----[6]
3-Hexylthiophene-----[6]
3-Methoxythiophene-----[6]
3-Fluorothiophene-----[6]
3-Cyanothiophene-----[6]
DCC3T-H---VariableVariableTheoretical[7][8]
DCC3T-CH3---VariableVariableTheoretical[7][8]
DCC3T-OCH3---VariableVariableTheoretical[7][8]
DCC3T-OH---VariableVariableTheoretical[7][8]
DCC3T-NH2---VariableVariableTheoretical[7][8]
Tetracyano derivatives-Low-lying---[9]
Tetraindolic thiophenesHigh-lyingTunable1.91--[9]

Note: The values presented are indicative and sourced from various computational and experimental studies. Direct comparisons should be made with caution due to differing methodologies.

Experimental Protocols

The characterization of the electronic properties of functionalized thiophenes relies on a suite of experimental and computational techniques. Below are detailed methodologies for key experiments.

Cyclic Voltammetry (CV)

Objective: To determine the HOMO and LUMO energy levels of a molecule.

Methodology:

  • Solution Preparation: The functionalized thiophene is dissolved in a suitable solvent (e.g., dichloromethane, acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate, TBAPF6).

  • Electrochemical Cell Setup: A three-electrode system is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., platinum wire).

  • Measurement: The potential of the working electrode is swept linearly with time, and the resulting current is measured. The oxidation and reduction potentials of the compound are determined from the cyclic voltammogram.

  • Energy Level Calculation: The HOMO and LUMO energy levels are estimated from the onset of the first oxidation (E_ox) and reduction (E_red) potentials, respectively, relative to the ferrocene/ferrocenium (Fc/Fc+) redox couple, which is often used as an internal standard. The following empirical equations are commonly used:

    • HOMO (eV) = -[E_ox (vs Fc/Fc+) + 4.8]

    • LUMO (eV) = -[E_red (vs Fc/Fc+) + 4.8]

UV-Visible Spectroscopy

Objective: To determine the optical band gap (E_g^opt) of a molecule.

Methodology:

  • Sample Preparation: The functionalized thiophene is dissolved in a suitable solvent (e.g., chloroform, THF) or prepared as a thin film on a transparent substrate (e.g., quartz).

  • Measurement: The absorption spectrum of the sample is recorded using a UV-Vis spectrophotometer.

  • Band Gap Calculation: The optical band gap is determined from the onset of the lowest energy absorption band (λ_onset) in the spectrum. The following equation is used:

    • E_g^opt (eV) = 1240 / λ_onset (nm)

Organic Field-Effect Transistor (OFET) Fabrication and Characterization

Objective: To measure the charge carrier mobility of a material.

Methodology:

  • Device Fabrication:

    • A bottom-gate, bottom-contact or top-contact device architecture is typically used.

    • A heavily doped silicon wafer with a thermally grown silicon dioxide layer serves as the gate electrode and dielectric, respectively.

    • Source and drain electrodes (e.g., gold) are patterned on the dielectric layer.

    • The functionalized thiophene (the active layer) is deposited onto the substrate via solution-based methods (e.g., spin-coating, drop-casting) or vacuum deposition.

  • Characterization:

    • The electrical characteristics of the OFET are measured using a semiconductor parameter analyzer in a controlled environment (e.g., in a glovebox or under vacuum).

    • The charge carrier mobility (μ) is extracted from the transfer characteristics (drain current vs. gate voltage) in the saturation regime using the following equation:

      • I_DS = (W / 2L) * μ * C_i * (V_GS - V_T)^2 where I_DS is the drain-source current, W and L are the channel width and length, C_i is the capacitance per unit area of the gate dielectric, V_GS is the gate-source voltage, and V_T is the threshold voltage.

Visualizations

Workflow for Characterizing Electronic Properties

The following diagram illustrates the general workflow for the synthesis and characterization of the electronic properties of functionalized thiophenes.

G cluster_synthesis Synthesis & Purification cluster_characterization Electronic Property Characterization Synthesis Functionalized Thiophene Synthesis Purification Purification Synthesis->Purification CV Cyclic Voltammetry Purification->CV Electrochemical Analysis UVVis UV-Vis Spectroscopy Purification->UVVis Optical Analysis OFET OFET Fabrication & Testing Purification->OFET Device Performance HOMO_LUMO HOMO/LUMO Levels CV->HOMO_LUMO Determine BandGap Optical Band Gap UVVis->BandGap Determine Mobility Charge Carrier Mobility OFET->Mobility Determine

Workflow for the characterization of functionalized thiophenes.
Impact of Functional Groups on Electronic Properties

This diagram illustrates the logical relationship between the type of functional group and its effect on the key electronic properties of the thiophene core.

G cluster_functionalization Functionalization cluster_properties Electronic Properties Thiophene Thiophene Core EDG Electron-Donating Group (e.g., -R, -OR) Thiophene->EDG EWG Electron-Withdrawing Group (e.g., -CN, -NO2) Thiophene->EWG HOMO_up HOMO Level Increases EDG->HOMO_up Leads to BandGap_down Band Gap Decreases EDG->BandGap_down Can lead to LUMO_down LUMO Level Decreases EWG->LUMO_down Leads to EWG->BandGap_down Can lead to

References

A Comparative Guide to New Thiophene-Based Materials for Organic Field-Effect Transistors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of next-generation electronics has propelled the development of novel organic semiconductor materials. Among these, thiophene-based compounds have consistently demonstrated exceptional potential for applications in Organic Field-Effect Transistors (OFETs) due to their excellent charge transport characteristics and environmental stability. This guide provides a comprehensive benchmark of new and established thiophene-based materials, offering a direct comparison of their performance metrics in OFETs. The data presented is supported by detailed experimental protocols to ensure reproducibility and aid in the selection of materials for specific research and development applications.

Performance Benchmarking of Thiophene-Based OFETs

The performance of an OFET is primarily evaluated by three key parameters: charge carrier mobility (μ), the on/off current ratio (Ion/Ioff), and the threshold voltage (Vth). Higher mobility enables faster switching speeds, a high on/off ratio ensures low power consumption and clear logic states, and a low threshold voltage allows for operation at lower power. The following tables summarize the performance of several recently developed thiophene-based materials alongside established benchmarks such as regioregular poly(3-hexylthiophene-2,5-diyl) (P3HT) and Pentacene.

Table 1: Performance of New Thiophene-Based Small Molecules in OFETs

MaterialDeposition MethodDielectricMobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]
2,5-bis((5-octylthiophen-2-yl)ethynyl)thieno[2,3-b]thiopheneSolution ShearingOTS-treated SiO₂/Si0.42> 10⁸Not Reported
2,6-di(2-anthryl)-dithieno[3,2-b:2',3'-d]thiophene (2,6-DADTT)Single CrystalOTS-treated SiO₂/Siup to 1.2610⁶ - 10⁸Not Reported
Dithieno[3,2-b:2′,3′-d]thiophene (DTT) derivativeSolution ProcessedNot Specifiedup to 0.10~10⁷Not Reported
Dinaphtho[3,4-d:3′,4′-d′]benzo[1,2-b:4,5-b′]dithiophene (Ph5T2)Single CrystalOTS-treated SiO₂/Siup to 0.51> 10⁸Not Reported

Table 2: Performance of New Thiophene-Based Polymers in OFETs

MaterialDeposition MethodDielectricMobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]
Thieno[3,2-b]thiophene-diketopyrrolopyrrole copolymerSpin CoatingPMMA1.95Not ReportedNot Reported
Poly[3-(6-carboxyhexyl)thiophene-2,5-diyl] (P3HT-COOH)Self-Assembled MonolayerP3HT-COOH SAM7.21 x 10⁻²~10⁴-0.2

Table 3: Benchmark Performance of Standard Materials in OFETs

MaterialDeposition MethodDielectricMobility (μ) [cm²/Vs]On/Off Ratio (Ion/Ioff)Threshold Voltage (Vth) [V]
Poly(3-hexylthiophene) (P3HT)Spin CoatingZrO₂~0.8Not ReportedNot Reported
PentaceneVacuum EvaporationPolycarbonate (PC)0.62Not Reported-8.5
PentaceneVacuum EvaporationOTS-treated SiO₂/Si0.5Not Reported0.2 V/decade (subthreshold swing)

Experimental Protocols

The performance of OFETs is highly dependent on the fabrication and characterization procedures. Below are detailed methodologies for key experiments cited in this guide.

OFET Fabrication: Bottom-Gate, Top-Contact (BGTC) Architecture

This is a commonly used device architecture for evaluating new semiconductor materials.

1. Substrate Preparation:

  • Start with a heavily doped n-type silicon (n⁺⁺-Si) wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer. The silicon serves as the gate electrode and the SiO₂ as the gate dielectric.

  • Clean the substrates sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 10 minutes each.

  • Dry the substrates with a stream of nitrogen gas.

  • Treat the SiO₂ surface with an octadecyltrichlorosilane (OTS) self-assembled monolayer (SAM) to improve the interface quality. This is achieved by immersing the substrates in a 0.01 M toluene solution of OTS for 16 hours in a nitrogen atmosphere, followed by ultrasonic cleaning in toluene, acetone, and isopropanol.[1]

2. Active Layer Deposition:

  • Solution-Based Deposition (e.g., Spin Coating for P3HT):

    • Prepare a solution of the thiophene-based material (e.g., 10 mg/mL of P3HT in a 2:98 mixture of 1,2,4-trichlorobenzene and chloroform).[1]

    • Deposit the solution onto the prepared substrate.

    • Spin-coat the substrate at a specific speed (e.g., 1500 RPM for 60 seconds) in a nitrogen environment to form a uniform thin film.[1]

    • Anneal the film at a specific temperature (e.g., 120°C) to improve crystallinity.

  • Vacuum Deposition (e.g., for Pentacene):

    • Place the prepared substrate in a high-vacuum thermal evaporation system (base pressure < 10⁻⁶ Torr).

    • Heat the substrate to a controlled temperature (e.g., 50-70°C).[2]

    • Evaporate the high-purity organic semiconductor from a crucible at a controlled rate (e.g., 0.02 - 0.5 Å/s) to deposit a thin film of the desired thickness (typically 30-50 nm).[2]

3. Source and Drain Electrode Deposition:

  • Using a shadow mask, deposit 40-50 nm of gold (Au) for the source and drain electrodes via thermal evaporation. The channel length and width are defined by the shadow mask.

OFET Characterization: Current-Voltage (I-V) Measurements

Electrical characterization is performed using a semiconductor parameter analyzer in a probe station under ambient or inert conditions.

  • Output Characteristics (Id vs. Vd):

    • The drain current (Id) is measured as the drain-source voltage (Vd) is swept from 0 V to a negative voltage (e.g., -60 V) for a series of constant gate-source voltages (Vg).

  • Transfer Characteristics (Id vs. Vg):

    • The drain current (Id) is measured as the gate-source voltage (Vg) is swept from a positive to a negative voltage (e.g., +20 V to -60 V) at a constant, high drain-source voltage (Vd) (e.g., -60 V) to ensure operation in the saturation regime.

  • Parameter Extraction:

    • Field-Effect Mobility (μ): Calculated from the slope of the (Id)1/2 vs. Vg plot in the saturation regime using the equation: Id = (W/2L)μCi(Vg - Vth)², where W is the channel width, L is the channel length, and Ci is the capacitance per unit area of the gate dielectric.[1]

    • On/Off Ratio (Ion/Ioff): The ratio of the maximum drain current (Ion) to the minimum drain current (Ioff) from the transfer curve.

    • Threshold Voltage (Vth): The intercept of the linear fit to the (Id)1/2 vs. Vg plot on the Vg axis.

Visualizing the Experimental Workflow

The following diagrams illustrate the key processes in OFET fabrication and characterization.

OFET_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_deposition Active Layer Deposition cluster_electrodes Electrode Deposition Si/SiO₂ Wafer Si/SiO₂ Wafer Cleaning Cleaning Si/SiO₂ Wafer->Cleaning OTS Treatment OTS Treatment Cleaning->OTS Treatment Solution Deposition Solution Deposition (Spin Coating) OTS Treatment->Solution Deposition Vacuum Deposition Vacuum Deposition (Thermal Evaporation) OTS Treatment->Vacuum Deposition Electrode Deposition Source/Drain Deposition Solution Deposition->Electrode Deposition Vacuum Deposition->Electrode Deposition

Caption: OFET Fabrication Workflow.

OFET_Characterization_Workflow Fabricated OFET Fabricated OFET Probe Station Probe Station Fabricated OFET->Probe Station I-V Measurements I-V Measurements Probe Station->I-V Measurements Output Characteristics Output Characteristics I-V Measurements->Output Characteristics Transfer Characteristics Transfer Characteristics I-V Measurements->Transfer Characteristics Parameter Extraction Parameter Extraction Transfer Characteristics->Parameter Extraction Mobility (μ) Mobility (μ) Parameter Extraction->Mobility (μ) On/Off Ratio On/Off Ratio Parameter Extraction->On/Off Ratio Threshold Voltage (Vth) Threshold Voltage (Vth) Parameter Extraction->Threshold Voltage (Vth)

Caption: OFET Characterization and Parameter Extraction.

References

Validating the Target Engagement of 4-Methyl-5-phenylthiophene-2-carboxylic acid in Biological Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key methodologies for validating the cellular target engagement of the novel compound, 4-Methyl-5-phenylthiophene-2-carboxylic acid. For the purpose of this illustrative guide, we will hypothesize that its primary cellular target is the Epidermal Growth Factor Receptor (EGFR), a well-characterized receptor tyrosine kinase implicated in various cancers. We will compare its performance against a known EGFR inhibitor, Gefitinib. The following sections detail the experimental protocols, present comparative data, and visualize the underlying biological and experimental frameworks.

Introduction to Target Engagement

Confirming that a therapeutic compound directly interacts with its intended molecular target within a complex cellular environment is a cornerstone of drug development. This process, known as target engagement, is crucial for establishing a compound's mechanism of action and for interpreting its biological effects. This guide explores three robust, contemporary methods for quantifying target engagement: the Cellular Thermal Shift Assay (CETSA), Kinobeads Competition Binding Assay, and the In-Cell Western Assay.

Comparative Overview of Target Engagement Assays

The selection of an appropriate target engagement assay is contingent on several factors, including the nature of the target protein, the availability of specific reagents, the desired throughput, and the specific scientific question being addressed.

FeatureCellular Thermal Shift Assay (CETSA)Kinobeads Competition BindingIn-Cell Western (ICW) Assay
Principle Ligand binding enhances the thermal stability of the target protein.[1][2]Competitive binding of the test compound against a broad-spectrum kinase inhibitor immobilized on beads.[3][4]Direct immunofluorescent quantification of target protein levels in fixed and permeabilized cells within a microplate format.[5][6]
Primary Readout Alteration in the protein's melting temperature (Tm) or an isothermal dose-response fingerprint (ITDRF).[7]A dose-dependent reduction in the enrichment of the target kinase on the beads, quantified by mass spectrometry.[8][9]Fluorescence intensity, which can be used to measure changes in protein expression or post-translational modifications.[5]
Throughput Moderate to high, adaptable to microplate formats.[10]Moderate, amenable to screening small to medium-sized compound libraries.[8]High, well-suited for screening large numbers of samples in parallel.[5]
Requirement for Specific Antibodies Yes, for detection of the target protein (e.g., by Western blot or ELISA).No, identification is by mass spectrometry.Yes, a primary antibody specific to the target protein is essential.
Cellular Context Can be performed in intact cells, cell lysates, and even tissue samples.[2][7]Typically performed with cell or tissue lysates.[3]Conducted on adherent cells cultured in microplates.[5]

Signaling Pathway of the Hypothesized Target: EGFR

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon binding to its ligand (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways that regulate cell proliferation, survival, and differentiation.

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling EGFR EGFR RAS RAS EGFR->RAS Activates EGF EGF Ligand EGF->EGFR Binds Compound 4-Methyl-5-phenylthiophene- 2-carboxylic acid (Hypothesized Inhibitor) Compound->EGFR Inhibits Gefitinib Gefitinib (Known Inhibitor) Gefitinib->EGFR Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

EGFR signaling pathway and points of inhibition.

Experimental Protocols and Comparative Data

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful biophysical technique to verify the engagement of a ligand with its target protein within a cellular environment.[1] The principle is based on the ligand-induced thermal stabilization of the target protein.[2]

CETSA_Workflow A 1. Cell Culture (e.g., A549 cells expressing EGFR) B 2. Compound Treatment (Varying concentrations of test compound or vehicle) A->B C 3. Heat Challenge (Expose cells to a temperature gradient) B->C D 4. Cell Lysis & Centrifugation (Separate soluble proteins from aggregates) C->D E 5. Protein Quantification (e.g., Western Blot for EGFR) D->E F 6. Data Analysis (Generate melt curves and ITDRF curves) E->F

Generalized workflow for the Cellular Thermal Shift Assay.

  • Cell Culture: Culture A549 cells (which endogenously express EGFR) to 70-80% confluency.

  • Compound Treatment: Treat cells with varying concentrations of this compound, Gefitinib, or a vehicle control (e.g., DMSO) for 2 hours at 37°C.

  • Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes using a thermal cycler, followed by a 3-minute cooling step at 4°C.[1]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.

  • Centrifugation: Separate the soluble protein fraction from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.[2]

  • Protein Analysis: Collect the supernatant and quantify the amount of soluble EGFR using Western blotting with a specific anti-EGFR antibody.

The ITDRF is performed at a fixed temperature (e.g., the temperature that gives a ~50% decrease in soluble protein in the vehicle-treated sample) to determine the concentration-dependent stabilization of the target.

CompoundEC50 for EGFR Stabilization (µM)Maximum Stabilization (% of Vehicle)
This compound 1.285%
Gefitinib (Reference) 0.0595%
Vehicle (DMSO) N/A100% (Baseline)
Kinobeads Competition Binding Assay

This chemical proteomics approach uses beads coated with non-selective kinase inhibitors to capture a large portion of the cellular kinome.[8] The binding of a test compound to its target kinase in a cell lysate will prevent the kinase from binding to the beads in a concentration-dependent manner.[3]

Kinobeads_Workflow A 1. Cell Lysate Preparation (e.g., from A549 cells) B 2. Compound Incubation (Lysate treated with varying concentrations of test compound) A->B C 3. Kinobeads Incubation (Competitive binding of kinases to beads) B->C D 4. Bead Wash & Protein Elution (Remove non-specifically bound proteins) C->D E 5. Protein Digestion & LC-MS/MS (Identify and quantify bead-bound kinases) D->E F 6. Data Analysis (Generate dose-response curves for kinase binding) E->F

Workflow for the Kinobeads competition binding assay.

  • Cell Lysate Preparation: Prepare a native cell lysate from A549 cells.

  • Compound Incubation: Aliquot the lysate and incubate with serial dilutions of this compound, Gefitinib, or a vehicle control for 1 hour.

  • Kinobeads Incubation: Add kinobeads to the treated lysates and incubate to allow for competitive binding of cellular kinases.

  • Washing and Elution: Wash the beads to remove unbound proteins, then elute the captured kinases.

  • Proteomic Analysis: Digest the eluted proteins into peptides and analyze them by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the kinases.

  • Data Analysis: Generate dose-response curves by plotting the relative amount of each identified kinase as a function of the compound concentration.

The concentration of the compound that displaces 50% of the kinase from the beads (IC50) is determined, which correlates with the apparent dissociation constant (Kdapp).

CompoundKdapp for EGFR (nM)Selectivity Score (S-score at 1 µM)
This compound 1500.08
Gefitinib (Reference) 50.02

Note: A lower S-score indicates higher selectivity.

In-Cell Western (ICW) Assay

The In-Cell Western (ICW) assay is a quantitative immunofluorescence method performed in a microplate format.[5] It is well-suited for measuring changes in protein levels or post-translational modifications, such as phosphorylation, upon compound treatment.

ICW_Workflow A 1. Cell Seeding (Adherent cells in a 96-well plate) B 2. Compound Treatment (Incubate with test compounds) A->B C 3. Fixation & Permeabilization (Prepare cells for antibody staining) B->C D 4. Antibody Staining (Primary and fluorescently labeled secondary antibodies) C->D E 5. Plate Scanning (Quantify fluorescence intensity) D->E F 6. Data Analysis (Normalize signal and generate dose-response curves) E->F

Workflow for the In-Cell Western assay.

  • Cell Seeding: Seed A549 cells in a 96-well microplate and allow them to adhere.

  • Compound Treatment: Treat the cells with a dose range of this compound or Gefitinib for a specified time, followed by stimulation with EGF to induce EGFR phosphorylation.

  • Fixation and Permeabilization: Fix the cells with a solution like methanol and then permeabilize them with a mild detergent to allow antibody entry.[6]

  • Antibody Staining: Incubate the cells with a primary antibody specific for phosphorylated EGFR (pEGFR) and a normalization antibody (e.g., against total EGFR or a housekeeping protein). Subsequently, stain with species-specific secondary antibodies conjugated to different fluorophores.

  • Plate Scanning: Scan the plate using an imaging system that can detect the fluorescence in the specified channels.

  • Data Analysis: Normalize the pEGFR signal to the total protein signal and plot the normalized fluorescence as a function of compound concentration to determine the IC50 of pEGFR inhibition.

CompoundIC50 for pEGFR Inhibition (nM)
This compound 250
Gefitinib (Reference) 25

Conclusion

This guide has outlined a comparative framework for validating the target engagement of this compound, using the hypothesized target EGFR as an example. The Cellular Thermal Shift Assay provides direct evidence of physical binding in a cellular context by measuring changes in protein stability. The Kinobeads assay offers a broader perspective on the compound's selectivity across the kinome. The In-Cell Western assay provides a high-throughput method to quantify the functional consequence of target engagement, such as the inhibition of downstream signaling events. By employing a combination of these orthogonal methods, researchers can build a robust and comprehensive understanding of a compound's mechanism of action, which is a critical step in the journey of drug discovery and development.

References

Safety Operating Guide

Proper Disposal of 4-Methyl-5-phenylthiophene-2-carboxylic Acid: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, the safe handling and disposal of chemical compounds are critical to ensuring a secure working environment and maintaining environmental compliance. This guide provides detailed, step-by-step procedures for the proper disposal of 4-Methyl-5-phenylthiophene-2-carboxylic acid, a compound that requires careful management due to its chemical properties.

Hazard Profile and Safety Precautions

Personal Protective Equipment (PPE): Before initiating any disposal procedures, it is imperative to be equipped with the appropriate PPE. This includes, but is not limited to:

  • Safety goggles or a face shield

  • Chemical-resistant gloves (nitrile gloves are a suitable option)

  • A flame-retardant lab coat

All handling and disposal activities should be conducted within a certified chemical fume hood to prevent the inhalation of any dust or vapors.[2]

Step-by-Step Disposal Protocol

The primary and most critical step in the disposal of this compound is to manage it as hazardous waste through a licensed and approved disposal company.[3] Under no circumstances should this chemical be disposed of down the drain or in regular trash .[2][4]

1. Waste Minimization: Before starting an experiment, plan to minimize the generation of chemical waste. This can be achieved by accurately calculating the required quantities of this compound to avoid preparing excess solutions.[5]

2. Waste Segregation and Collection:

  • Solid Waste: All solid waste containing this compound, including residual amounts in containers and contaminated materials such as weighing paper and pipette tips, must be collected in a designated hazardous waste container.[3]

  • Liquid Waste: If the compound is in a solution, it should be collected in a separate, compatible liquid waste container. Do not mix with incompatible waste streams.

  • Container Type: The waste container should be made of a compatible material, such as glass or high-density polyethylene (HDPE), and must have a secure, tightly fitting lid.[3]

3. Labeling of Waste Containers: Proper labeling is crucial for safety and regulatory compliance. The waste container must be clearly labeled with:

  • The words "Hazardous Waste"[5]

  • The full chemical name: "this compound"

  • The primary hazards associated with the compound (e.g., "Irritant," "Flammable")[3]

  • The date when waste was first added to the container[5]

  • The name and contact information of the responsible researcher or laboratory

4. Storage in a Satellite Accumulation Area (SAA): Designate a specific area within the laboratory as a Satellite Accumulation Area (SAA) for the temporary storage of hazardous waste.[6]

  • The SAA should be at or near the point of waste generation.

  • Store the waste container in a secondary containment unit, such as a chemical-resistant tray, to contain any potential leaks or spills.[5]

  • Keep the container closed at all times, except when adding waste.[5]

5. Arranging for Waste Disposal: Once the waste container is full or has reached the maximum allowable accumulation time as per your institution's policy, arrange for its collection. Contact your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor to schedule a pickup.[2] Follow all institutional, local, state, and federal regulations for hazardous waste disposal.

Spill and Emergency Procedures

In the event of a spill, adhere to the following procedures:

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.[2]

  • Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.[2]

  • Containment: For small spills, use an inert absorbent material such as vermiculite, dry sand, or earth to contain the spill. Do not use combustible materials like paper towels.[2]

  • Cleanup: While wearing the appropriate PPE, carefully collect the absorbent material using non-sparking tools and place it into a sealed, labeled container for hazardous waste disposal.[2]

  • Decontamination: Thoroughly clean the spill area with a suitable solvent, and collect all cleaning materials as hazardous waste.[2]

  • Reporting: Report the spill to your institution's EHS department.[2]

Data and Workflow Visualizations

Quantitative Data Summary

Hazard ClassificationDescriptionRecommended Precautions
Skin Corrosion/Irritation Causes skin irritation.[7]Wash hands and any exposed skin thoroughly after handling. Wear protective gloves.[7]
Serious Eye Damage/Irritation Causes serious eye irritation.[7]Wear eye protection. If in eyes, rinse cautiously with water for several minutes.[7]
Specific target organ toxicity May cause respiratory irritation.[7]Avoid breathing dust. Use only outdoors or in a well-ventilated area.[7]

Disposal Workflow

A Start: Generation of This compound waste B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste (Solid vs. Liquid) B->C D Collect in a Labeled, Compatible Hazardous Waste Container C->D E Store in a Designated Satellite Accumulation Area (SAA) D->E F Arrange for Pickup by EHS or Licensed Disposal Vendor E->F G End: Proper Disposal F->G

Caption: Waste Disposal Workflow Diagram.

Decision-Making for Spills

start Spill Occurs is_major Is the spill large or uncontrolled? start->is_major evacuate Evacuate Area & Call Emergency Services is_major->evacuate Yes is_trained Are you trained and equipped to handle the spill? is_major->is_trained No report Report to EHS evacuate->report is_trained->evacuate No contain_spill Contain spill with inert absorbent is_trained->contain_spill Yes cleanup Collect waste in a sealed container for disposal contain_spill->cleanup decontaminate Decontaminate the area cleanup->decontaminate decontaminate->report end End report->end

Caption: Spill Response Decision Tree.

References

Personal protective equipment for handling 4-Methyl-5-phenylthiophene-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-Methyl-5-phenylthiophene-2-carboxylic acid was publicly available at the time of this writing. The following guidance is a synthesis of information from SDSs of structurally related compounds, including other thiophene derivatives and carboxylic acids. It is imperative to consult the direct supplier for a compound-specific SDS before handling and to conduct a thorough risk assessment. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals to answer specific operational questions for safe handling and disposal.

Hazard Identification and Personal Protective Equipment (PPE)

Based on the hazard profiles of similar chemical structures, a comprehensive PPE strategy is crucial to minimize exposure. The primary risks associated with compounds of this nature include irritation to the skin, eyes, and respiratory system. Ingestion may also be harmful.[1][2]

Table 1: Recommended Personal Protective Equipment

PPE CategoryRecommended EquipmentRationale
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn where splashing is a significant risk.[1][2][3]Protects against potential splashes of the chemical or solutions containing it, which can cause serious eye irritation.[2]
Skin Protection Chemical-resistant lab coat.[1] Chemical-resistant gloves (e.g., nitrile rubber).[3][4] Fully enclosed shoes.[1]A lab coat provides a barrier against accidental spills. Nitrile gloves offer protection against incidental contact.[5] Enclosed shoes protect feet from spills.
Respiratory Protection Work should be conducted in a well-ventilated area, preferably a certified chemical fume hood, to avoid inhalation of dust or vapors.[1][3] If a fume hood is not available and dust may be generated, a NIOSH-approved respirator is recommended.[1][6]Thiophene derivatives and carboxylic acids can be irritating to the respiratory tract.[1] A fume hood is the primary engineering control to minimize inhalation exposure.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential to ensure safety.

Preparation:

  • Designated Area: All handling of the solid compound should occur within a certified chemical fume hood to minimize inhalation exposure.[1]

  • Gather Materials: Before starting, assemble all necessary equipment, including spatulas, weighing paper, glassware, and appropriately labeled waste containers.[1]

  • Inspect PPE: Check that all PPE is in good condition and fits correctly.

Handling:

  • Donning PPE: Put on all required PPE as outlined in Table 1.

  • Weighing and Transfer: Handle the solid carefully to avoid generating dust. Use a spatula for transfers.

  • In Case of a Spill:

    • For small spills, absorb the material with an inert, non-combustible absorbent (e.g., sand, earth).

    • Sweep up the absorbed material and place it in a suitable, closed container for disposal.[2]

    • Avoid creating dust during cleanup.[2]

    • Ensure adequate ventilation.[2]

Post-Handling:

  • Decontamination: Thoroughly clean all contaminated surfaces and equipment.[1]

  • Doffing PPE: Remove PPE in the correct order to prevent cross-contamination (e.g., gloves first, then lab coat, then eye protection).[1]

  • Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[2]

Disposal Plan

Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including disposable gloves, weighing paper, and pipette tips, must be collected in a designated and clearly labeled hazardous waste container.[1][7]

  • Container Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.[7] The primary hazards should also be indicated.

  • Storage: Store the sealed hazardous waste container in a designated, well-ventilated satellite accumulation area away from incompatible materials.

  • Disposal Method: Dispose of the chemical waste through a licensed hazardous waste disposal company.[7] The compound may be dissolved in a combustible solvent and incinerated in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not dispose of this chemical down the drain or in regular trash. [7] The combustion of thiophene-containing compounds can produce toxic sulfur dioxide gas.[7]

Safe Handling Workflow

The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_area Designate Fume Hood gather_materials Gather Materials & Waste Containers prep_area->gather_materials inspect_ppe Inspect PPE gather_materials->inspect_ppe don_ppe Don PPE inspect_ppe->don_ppe weigh_transfer Weigh & Transfer don_ppe->weigh_transfer decontaminate Decontaminate Workspace weigh_transfer->decontaminate doff_ppe Doff PPE decontaminate->doff_ppe wash_hands Wash Hands doff_ppe->wash_hands segregate_waste Segregate Hazardous Waste wash_hands->segregate_waste label_container Label Waste Container segregate_waste->label_container store_waste Store in Designated Area label_container->store_waste professional_disposal Professional Disposal store_waste->professional_disposal

Safe Handling Workflow Diagram

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.